Glyceryl Dimyristate
描述
属性
IUPAC Name |
(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942375 | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20255-94-1, 53563-63-6 | |
| Record name | 1,2-Dimyristoyl-rac-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20255-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimyristin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl dimyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)ethylene dimyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DIMYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Glyceryl Dimyristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl dimyristate is a diacylglycerol, a type of glyceride consisting of a glycerol backbone esterified with two myristic acid molecules. Myristic acid, a saturated fatty acid with 14 carbon atoms, occurs naturally in various animal and vegetable fats, such as those found in nutmeg, palm oil, and coconut oil[1]. This compound serves multiple functions across different industries. In cosmetics and personal care products, it is primarily used as a skin-conditioning agent and emollient[1][2][3]. Within the pharmaceutical and research sectors, it can be utilized in formulations, such as liposomes, and as an analytical standard[4][5]. This guide provides a detailed examination of its chemical structure, isomerism, and physicochemical properties.
Core Chemical Structure and Isomerism
The fundamental structure of this compound features a central three-carbon glycerol molecule. Two of the three hydroxyl groups of the glycerol are linked to the carboxyl groups of two myristic acid (tetradecanoic acid) molecules via ester bonds. The remaining hydroxyl group on the glycerol backbone is unesterified.
This compound exists as two primary positional isomers, which are determined by the specific hydroxyl groups on the glycerol backbone that are esterified.
-
1,3-Glyceryl Dimyristate: In this isomer, the myristic acid chains are attached to the sn-1 and sn-3 positions (the two outer carbon atoms) of the glycerol backbone. The hydroxyl group on the central (sn-2) carbon remains free. This is the more stable and common isomer[2][6].
-
1,2-Glyceryl Dimyristate: Here, the myristic acid chains are esterified at the sn-1 and sn-2 positions of the glycerol molecule, leaving the hydroxyl group at the sn-3 position free. This isomer can be formed, but the 1,3-isomer is often the major component in commercial products[6][7].
The specific isomeric form is critical as it influences the molecule's physical properties and its spatial arrangement, which can affect its function in various applications.
Chemical Structure Visualization
The structural differences between the 1,3- and 1,2-isomers of this compound are illustrated below.
Caption: Logical relationship of 1,3-Glyceryl Dimyristate structure.
Caption: Logical relationship of 1,2-Glyceryl Dimyristate structure.
Physicochemical Properties and Identifiers
The key chemical and physical properties of this compound are summarized in the table below. It is important to note that different identifiers (like CAS numbers) exist for the specific isomers and for mixtures.
| Property | 1,3-Glyceryl Dimyristate | 1,2-Glyceryl Dimyristate |
| Molecular Formula | C₃₁H₆₀O₅[4][8][9] | C₃₁H₆₀O₅[10] |
| Molecular Weight | 512.81 g/mol [4][8] | 512.81 g/mol |
| IUPAC Name | (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate[9] | 1-(2,3-dihydroxypropyl) tetradecanoate |
| Synonyms | 1,3-Dimyristin, 1,3-Ditetradecanoylglycerol[4][9] | 1,2-Dimyristin, Glycerol 1,2-ditetradecanoate[10] |
| CAS Number | 7770-09-4[4][9] | 20255-94-1[10] |
| Physical State | Solid[9], Crystalline Solid[4] | Solid |
| SMILES | CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O[8][9] | C(OC(COC(=O)CCCCCCCCCCCCC)CO)(=O)CCCCCCCCCCCCC[10] |
| InChIKey | JADYBWICRJWGBW-UHFFFAOYSA-N[4][8][9] | JFBCSFJKETUREV-UHFFFAOYSA-N[10] |
Note: Data for the 1,2-isomer is less commonly reported than for the 1,3-isomer. A general CAS number for unspecified isomers is 53563-63-6[11].
Experimental Protocols
While this guide focuses on the chemical structure, the synthesis of diacylglycerols like this compound is relevant for its application.
General Synthesis Method: this compound is typically produced through the esterification of glycerol with myristic acid[7]. This can be achieved via chemical or enzymatic methods.
-
Chemical Glycerolysis: This industrial method often involves reacting triglycerides with excess glycerol at high temperatures (220-250°C) using inorganic catalysts. This process is generally non-specific and results in a mixture of mono-, di-, and triglycerides that require further purification, such as through short-path distillation, to isolate the desired diglyceride fraction[12].
-
Enzymatic Synthesis: Lipases can be used as catalysts for the direct esterification of glycerol and myristic acid. This method offers higher specificity and can be performed under milder conditions, potentially favoring the formation of a specific isomer. Parameters such as substrate molar ratio, enzyme load, and solvent polarity are critical for optimizing the yield of the desired diglyceride[12].
Conclusion
The chemical structure of this compound is defined by a glycerol core with two myristic acid chains attached via ester linkages. The existence of 1,3- and 1,2- positional isomers is a key structural feature that influences its physical properties and applications. A thorough understanding of this structure is essential for professionals in drug development and materials science who utilize this compound for its emollient, emulsifying, and formulation-stabilizing properties.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. haut.de [haut.de]
- 4. caymanchem.com [caymanchem.com]
- 5. PEG-12 this compound (Explained + Products) [incidecoder.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Glyceryl 1,3-dimyristate | C31H60O5 | CID 82201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GLYCERYL 1,2-DIMYRISTATE [drugfuture.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
Synthesis of 1,3-Dimyristoyl-rac-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimyristoyl-rac-glycerol, a specific diacylglycerol (DAG), is a molecule of significant interest in various scientific fields, including lipidomics, drug delivery, and material science. Its defined structure, with myristic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone, imparts unique physicochemical properties that are leveraged in the design of advanced formulations and biochemical studies. This technical guide provides an in-depth overview of the primary synthesis pathways for 1,3-dimyristoyl-rac-glycerol, encompassing both chemical and enzymatic methodologies. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to assist researchers in the effective production of this key lipid molecule.
Synthesis Pathways
The synthesis of 1,3-dimyristoyl-rac-glycerol can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis. Chemical methods often involve the use of protecting groups to ensure regioselectivity, while enzymatic methods capitalize on the specificity of lipases to achieve the desired 1,3-acylation.
Chemical Synthesis Pathway: Protecting Group Strategy
A robust chemical synthesis route to 1,3-diacylglycerols involves a protecting group strategy to selectively block the sn-2 hydroxyl group of glycerol, allowing for the acylation of the primary sn-1 and sn-3 hydroxyls. A common protecting group for this purpose is the benzylidene acetal. While the following protocol is a general representation for 1,3-diacylglycerols, it is directly applicable to the synthesis of 1,3-dimyristoyl-rac-glycerol by using myristoyl chloride as the acylating agent.
Step 1: Protection of Glycerol (Synthesis of 1,3-O-Benzylidene-rac-glycerol)
-
Reaction Setup: A mixture of rac-glycerol (1 equivalent) and benzaldehyde (1.1 equivalents) is dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (0.05 equivalents) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-O-Benzylidene-rac-glycerol.
Step 2: Acylation of Protected Glycerol (Synthesis of 2-Myristoyl-1,3-O-benzylidene-rac-glycerol)
-
Reaction Setup: 1,3-O-Benzylidene-rac-glycerol (1 equivalent) is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A base, such as pyridine or triethylamine (1.5 equivalents), is added to act as an acid scavenger. The solution is cooled in an ice bath (0 °C).
-
Acylation: Myristoyl chloride (1.2 equivalents), dissolved in the same dry solvent, is added dropwise to the cooled solution with stirring. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Step 3: Deprotection to Yield 1,3-Dimyristoyl-rac-glycerol
-
Reaction Setup: The product from Step 2 is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A palladium on activated carbon catalyst (Pd/C, 10 mol%) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to catalytic hydrogenation by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon at atmospheric pressure. The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to give the crude 1,3-dimyristoyl-rac-glycerol. Further purification can be achieved by recrystallization from a suitable solvent like n-hexane.
Caption: Chemical synthesis of 1,3-dimyristoyl-rac-glycerol via a protecting group strategy.
Chemical Synthesis Pathway: Glycidol Ester Route
An alternative chemical synthesis method involves the use of glycidol esters. This pathway offers a flexible approach to producing 1,3-diacylglycerols.[1]
Step 1: Preparation of Glycidyl Myristate
-
Reaction: Glycidyl myristate is prepared from epichlorohydrin and the sodium salt of myristic acid through a known synthetic route.
Step 2: Reaction of Glycidyl Myristate with Myristic Acid
-
Reaction Setup: Glycidyl myristate is heated with myristic acid in the presence of a quaternary ammonium salt catalyst.
-
Reaction Conditions: The reaction is conducted under mild heating. This results in a mixture of 1,3- and 1,2-dimyristoyl-rac-glycerol.
Step 3: Isomerization
-
Procedure: The resulting mixture of diglycerides is isomerized to the more stable 1,3-isomer by heating while still in the solid phase.[1]
-
Purification: The final product is purified by recrystallization.
Caption: Chemical synthesis of 1,3-dimyristoyl-rac-glycerol via the glycidol ester pathway.
Enzymatic Synthesis Pathway: Direct Esterification
Enzymatic synthesis provides a highly selective and environmentally benign route to 1,3-dimyristoyl-rac-glycerol. This method typically employs a lipase with sn-1,3 regioselectivity to catalyze the direct esterification of glycerol with myristic acid. This approach avoids the need for protecting groups and often proceeds under milder reaction conditions.
-
Reactant Preparation: In a suitable reaction vessel, combine glycerol and myristic acid. A typical molar ratio is 1:2 (glycerol:myristic acid).
-
Enzyme Addition: Add an immobilized sn-1,3 selective lipase (e.g., Lipozyme RM IM from Rhizomucor miehei) to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.
-
Reaction Conditions: The reaction is typically carried out at a temperature of 50-70°C with constant stirring. To drive the equilibrium towards product formation, water produced during the esterification is removed, often by applying a vacuum or by using molecular sieves.
-
Reaction Monitoring: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal and Product Purification: After the reaction reaches the desired conversion, the immobilized enzyme is separated by filtration and can often be reused. The crude product, containing 1,3-dimyristin, unreacted starting materials, and by-products (monomyristin and trimyristin), is then purified. Purification can be achieved by solvent fractionation or column chromatography on silica gel.
Caption: General workflow for the enzymatic synthesis of 1,3-dimyristoyl-rac-glycerol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 1,3-diacylglycerols, which can be considered indicative for the synthesis of 1,3-dimyristoyl-rac-glycerol. Actual yields and purities will depend on specific reaction conditions and purification methods.
| Synthesis Pathway | Key Reagents | Typical Yield | Typical Purity | Reference |
| Chemical Synthesis | ||||
| Protecting Group Strategy | rac-Glycerol, Benzaldehyde, Myristoyl Chloride, Pd/C | 85-95% (for acylation step) | >98% | [2] |
| Glycidol Ester Route | Epichlorohydrin, Myristic Acid | High (unspecified) | High (unspecified) | [1] |
| Enzymatic Synthesis | ||||
| Direct Esterification | rac-Glycerol, Myristic Acid, Immobilized Lipase | 60-85% | >95% (after purification) | [3][4] |
Conclusion
Both chemical and enzymatic pathways offer viable routes for the synthesis of 1,3-dimyristoyl-rac-glycerol. The choice of method will depend on the specific requirements of the researcher, including desired purity, scalability, cost, and environmental considerations. Chemical synthesis via protecting group strategies can provide high yields and purity but involves multiple steps and potentially harsh reagents. The glycidol ester route offers a more direct chemical approach. Enzymatic synthesis, particularly direct esterification with 1,3-selective lipases, presents a highly selective, milder, and more sustainable alternative, which is increasingly favored in many applications. The detailed protocols and comparative data provided in this guide are intended to facilitate the selection and implementation of the most appropriate synthesis strategy for the production of 1,3-dimyristoyl-rac-glycerol in a research and development setting.
References
physical and chemical properties of glyceryl dimyristate
An In-depth Technical Guide to the Physical and Chemical Properties of Glyceryl Dimyristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a diacylglycerol (DAG) consisting of a glycerol backbone esterified with two myristic acid chains. As a diglyceride, it exists in two primary isomeric forms: 1,2-dimyristoyl-sn-glycerol and 1,3-dimyristoyl-glycerol. These isomers have distinct physical properties and are utilized in different applications, particularly within the pharmaceutical and cosmetic industries. 1,2-Diacylglycerols are recognized as important signaling molecules, whereas 1,3-diacylglycerols are common intermediates in synthesis and metabolism.[1]
This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, analytical protocols, and key applications of this compound, with a focus on its relevance to drug development and research.
Chemical Identity and Physical Properties
This compound is a saturated diacylglycerol.[2] Its properties are dictated by the 14-carbon saturated fatty acid (myristic acid) chains and their position on the glycerol backbone.
Chemical and Physical Data
Table 1: Chemical Identifiers for this compound Isomers
| Property | 1,2-Dimyristoyl-sn-glycerol | 1,3-Dimyristoyl-glycerol |
| IUPAC Name | (S)-(2,3-dihydroxypropyl) ditetradecanoate | (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate[3] |
| Synonyms | 1,2-DMG, (S)-1,2-Dimyristin, DMG[4] | 1,3-Dimyristin, DG(14:0/0:0/14:0)[5] |
| CAS Number | 60562-16-5[2][4] | 7770-09-4[3][5] |
| Molecular Formula | C₃₁H₆₀O₅[2][4] | C₃₁H₆₀O₅[3][5] |
| Molecular Weight | 512.81 g/mol [2][4] | 512.8 g/mol [5] |
| Appearance | Powder, Crystalline Solid[4] | Solid[6] |
Table 2: Physicochemical Properties of this compound Isomers
| Property | 1,2-Dimyristoyl-sn-glycerol | 1,3-Dimyristoyl-glycerol |
| Melting Point | 57-61 °C[2] | Not available |
| Boiling Point | 577.2±17.0 °C (Predicted)[2] | Not available |
| Density | Not available | Not available |
Solubility
The solubility of this compound isomers in various common laboratory solvents is presented below. These lipids are generally soluble in organic solvents and poorly soluble in aqueous solutions.
Table 3: Solubility of this compound Isomers
| Solvent | 1,2-Dimyristoyl-sn-glycerol | 1,3-Dimyristoyl-glycerol |
| DMF | 20 mg/ml | 20 mg/ml[5] |
| DMSO | 7 mg/ml | 5 mg/ml[5] |
| Ethanol | 30 mg/ml | 30 mg/ml[5] |
| PBS (pH 7.2) | 0.25 mg/ml | 0.25 mg/ml[5] |
Role in Drug Formulation and Delivery
This compound, particularly the 1,2-isomer, is a critical component in advanced drug delivery systems, such as Lipid Nanoparticles (LNPs). The saturated myristoyl chains enhance the rigidity and stability of the lipid bilayer, which is essential for protecting encapsulated therapeutic agents like mRNA and ensuring their targeted release.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. NRF2 Pathway Activation as a Molecular Toxicology Mechanism in Oxidative Stress and Lipid Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cir-safety.org [cir-safety.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Glyceryl 1,3-dimyristate | C31H60O5 | CID 82201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Glyceryl Dimyristate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Glyceryl dimyristate, a diacylglycerol ester of glycerin and myristic acid, is a multifaceted compound with significant applications in pharmaceutical sciences and research. Its isomeric forms, primarily 1,2- and 1,3-dimyristin, serve as crucial components in advanced drug delivery systems and as activators of key cellular signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, its role in drug formulation, and its biological activity, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Data
This compound is characterized by its two myristic acid chains attached to a glycerol backbone. The position of these fatty acid chains gives rise to different isomers, each with a distinct CAS number but an identical molecular weight.
| Property | Value | Isomer | CAS Number | Reference |
| Molecular Formula | C31H60O5 | 1,3-dimyristin | 7770-09-4 | [1] |
| 1,2-dimyristin | 20255-94-1 | |||
| Unspecified | 53563-63-6 | [2] | ||
| Molecular Weight | 512.81 g/mol | 1,3-dimyristin | 7770-09-4 | [1] |
| 512.8 g/mol | 1,2-dimyristin | 20255-94-1 | ||
| Physical Description | White to off-white solid | 1,3-dimyristin | 7770-09-4 | [3] |
| Density (approx.) | 0.94 g/cm³ | 1,3-dimyristin | 7770-09-4 | [4] |
| Boiling Point (est.) | 585.4 °C at 760 mmHg | 1,3-dimyristin | 7770-09-4 | [4] |
| Flash Point (est.) | 170 °C | 1,3-dimyristin | 7770-09-4 | [4] |
Solubility Profile
The solubility of this compound is a critical factor in its application in various formulations. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Solubility (1,3-dimyristin) | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL (with heating) | [3] |
| Ethanol | 30 mg/mL | [5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [5] |
| Chloroform | Soluble | |
| Water | Insoluble |
Applications in Drug Delivery and Research
This compound is a key excipient in the development of lipid-based drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs). These systems are designed to enhance the bioavailability of poorly soluble drugs, offer controlled release, and provide a biocompatible and biodegradable carrier.
Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol outlines a general method for the preparation of SLNs using a solid lipid like this compound. The technique involves creating a nanoemulsion at a temperature above the lipid's melting point, which is then cooled to form solid nanoparticles.
Materials and Equipment:
-
This compound (solid lipid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
-
High-shear homogenizer
-
High-pressure homogenizer (HPH)
-
Magnetic stirrer with heating plate
-
Particle size analyzer
Procedure:
-
Preparation of the Lipid Phase: The this compound is melted at a temperature 5-10°C above its melting point. The lipophilic API is then dissolved in the molten lipid.
-
Preparation of the Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Formation of a Pre-emulsion: The hot aqueous phase is added to the molten lipid phase under continuous high-shear homogenization for 5-10 minutes to form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: The hot pre-emulsion is immediately transferred to a pre-heated high-pressure homogenizer. Homogenization is typically carried out for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and SLN Formation: The resulting hot nanoemulsion is cooled to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.
-
Characterization: The SLN dispersion is characterized for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Experimental Protocol: Use of 1,3-Dimyristin as an Internal Standard in Lipidomics
1,3-Dimyristin is utilized as an internal standard in the quantification of mono- and diacylglycerols in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Principle: An internal standard (IS) is a compound with similar chemical properties to the analytes of interest, which is added in a known amount to samples, calibrators, and controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.
Procedure Outline:
-
Preparation of Stock Solution: A stock solution of 1,3-dimyristin is prepared in a suitable organic solvent (e.g., chloroform/methanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: A known volume of the internal standard stock solution is added to the biological sample (e.g., plasma, tissue homogenate) before lipid extraction.
-
Lipid Extraction: Lipids are extracted from the sample using a standard method such as Folch or Bligh-Dyer extraction.
-
Derivatization: The hydroxyl group of the diacylglycerols is often derivatized (e.g., silylation) to improve their volatility and chromatographic properties for GC analysis.
-
GC-MS Analysis: The derivatized lipid extract is injected into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) mode to detect and quantify specific ions for the analytes and the internal standard.
-
Quantification: The concentration of the endogenous diacylglycerols is calculated by comparing the ratio of their peak areas to the peak area of the 1,3-dimyristin internal standard against a calibration curve.
Biological Activity: Role in Cellular Signaling
Diacylglycerols, including this compound, are crucial second messengers in cellular signaling. Specifically, they are known activators of Protein Kinase C (PKC) isoforms. The activation of PKC by diacylglycerols plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.
The Diacylglycerol-PKC Signaling Pathway
The binding of an agonist (e.g., a hormone or growth factor) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) can activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to release calcium from intracellular stores, DAG remains in the plasma membrane where it recruits and activates members of the PKC family. Activated PKC can then phosphorylate a wide range of downstream target proteins, leading to various cellular responses.
Diacylglycerol-mediated activation of Protein Kinase C (PKC).
Isomeric Forms of this compound
The isomeric forms of this compound are positional isomers, differing in the points of attachment of the myristic acid chains to the glycerol backbone.
References
An In-depth Technical Guide to the Solubility of Glyceryl Dimyristate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of glyceryl dimyristate, a key excipient in pharmaceutical formulations. Understanding the solubility of this diacylglycerol in various organic solvents is critical for the development of effective drug delivery systems, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment in a drug development context.
Quantitative Solubility of this compound
The solubility of this compound, also known as 1,3-dimyristoyl-rac-glycerol, is a critical parameter for its application in pharmaceutical formulations. The following table summarizes the available quantitative solubility data in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the isomeric purity of the this compound, and the presence of impurities.
| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Citation |
| Ethanol | C₂H₅OH | 30 | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 5 | Not Specified | [1] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 20 | Not Specified | [1][2] |
| Chloroform | CHCl₃ | ~10* | Not Specified | [3] |
| Acetone | (CH₃)₂CO | Soluble | Not Specified | |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Soluble | Not Specified | |
| Dichloromethane | CH₂Cl₂ | Soluble** | Not Specified | [4] |
*Data for 1,3-dioctanoyl glycerol, a related diacylglycerol, is provided as an estimate. **Qualitative assessment; precise quantitative data is not readily available in the literature. General literature suggests that glycerolipids are soluble in these solvents.[4]
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility is essential for robust formulation development. The following are detailed methodologies for key experiments.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.
Principle: An excess amount of the solid solute (this compound) is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration/Centrifugation: To remove any remaining suspended particles, centrifuge the aliquot at high speed or filter it through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) after derivatization.
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or g/100mL).
Differential Scanning Calorimetry (DSC) for Solid Lipid Solubility
DSC is a thermal analysis technique that can be employed to estimate the saturation solubility of a substance in a solid or semi-solid lipid excipient.
Principle: The melting enthalpy of the solid solvent (this compound) decreases as a solute (e.g., an API) is dissolved in it. This depression in melting enthalpy is proportional to the concentration of the dissolved solute until the saturation point is reached.
Methodology:
-
Sample Preparation: Prepare a series of physical mixtures of this compound and the solute of interest at various known concentrations.
-
DSC Analysis: Accurately weigh a small amount (typically 5-10 mg) of each mixture into a DSC pan and seal it. Place the pan in the DSC instrument.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of this compound.
-
Data Acquisition: Record the heat flow as a function of temperature to obtain a thermogram.
-
Data Analysis: Determine the melting enthalpy (ΔH) for the this compound peak in each thermogram.
-
Solubility Determination: Plot the melting enthalpy (ΔH) as a function of the solute concentration. The point at which the melting enthalpy no longer decreases with increasing solute concentration indicates the saturation solubility.
Hot Stage Microscopy (HSM) for Visual Solubility Assessment
HSM provides a visual method to estimate the solubility of a compound in a lipid by observing the disappearance of crystalline material upon heating.
Principle: Crystalline materials exhibit birefringence under polarized light. When a crystalline solute dissolves in a molten lipid, the birefringence disappears. The temperature at which the last crystals of the solute dissolve in the molten lipid at a specific concentration corresponds to a point on the solubility curve.
Methodology:
-
Sample Preparation: Prepare a physical mixture of this compound and the solute on a microscope slide.
-
Microscopic Observation: Place the slide on the hot stage of a polarized light microscope.
-
Heating and Observation: Heat the sample at a controlled rate while observing it under polarized light.
-
Solubility Determination: Note the temperature at which the last crystals of the solute completely dissolve in the molten this compound. This represents the solubility at that specific temperature. By repeating this process with different concentrations, a solubility-temperature profile can be constructed.
Logical Workflow for Solubility Assessment in Drug Delivery
The selection of an appropriate solvent system is a critical step in the formulation of lipid-based drug delivery systems. The following diagram illustrates a logical workflow for assessing the solubility of this compound for such applications.
Caption: A logical workflow for assessing this compound solubility in drug delivery.
References
An In-depth Technical Guide to the Polymorphic Forms of Glyceryl Dimyristate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl dimyristate, a diacylglycerol composed of a glycerol backbone and two myristic acid chains, is a key excipient in pharmaceutical and cosmetic formulations. Its solid-state properties, particularly its ability to exist in multiple crystalline forms—a phenomenon known as polymorphism—play a critical role in the stability, manufacturability, and bioavailability of final products. This technical guide provides a comprehensive overview of the polymorphic forms of this compound, focusing on their thermal and structural characterization. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide synthesizes the established principles of lipid polymorphism and presents data from analogous compounds to provide a robust framework for its study. Detailed experimental protocols for characterization techniques are provided to aid researchers in their own investigations.
Introduction to Polymorphism in this compound
Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, have the same chemical composition but differ in their molecular packing, resulting in distinct physicochemical properties such as melting point, solubility, and stability. For diacylglycerols like this compound, the three primary polymorphic forms are designated α (alpha), β' (beta-prime), and β (beta).
These forms are monotropic, meaning the transformations from less stable to more stable forms are irreversible. The stability of these polymorphs increases in the order of α < β' < β. The α form is the least stable with the lowest melting point, typically formed upon rapid cooling from the melt. The β' form exhibits intermediate stability, while the β form is the most thermodynamically stable polymorph with the highest melting point. Control over the polymorphic form is crucial in drug development, as an unintended polymorphic transition during storage can significantly impact the product's performance and shelf-life.
Physicochemical Properties of this compound Polymorphs
Precise quantitative data for the polymorphic forms of this compound are not readily found in scientific literature. However, by examining data from analogous 1,3-diacylglycerols and triglycerides, we can infer the expected thermal behavior. The following tables summarize the characteristic properties of the α, β', and β polymorphs.
Table 1: Thermal Properties of this compound Polymorphs (Inferred)
| Polymorph | Relative Stability | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| α (Alpha) | Least Stable | Lowest | Lowest |
| β' (Beta-prime) | Intermediate | Intermediate | Intermediate |
| β (Beta) | Most Stable | Highest | Highest |
Table 2: Crystallographic Properties of this compound Polymorphs (Inferred)
| Polymorph | Subcell Packing | Characteristic Short Spacings (Å) |
| α (Alpha) | Hexagonal | ~4.15 |
| β' (Beta-prime) | Orthorhombic | ~4.2, ~3.8 |
| β (Beta) | Triclinic | ~4.6, ~3.9, ~3.7 |
Note: The values presented are based on general observations for diacylglycerols and triglycerides and should be experimentally verified for this compound.
Experimental Protocols for Characterization
The characterization of this compound polymorphs relies primarily on two analytical techniques: Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
Preparation of Polymorphic Forms
The preparation method significantly influences the resulting polymorphic form.
-
α Form: This form is typically obtained by shock-cooling the molten lipid.
-
Heat this compound to approximately 20°C above its final melting point to ensure all crystal memory is erased.
-
Rapidly cool the melt by pouring it onto a cold surface (e.g., a metal plate chilled with dry ice or liquid nitrogen).
-
-
β' Form: This form can often be obtained by crystallization from a solvent or by controlled cooling of the melt.
-
Melt the this compound as described for the α form.
-
Cool the melt at a controlled, moderate rate (e.g., 2-5°C/min) to a temperature just below the crystallization onset.
-
-
β Form: The most stable form is typically obtained by tempering the less stable forms or by slow crystallization from the melt.
-
Obtain the α or β' form.
-
Temper the sample by holding it at a temperature just below the melting point of the β' form for an extended period (hours to days). This allows for the solid-state transition to the more stable β form.
-
Alternatively, cool the molten lipid very slowly (e.g., <1°C/min) to promote direct crystallization into the β form.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and enthalpies of fusion.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final melting point (e.g., 80°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate back to the starting temperature.
-
A second heating scan is often performed to observe transitions in the recrystallized material.
-
-
Data Analysis:
-
Melting Point: Determined as the onset or peak temperature of the endothermic melting event.
-
Enthalpy of Fusion (ΔH): Calculated by integrating the area under the melting peak.
-
Polymorphic transitions can be observed as exothermic events (crystallization of a more stable form) followed by endothermic events (melting of the newly formed polymorph).
-
Powder X-ray Diffraction (PXRD)
PXRD provides information about the crystalline structure of a material by analyzing the diffraction pattern of X-rays scattered by the sample. Each polymorph has a unique diffraction pattern.
Methodology:
-
Sample Preparation: The powdered this compound sample is packed into a sample holder. The surface should be flat and level with the holder's surface.
-
Instrumentation: A powder diffractometer with a copper (Cu) Kα radiation source is commonly used.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°). The short-spacing region (typically 15° to 25° 2θ) is particularly important for identifying the subcell packing of the different polymorphs.
-
Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions (d-spacings) and relative intensities of the diffraction peaks are characteristic of a specific polymorphic form.
Visualizing Experimental Workflows and Relationships
Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between the polymorphic forms.
Signaling Pathways and Drug Development Implications
Currently, there is no specific information in the scientific literature linking the polymorphic forms of this compound to distinct biological signaling pathways. The primary relevance of its polymorphism in drug development lies in its impact on the physicochemical properties of the formulation.
The choice of polymorph can affect:
-
Solubility and Dissolution Rate: Less stable polymorphs generally exhibit higher solubility and faster dissolution rates, which can influence the bioavailability of an incorporated active pharmaceutical ingredient (API).
-
Physical Stability: The transformation of a metastable form (α or β') to the more stable β form during storage can lead to changes in particle size, texture, and drug release characteristics of the final product. This can result in product failure.
-
Manufacturing Properties: The mechanical properties of the different polymorphs can affect processing steps such as milling, compression, and flowability.
Therefore, for drug development professionals, the key is to identify and control the polymorphic form of this compound to ensure consistent product quality and performance.
Conclusion
The polymorphism of this compound is a critical factor to consider in its application as a pharmaceutical excipient. While specific quantitative data for its various crystalline forms are not extensively documented, the principles governing lipid polymorphism provide a strong foundation for its characterization. The use of DSC and PXRD, guided by the detailed protocols provided in this guide, enables researchers to identify, quantify, and control the polymorphic forms of this compound. A thorough understanding and control of its solid-state properties are essential for the development of stable, effective, and reproducible drug products. Further research to fully elucidate the specific thermal and structural properties of each polymorph of this compound is warranted.
Glyceryl Dimyristate: A Technical Guide to its Discovery, History, and Role in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl dimyristate, a diacylglycerol (DAG) composed of a glycerol backbone and two myristic acid chains, holds a significant, albeit often understated, position in the history of lipid research. From the foundational studies of fat chemistry in the 19th century to its pivotal role in elucidating signal transduction pathways in the 20th and its use as an analytical standard in the 21st, this molecule has been a valuable tool for scientists. This in-depth technical guide explores the discovery and history of this compound, its physicochemical properties, synthesis methodologies, and its multifaceted applications in lipid research.
I. Discovery and Historical Context: From the Chevreul's Foundations to Modern Lipidomics
The story of this compound is intrinsically linked to the broader history of lipid chemistry. The early 19th century marked a turning point in the scientific understanding of fats and oils.
The Dawn of Lipid Chemistry:
French chemist Michel-Eugène Chevreul (1786-1889) is widely regarded as the "father of lipid chemistry." In his seminal work, "Recherches chimiques sur les corps gras d'origine animale" (Chemical research on fats of animal origin), published in 1823, he systematically dismantled the prevailing theories about the nature of fats.[1][2][3] Chevreul demonstrated that fats are not simple substances but are composed of a sweet principle he named "glycérine" (glycerol) and fatty acids.[4][5] He developed methods for separating and characterizing different fatty acids, including stearic and oleic acids, laying the groundwork for the structural understanding of all glycerides.[4][6]
Following Chevreul's discoveries, the synthesis of glycerides became a target for chemists. In the mid-19th century, Marcellin Berthelot , a student of one of Chevreul's contemporaries, successfully synthesized triglycerides by reacting fatty acids with glycerol, further solidifying the understanding of their ester structure.[7] While the specific first synthesis of this compound is not prominently documented, the foundational work of Chevreul and Berthelot made the conceptualization and eventual synthesis of specific di- and triglycerides possible.
The Rise of Industrial Synthesis and Early Research Applications:
The industrial production of mono- and diglycerides began in the 1930s, primarily through the glycerolysis of triglycerides.[8] This process involves heating triglycerides with excess glycerol to produce a mixture of mono-, di-, and triglycerides. A patent from 1935 describes a process for preparing mono- and diglycerides by esterifying glycerin with fatty acids in the presence of catalysts like alkali-forming metal glycerates.[9] These early industrial methods, while not producing pure compounds, made diglycerides more accessible for various applications, including as emulsifiers in the food industry.
In the mid-20th century, the development of more sophisticated synthetic and analytical techniques allowed for the preparation and study of pure glycerides. The work of Hermann O. L. Fischer and Erich Baer in the 1940s on the synthesis of optically active glycerides was a significant milestone, enabling the preparation of structurally defined lipids for research.[10][11] These advances, coupled with the development of chromatographic techniques, allowed for the separation and analysis of different lipid classes, including diglycerides.[12]
A Pivotal Role in Signal Transduction:
The most significant chapter in the scientific history of diacylglycerols, including this compound, began in the late 1970s and early 1980s with the groundbreaking work of Japanese biochemist Yasutomi Nishizuka . Nishizuka discovered Protein Kinase C (PKC) and subsequently identified diacylglycerol as a crucial second messenger that activates this enzyme.[13][14][15][16] This discovery was a paradigm shift in understanding how signals are transmitted from the cell surface to the cell's interior. It was found that the hydrolysis of inositol phospholipids in the cell membrane generates diacylglycerol, which then activates PKC.[15] Synthetic, cell-permeable diacylglycerols like 1,2-dimyristoyl-sn-glycerol became invaluable tools for researchers to probe the intricacies of this signaling pathway.[17][18]
Modern Applications in Lipidomics:
In the current era of lipidomics, where the comprehensive analysis of lipids in biological systems is a key area of research, this compound has found a new role as an internal standard.[12][19][20][21] Its well-defined structure and the fact that it is not typically found in high abundance in many biological samples make it an ideal reference compound for the accurate quantification of other lipids by mass spectrometry.
II. Physicochemical Properties of this compound
The properties of this compound depend on the position of the myristic acid chains on the glycerol backbone, leading to two primary isomers: 1,2-dimyristoyl-rac-glycerol and 1,3-dimyristoyl-glycerol.
| Property | 1,2-Dimyristoyl-rac-glycerol | 1,3-Dimyristoyl-glycerol |
| Synonyms | 1,2-Dimyristin, TG(14:0/14:0/0:0) | 1,3-Dimyristin, Glycerol 1,3-dimyristate |
| CAS Number | 20255-94-1[22] | 7770-09-4 |
| Molecular Formula | C₃₁H₆₀O₅[22] | C₃₁H₆₀O₅ |
| Molecular Weight | 512.8 g/mol [22] | 512.81 g/mol |
| Appearance | Crystalline solid | Solid |
| Solubility | Soluble in chloroform[22] | Soluble in ethanol |
| Melting Point | Not specified | Not specified |
| Storage Temperature | -20°C[22] | -20°C |
III. Synthesis of this compound
The synthesis of this compound can be achieved through several methods, ranging from historical glycerolysis to modern, regioselective chemical syntheses.
Historical Method: Glycerolysis
This method, used for industrial-scale production, involves the transesterification of trimyristin (the triglyceride of myristic acid) with glycerol at high temperatures (200-240°C) in the presence of a catalyst, such as calcium hydroxide.[23] This process results in an equilibrium mixture of monomyristin, dimyristin, trimyristin, and unreacted glycerol. The desired this compound is then isolated through techniques like molecular distillation. While effective for bulk production, this method lacks regioselectivity and produces a mixture of 1,2- and 1,3-isomers.
Modern Chemical Synthesis: A Regioselective Approach
Modern organic synthesis allows for the precise, regioselective preparation of specific isomers of this compound. The following is a representative workflow for the synthesis of 1,2-dimyristoyl-sn-glycerol.
Caption: A generalized workflow for the regioselective synthesis of 1,2-dimyristoyl-sn-glycerol.
Experimental Protocol: Synthesis of 1,2-Dimyristoyl-sn-glycerol
This protocol is a generalized representation and requires optimization based on specific laboratory conditions.
1. Protection of the sn-3 Hydroxyl Group:
-
Start with a suitable glycerol derivative where the sn-3 hydroxyl group is protected (e.g., sn-glycerol-3-phosphate).
-
Alternatively, use a protecting group strategy on glycerol, for instance, by reacting it with benzaldehyde dimethyl acetal to form 1,3-O-benzylidene-glycerol, leaving the C2 hydroxyl free for the first acylation.
2. First Acylation (sn-1 position):
-
Dissolve the protected glycerol derivative in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., pyridine or triethylamine) to act as a proton scavenger.
-
Cool the reaction mixture to 0°C.
-
Add one equivalent of myristoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
3. Second Acylation (sn-2 position):
-
Once the first acylation is complete, add a second equivalent of myristoyl chloride to the reaction mixture.
-
Continue stirring at room temperature until TLC indicates the completion of the second acylation.
4. Deprotection:
-
After the acylation steps, the protecting group(s) must be removed. The specific deprotection method will depend on the protecting group used. For a benzylidene acetal, catalytic hydrogenation (e.g., using H₂ and Pd/C) is a common method. For a phosphate group, enzymatic or chemical hydrolysis can be employed.
5. Purification:
-
The crude product is purified using column chromatography on silica gel, eluting with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).
-
The purity of the final product, 1,2-dimyristoyl-sn-glycerol, is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
IV. Role and Applications in Lipid Research
This compound has been utilized in various facets of lipid research, from fundamental studies of lipid metabolism to its application as a tool in cell biology and analytical chemistry.
Early Research and Understanding Lipid Metabolism
In the mid-20th century, with the availability of pure, synthetic glycerides, researchers could begin to dissect the complex processes of lipid digestion, absorption, and metabolism. While specific early studies solely focused on this compound are not extensively documented, the use of defined diglycerides was crucial in understanding the specificity of lipases and the pathways of triglyceride resynthesis in the intestinal mucosa.
A Key Tool in Signal Transduction: The Diacylglycerol-PKC Pathway
The discovery of diacylglycerol as a second messenger revolutionized cell biology.[24][25][26] Synthetic diacylglycerols, such as 1,2-dimyristoyl-sn-glycerol, became indispensable for studying the activation of Protein Kinase C (PKC) and its downstream effects.[13][14][15][16] These cell-permeable analogs allow researchers to bypass the need for receptor stimulation and directly activate PKC, enabling the study of its role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.
Caption: The canonical diacylglycerol-Protein Kinase C signaling pathway.
Experimental Protocol: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a general method to measure the activity of PKC using a radioactive assay.
Materials:
-
Purified PKC enzyme
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation site)
-
Phosphatidylserine (PS) and 1,2-dimyristoyl-sn-glycerol liposomes
-
[γ-³²P]ATP
-
75 mM Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Liposomes: Prepare liposomes containing phosphatidylserine and 1,2-dimyristoyl-sn-glycerol by sonication or extrusion.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, substrate peptide, and the prepared liposomes.
-
Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
Modern Role as an Internal Standard in Lipidomics
In the field of lipidomics, accurate quantification of individual lipid species is essential. The complexity of biological lipid extracts and the potential for variability during sample preparation and analysis necessitate the use of internal standards.[12][19][20][21] this compound, particularly isotopically labeled forms, is an excellent internal standard for the quantification of diacylglycerols and other neutral lipids by mass spectrometry.
Caption: A simplified workflow for quantitative lipidomics using an internal standard.
Experimental Protocol: Quantification of Diacylglycerols using this compound as an Internal Standard
This protocol outlines a general procedure for the analysis of diacylglycerols in a biological sample using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Internal standard solution (e.g., 1,3-dimyristoyl-glycerol-d₅ in methanol)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water for Folch extraction)
-
LC-MS system (e.g., a C18 reverse-phase column coupled to a triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Preparation: Homogenize the biological sample in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample homogenate.
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This will separate the lipids into an organic phase.
-
Sample Concentration: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile).
-
LC-MS Analysis: Inject the lipid extract onto the LC-MS system. Use a gradient elution to separate the different lipid species. The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the target diacylglycerols and the this compound internal standard (e.g., Multiple Reaction Monitoring, MRM).
-
Data Analysis: The concentration of the endogenous diacylglycerols is calculated by comparing the peak area of each analyte to the peak area of the internal standard.
V. Conclusion
From its conceptual origins in the foundational work of 19th-century chemists to its role as a key molecular tool in the elucidation of complex signaling pathways and its current use as a precise standard in high-throughput analytical techniques, this compound has been a constant and valuable presence in the advancement of lipid research. Its journey reflects the broader evolution of our understanding of lipids from simple energy storage molecules to critical regulators of cellular function. As research continues to unravel the complexities of the lipidome, the utility of well-defined molecules like this compound will undoubtedly continue to be indispensable for future discoveries.
References
- 1. Contribution of Chevreul to lipid chemistry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 2. Recherches chimiques sur les corps gras d'origine animale - Michel Eugène Chevreul - Google Livres [books.google.co.jp]
- 3. Eugène Chevreul - LAROUSSE [larousse.fr]
- 4. aocs.org [aocs.org]
- 5. A brief history of lipid and lipoprotein measurements and their contribution to clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. techno-science.net [techno-science.net]
- 7. Lipid - Wikipedia [en.wikipedia.org]
- 8. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]
- 9. US2022494A - Process of preparing mono and di-glycerides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Yasutomi Nishizuka's Discovery of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diacylglycerol's affair with protein kinase C turns 25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of protein kinase C in cell surface signal transduction and tumour promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. caymanchem.com [caymanchem.com]
- 23. EP0307154B2 - Preparation of diglycerides - Google Patents [patents.google.com]
- 24. Lipid messenger, diacylglycerol, and its regulator, diacylglycerol kinase, in cells, organs, and animals: history and perspective. | Semantic Scholar [semanticscholar.org]
- 25. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Glyceryl Dimyristate: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl dimyristate, a diacylglycerol (DAG) consisting of a glycerol backbone esterified with two myristic acid chains, is a compound of increasing interest in the pharmaceutical, cosmetic, and food industries. Its properties as an emulsifier, emollient, and structured lipid make it a valuable excipient in drug delivery systems and topical formulations. This technical guide provides an in-depth overview of the natural sources of this compound's precursor, myristic acid, and detailed methodologies for its synthesis and purification.
Natural Sources
Direct quantitative data on the natural occurrence of this compound in vegetable oils and animal fats is limited in publicly available literature. Its presence is often in trace amounts, with the more common forms being triglycerides (like trimyristin) and other diacylglycerol species. However, the primary natural sources are rich in myristic acid (C14:0), the essential precursor for the synthesis of this compound.
Myristic acid is a saturated fatty acid found in a variety of animal and vegetable fats.[1] Key sources include:
-
Nutmeg Butter: Derived from the seeds of Myristica fragrans, nutmeg is exceptionally rich in trimyristin, a triglyceride of myristic acid, which can comprise 24-40% of the nutmeg seed's mass.
-
Coconut Oil: This oil contains a significant proportion of lauric acid, but also a notable amount of myristic acid.[2]
-
Palm Kernel Oil: Similar to coconut oil, palm kernel oil is a source of myristic acid.
-
Animal Fats: Myristic acid is also a component of animal fats, such as tallow and butter.
The table below summarizes the myristic acid content in several key natural sources.
| Natural Source | Myristic Acid (C14:0) Content (% of total fatty acids) | Reference |
| Coconut Oil | 18.43% | [2] |
| Palm Olein | Not specified, but present | [3] |
| Walnut Oil | Not specified, but present | [2] |
Note: The concentration of this compound itself is not typically reported and is likely to be very low in these unrefined sources.
Extraction and Synthesis Methodologies
Due to the low natural abundance of this compound, it is primarily obtained through the extraction of its precursors followed by chemical or enzymatic synthesis.
Extraction of Trimyristin from Nutmeg (Precursor)
A common laboratory method for obtaining a myristic acid source is the extraction of trimyristin from nutmeg.
Experimental Protocol: Extraction of Trimyristin
-
Reflux Extraction:
-
Place 4.0 g of ground nutmeg into a 100 mL round-bottom flask with a stir bar.
-
Add 20 mL of diethyl ether to the flask.
-
Assemble a reflux apparatus and heat the mixture to reflux for 30 minutes, ensuring a steady rate of condensation.
-
-
Filtration:
-
Allow the mixture to cool to room temperature.
-
Gravity filter the mixture through fluted filter paper into a 50 mL round-bottom flask to remove the solid nutmeg residue.
-
Rinse the original flask and the filter paper with a small amount of additional diethyl ether to ensure complete transfer of the extract.
-
-
Solvent Removal:
-
Remove the diethyl ether from the filtrate using a rotary evaporator. The result will be a yellowish, oily residue.
-
-
Crystallization and Isolation:
-
Dissolve the oily residue in 3-4 mL of acetone with gentle warming.
-
Transfer the solution to a 25 mL Erlenmeyer flask and allow it to cool to room temperature.
-
Induce crystallization by scratching the inside of the flask at the air-liquid interface.
-
Cool the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolate the trimyristin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetone.
-
The trimyristin can then be hydrolyzed to myristic acid and glycerol, which serve as starting materials for this compound synthesis.
-
Enzymatic Synthesis of 1,3-Glyceryl Dimyristate
Enzymatic synthesis using sn-1,3 specific lipases is the preferred method for producing structured diacylglycerols like 1,3-glyceryl dimyristate due to its high selectivity, mild reaction conditions, and reduced byproduct formation.[4] The following protocol is adapted from established procedures for synthesizing other 1,3-diacylglycerols.[4][5]
Experimental Protocol: Lipase-Catalyzed Synthesis of 1,3-Glyceryl Dimyristate
-
Reactant Preparation:
-
In a jacketed glass reactor equipped with a magnetic stirrer, combine myristic acid and anhydrous glycerol. A molar ratio of 2:1 (myristic acid:glycerol) is typically used.
-
For a solvent-free system, ensure the reaction temperature is maintained above the melting point of myristic acid (approximately 54-55°C) to keep the mixture in a liquid state.
-
-
Enzyme Addition:
-
Add an immobilized sn-1,3 specific lipase, such as Lipozyme RM IM (from Rhizomucor miehei) or Novozym 435 (from Candida antarctica), to the reaction mixture. The enzyme load is typically 5-10% (w/w) based on the total weight of the reactants.[5]
-
-
Reaction Conditions:
-
Set the reaction temperature to 50-60°C.[5]
-
Stir the mixture at a constant speed (e.g., 200-300 rpm).
-
To drive the equilibrium towards ester synthesis, remove the water produced during the reaction. This can be achieved by applying a vacuum (e.g., 4 mm Hg) or by bubbling dry air or nitrogen through the mixture.[5]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples periodically and analyzing the composition using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
-
Termination and Enzyme Recovery:
-
Once the desired conversion is achieved (typically within 3-24 hours), stop the reaction.
-
Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and reused for subsequent batches.[5]
-
The following table presents typical yields for the synthesis of various 1,3-diacylglycerols using a similar enzymatic approach.
| 1,3-Diacylglycerol | Purity after Purification (%) | Reference |
| 1,3-Dicaprylin | 98.5 | [5] |
| 1,3-Dicaprin | 99.2 | [5] |
| 1,3-Dilaurin | 99.1 | [5] |
| 1,3-Dipalmitin | 99.5 | [5] |
| 1,3-Distearin | 99.4 | [5] |
Purification of 1,3-Glyceryl Dimyristate
The crude product from the synthesis will contain 1,3-glyceryl dimyristate, unreacted starting materials (myristic acid, glycerol), monomyristin, and possibly some trimyristin. Purification is essential to obtain a high-purity product.
Experimental Protocol: Purification by Column Chromatography
-
Preparation:
-
Dissolve the crude product in a minimal amount of a non-polar solvent, such as hexane.
-
Prepare a silica gel column and equilibrate it with hexane.
-
-
Elution:
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of hexane and a more polar solvent, such as ethyl acetate or diethyl ether.[4]
-
Start with 100% hexane to elute non-polar byproducts like trimyristin.
-
Gradually increase the proportion of the polar solvent to elute 1,3-glyceryl dimyristate, followed by monomyristin and any remaining myristic acid.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing pure 1,3-glyceryl dimyristate.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,3-glyceryl dimyristate.
-
Visualization of Workflows and Pathways
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis and purification of 1,3-glyceryl dimyristate.
Caption: Workflow for the synthesis and purification of 1,3-glyceryl dimyristate.
Signaling Pathway: Activation of Protein Kinase C
1,3-Diacylglycerols, including 1,3-dimyristin, are known activators of Protein Kinase C (PKC), particularly the conventional isoforms like PKCα.[1] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The activation of PKC by diacylglycerols is a key step in signal transduction.
Caption: Generalized pathway of Protein Kinase C alpha (PKCα) activation by 1,3-dimyristin.
Conclusion
This compound, while not abundant in its natural form, can be efficiently synthesized from its precursor, myristic acid, which is readily available from sources like coconut oil and nutmeg. Enzymatic synthesis offers a precise and environmentally friendly route to produce high-purity 1,3-glyceryl dimyristate. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working on the development of novel drug delivery systems and other advanced formulations where the unique properties of this structured lipid can be leveraged. Further research into the specific biological activities of this compound may unveil new therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glyceryl Dimyristate in the Structural and Functional Dynamics of Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl dimyristate, a diacylglycerol (DAG), is a critical lipid molecule that, while present in smaller quantities than phospholipids, exerts significant influence on the biophysical properties and signaling functions of cellular membranes. This technical guide provides an in-depth analysis of the function of this compound within biological membranes. We will explore its impact on membrane fluidity, phase behavior, and lipid packing, and discuss its role in the context of lipid raft microdomains and cellular signaling cascades, particularly in comparison to the well-studied signaling lipid, ceramide. Detailed experimental protocols for investigating these phenomena are provided, alongside visualizations of key concepts and workflows to facilitate a comprehensive understanding for researchers in the fields of membrane biophysics, cell biology, and drug delivery system development.
Introduction
Biological membranes are not merely passive barriers but are dynamic, fluid mosaics of lipids and proteins that actively participate in and regulate a vast array of cellular processes. The lipid composition of these membranes is a key determinant of their physical properties and, consequently, their biological functions. While phospholipids and cholesterol are the most abundant lipid constituents, minor lipid components can have profound effects on membrane structure and function. This compound, a 1,2-diacylglycerol with two myristoyl (14:0) acyl chains, is one such molecule. Its unique conical shape, arising from a small glycerol headgroup and two hydrocarbon tails, predisposes it to inducing negative curvature strain in the lipid bilayer. This property is central to its role in modulating membrane fluidity, facilitating membrane fusion and fission events, and influencing the activity of membrane-associated proteins. This guide will systematically explore the multifaceted functions of this compound in biological membranes.
Impact of this compound on Membrane Biophysical Properties
The incorporation of this compound into a phospholipid bilayer can significantly alter its physical characteristics. These changes are primarily due to the molecule's shape and its ability to disrupt the ordered packing of cylindrical phospholipids.
Membrane Fluidity
Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for many cellular processes, including protein diffusion and signal transduction. This compound is expected to have a concentration-dependent effect on membrane fluidity. At low concentrations, it can increase fluidity by disrupting the tight packing of phospholipid acyl chains. However, at higher concentrations, it may induce phase separation, leading to the formation of domains with distinct fluidity characteristics.
Phase Transition Behavior
Phospholipid bilayers exhibit a characteristic main phase transition temperature (Tm) at which they transition from a rigid gel phase to a more fluid liquid-crystalline phase. The introduction of this compound into a model membrane, such as one composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), which has a well-defined Tm of approximately 24°C, is predicted to broaden this phase transition. This broadening effect is indicative of a less cooperative melting process due to the disruption of the uniform lipid packing.
Lipid Packing and Membrane Thickness
The conical shape of this compound can create packing defects within the lipid bilayer. This can lead to an increase in the average area per lipid molecule and a corresponding decrease in the hydrophobic thickness of the membrane. Such alterations in lipid packing can have significant consequences for the partitioning and function of transmembrane proteins.
Data Presentation: Effects on Model Membrane Properties
| Property | Pure DMPC Bilayer | Expected Effect of this compound Incorporation | Rationale |
| Main Phase Transition Temperature (Tm) | ~24 °C | Broadening of the transition peak and a potential slight shift in Tm. | Diacylglycerols disrupt the cooperative packing of phospholipids, leading to a less defined melting process. |
| Membrane Fluidity (Anisotropy) | Decreases with increasing temperature, with a sharp drop at the Tm. | Concentration-dependent; may increase fluidity at low concentrations by disrupting packing. | The conical shape of DAGs introduces disorder into the acyl chain region of the bilayer. |
| Hydrophobic Thickness | ~3.4 nm in the liquid-crystalline phase. | Decrease in thickness. | Increased area per lipid due to packing defects leads to a thinner hydrophobic core. |
| Lipid Packing | Tightly packed in the gel phase, more loosely packed in the liquid-crystalline phase. | Disruption of ordered packing, creation of packing defects. | The small headgroup of DAGs does not fill the space occupied by the two acyl chains as effectively as a phosphocholine headgroup. |
Role in Lipid Rafts and Cellular Signaling
This compound and Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. While this compound is not considered a canonical component of lipid rafts, its ability to alter the physical properties of the surrounding "non-raft" membrane can indirectly influence raft stability and function. By creating regions of altered fluidity and curvature, this compound may play a role in the recruitment or exclusion of specific proteins from the raft periphery. Some studies suggest that diacylglycerols tend to associate with more fluid regions of the membrane rather than the highly ordered domains of lipid rafts[1].
Signaling Pathways: A Comparison with Ceramide
Both this compound (a diacylglycerol) and ceramide are important lipid second messengers. However, they often participate in distinct and sometimes opposing signaling pathways.
-
Diacylglycerol Signaling: Diacylglycerol is a well-established activator of Protein Kinase C (PKC) isoforms, which are key regulators of cell growth, proliferation, and differentiation. The generation of DAG at the plasma membrane, often through the action of phospholipase C, initiates the PKC signaling cascade.
-
Ceramide Signaling: Ceramide, on the other hand, is frequently associated with cellular stress responses, including apoptosis (programmed cell death), cell cycle arrest, and inflammation. It can be generated through the hydrolysis of sphingomyelin by sphingomyelinase.
Some studies have highlighted the distinct roles of these two lipid messengers. For instance, in the context of insulin signaling, ceramide has been identified as a key intermediate in the inhibition of the signaling pathway by saturated fatty acids, whereas diacylglycerol appears to be dispensable for this effect[2][3].
References
- 1. Self-Assembly and Lipid Interactions of Diacylglycerol Lactone Derivatives Studied at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for ceramide, but not diacylglycerol, in the antagonism of insulin signal transduction by saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Glyceryl Dimyristate in Solid Lipid Nanoparticle (SLN) Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of glyceryl dimyristate in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are at the forefront of nanomedicine, offering a versatile platform for the delivery of therapeutic agents. This compound, a biodegradable and biocompatible solid lipid, serves as an excellent core matrix for these nanoparticles, enabling enhanced drug solubility, controlled release, and improved bioavailability.[1][2][3]
Introduction to this compound-Based SLNs
Solid Lipid Nanoparticles (SLNs) emerged in the early 1990s as an alternative to traditional colloidal carriers like emulsions, liposomes, and polymeric nanoparticles.[4] SLNs are typically spherical particles in the submicron size range (50-1000 nm) and are composed of a solid lipid core stabilized by surfactants.[5][6] The solid nature of the lipid core provides advantages such as protecting encapsulated drugs from degradation and enabling controlled drug release.[7][8]
This compound, a triglyceride of myristic acid, is a suitable lipid for SLN formulation due to its physiological tolerance and ability to form a stable solid matrix.[2] Its properties facilitate the encapsulation of a wide range of therapeutic molecules, from small lipophilic drugs to larger biomolecules.[2][9] These SLNs are particularly promising for applications in cancer therapy, dermal and transdermal drug delivery, and improving the oral bioavailability of poorly soluble drugs.[3][10][11]
Data Presentation: Formulation Parameters and Characterization
The following tables summarize typical formulation parameters and expected characterization results for SLNs prepared with this compound and similar long-chain triglycerides. These values should serve as a starting point for formulation optimization.
Table 1: Typical Formulation Parameters for this compound SLNs
| Parameter | Typical Value/Range | Reference |
| Solid Lipid Concentration (% w/v) | 1 - 10 | [1] |
| Surfactant Concentration (% w/v) | 0.5 - 5 | [1][12] |
| Drug Loading (% w/w of lipid) | 1 - 10 | [1] |
Table 2: Expected Physicochemical Characterization of this compound SLNs
| Parameter | Typical Value/Range | Reference |
| Particle Size (Z-average, nm) | 100 - 400 | [1] |
| Polydispersity Index (PDI) | < 0.3 | [1] |
| Zeta Potential (mV) | -15 to -30 | [1] |
| Entrapment Efficiency (%) | > 70 | [1] |
Experimental Protocols
Detailed methodologies for the most common techniques used to prepare this compound-based SLNs are provided below.
High-Pressure Homogenization (HPH)
This is a widely used and scalable method for producing SLNs with a narrow size distribution.[1][13]
Materials and Equipment:
-
This compound (Solid Lipid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Soya Lecithin)
-
Active Pharmaceutical Ingredient (API) (lipophilic)
-
Purified Water (e.g., Milli-Q®)
-
Magnetic stirrer with hot plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Protocol:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and place it in a glass beaker.
-
If incorporating a lipophilic API, add it to the beaker with the lipid.
-
Heat the beaker on a magnetic stirrer hot plate to 5-10°C above the melting point of this compound to ensure complete melting and dissolution of the API.[1]
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the desired amount of surfactant and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.[1]
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[1]
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar.[1] The optimal number of cycles and pressure should be determined for each specific formulation.
-
-
Cooling and SLN Formation:
-
The resulting hot nanoemulsion is then allowed to cool down to room temperature.
-
Upon cooling, the lipid recrystallizes and forms solid lipid nanoparticles.[1]
-
Solvent Emulsification-Evaporation Method
This method is suitable for incorporating both lipophilic and hydrophilic drugs.[14]
Materials and Equipment:
-
This compound
-
API
-
Water-immiscible organic solvent (e.g., cyclohexane, dichloromethane)
-
Aqueous surfactant solution
-
Magnetic stirrer
-
High-shear homogenizer or probe sonicator
-
Rotary evaporator
Protocol:
-
Dissolution of Lipid and Drug:
-
Dissolve this compound and the lipophilic drug in a water-immiscible organic solvent.
-
-
Emulsification:
-
Pour the organic phase into an aqueous solution containing a surfactant.
-
Emulsify the mixture using a high-shear homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure.
-
The precipitation of the lipid in the aqueous medium leads to the formation of SLNs.
-
-
Purification:
-
The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
-
Microemulsion Method
This technique involves the formation of a thermodynamically stable microemulsion which is then diluted in a cold aqueous medium.[14]
Materials and Equipment:
-
This compound
-
Emulsifier (e.g., Polysorbate 20, soy phosphatidylcholine)
-
Co-emulsifier (e.g., sodium monooctylphosphate)
-
Water
-
Magnetic stirrer with hot plate
-
Cold water bath
Protocol:
-
Microemulsion Formation:
-
Mix this compound, emulsifier, co-emulsifier, and a small amount of water.
-
Heat the mixture to 65-70°C with gentle stirring until a clear, optically transparent microemulsion is formed.
-
-
Dispersion in Cold Medium:
-
Disperse the hot microemulsion into cold water (typically in a volume ratio of 1:25 to 1:50) under stirring.[14]
-
-
SLN Formation:
-
The rapid cooling of the microemulsion in the cold aqueous phase causes the precipitation of the lipid, leading to the formation of SLNs.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the preparation of this compound-based SLNs.
Caption: Workflow for SLN Preparation by High-Pressure Homogenization.
Caption: Workflow for SLN Preparation by Solvent Emulsification-Evaporation.
Conclusion
This compound is a valuable excipient for the formulation of SLNs, offering a biocompatible and biodegradable platform for drug delivery. The choice of preparation method will depend on the specific drug properties, desired nanoparticle characteristics, and scalability requirements. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and optimize this compound-based SLN formulations for a variety of therapeutic applications. Proper characterization is essential to ensure the quality, stability, and efficacy of the final drug delivery system.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy Drugs Based on Solid Lipid Nanoparticles for Breast Cancer Treatment [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Solid Lipid Nanoparticles: Multitasking Nano-Carriers for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Glyceryl Dimyristate-Based Nanostructured Lipid Carriers (NLCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanostructured Lipid Carriers (NLCs) represent an advanced generation of lipid-based nanoparticles, offering significant advantages for drug delivery, including enhanced drug solubility, improved bioavailability, controlled release, and increased stability of active pharmaceutical ingredients (APIs). NLCs are composed of a blend of a solid lipid and a liquid lipid, which forms an imperfect crystalline structure. This disordered matrix provides greater space for drug loading and minimizes the risk of drug expulsion during storage, a common limitation of Solid Lipid Nanoparticles (SLNs).
Glyceryl dimyristate, a solid lipid at room and body temperature, is a suitable candidate for NLC formulations due to its biocompatibility and biodegradability. This document provides a detailed protocol for the preparation of this compound-based NLCs using the hot high-pressure homogenization (HPH) technique, along with methods for their characterization.
Data Presentation
The following tables summarize typical formulation parameters and expected characterization results for NLCs prepared with this compound (or the chemically similar glyceryl trimyristate) as the solid lipid. These values should serve as a starting point for formulation optimization.
Table 1: Formulation Parameters for this compound-Based NLCs
| Parameter | Typical Value/Range | Role in Formulation | Reference |
| Solid Lipid (this compound) Concentration (% w/v) | 1 - 10 | Forms the solid core of the nanoparticles, providing structural integrity and enabling controlled drug release. | [1] |
| Liquid Lipid Concentration (% of total lipid) | 10 - 30 | Creates imperfections in the solid lipid matrix, increasing drug loading capacity and preventing drug expulsion. The ratio of solid to liquid lipid typically ranges from 70:30 to 99.9:0.1.[2][3] | [4] |
| Surfactant Concentration (% w/v) | 0.5 - 5 | Stabilizes the nanoparticle dispersion by reducing interfacial tension, preventing particle aggregation. | [1] |
| Drug Loading (% w/w of lipid) | 1 - 10 | The amount of active pharmaceutical ingredient incorporated into the NLCs. | [1] |
Table 2: Expected Characterization Results for this compound-Based NLCs
| Parameter | Typical Value/Range | Significance | Reference |
| Particle Size (Z-average, nm) | 100 - 400 | Influences the biological fate, cellular uptake, and release profile of the encapsulated drug. | [1] |
| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of the particle size distribution; a lower PDI signifies a more monodisperse system. | [1] |
| Zeta Potential (mV) | -15 to -48 | Measures the surface charge of the nanoparticles, predicting the long-term stability of the colloidal dispersion. A higher absolute value generally indicates greater stability. | [1][5] |
| Entrapment Efficiency (%) | > 70 | Represents the percentage of the initial drug amount that is successfully encapsulated within the NLCs. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based NLCs by Hot High-Pressure Homogenization
This protocol details the preparation of NLCs using a widely adopted and scalable method.
Materials and Equipment:
-
Solid Lipid: this compound
-
Liquid Lipid: e.g., Oleic acid, Caprylic/Capric Triglyceride (Miglyol 812), Isopropyl palmitate[5][6]
-
Active Pharmaceutical Ingredient (API): Lipophilic drug of choice
-
Surfactant: e.g., Tween 80, Poloxamer 188, Soya Lecithin[1]
-
Purified Water: e.g., Milli-Q® water
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer with hot plate
-
Glass beakers
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amounts of this compound and the selected liquid lipid and place them in a glass beaker.
-
If incorporating a lipophilic API, add it to the beaker with the lipids.
-
Heat the beaker on a magnetic stirrer hot plate to a temperature 5-10°C above the melting point of this compound (Melting point: 56-57°C) to ensure complete melting and dissolution of the API.[1][5]
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the desired amount of surfactant and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.[1]
-
-
Formation of the Pre-emulsion:
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar.[7] The optimal number of cycles and pressure should be determined for each specific formulation.
-
-
Cooling and NLC Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature. This can be done by placing the beaker in a cold water bath or simply by allowing it to cool under ambient conditions.
-
Upon cooling, the lipid matrix recrystallizes, forming the nanostructured lipid carriers.
-
Protocol 2: Characterization of this compound-Based NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size (hydrodynamic diameter), PDI, and zeta potential at a fixed scattering angle (e.g., 173°) and a constant temperature (e.g., 25°C).
-
Perform measurements in triplicate to ensure reproducibility.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: This involves separating the unencapsulated (free) drug from the NLCs and quantifying the drug concentration in both fractions.
-
Procedure:
-
Separation of Free Drug: Use a separation technique such as ultracentrifugation or centrifugal filter devices. Centrifuge the NLC dispersion at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes). The NLCs will form a pellet, and the supernatant will contain the free drug.
-
Quantification:
-
Carefully collect the supernatant and measure the concentration of the free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
To determine the total amount of drug, disrupt a known volume of the NLC dispersion using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug, and then measure the drug concentration.
-
-
Calculation:
-
Entrapment Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL) = [(Total Drug - Free Drug) / Total Weight of Lipids] x 100
-
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanostructured Lipid Carriers (NLCs) for Oral Peptide Drug Delivery: About the Impact of Surface Decoration | MDPI [mdpi.com]
- 4. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Glyceryl Dimyristate: A Versatile Matrix for Controlled Drug Release
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl dimyristate, a diacylglycerol ester of myristic acid, is a lipid excipient increasingly utilized in the pharmaceutical sciences as a matrix for controlled drug release. Its biocompatibility, biodegradability, and ability to form stable matrices make it an attractive candidate for various drug delivery systems, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and matrix tablets. This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-based controlled-release drug delivery systems. While specific quantitative release data for this compound is not extensively available in publicly accessible literature, this guide presents data from closely related glyceryl esters to provide a comparative context.
Physicochemical Properties and Biocompatibility
This compound is a solid lipid at physiological temperatures, a key characteristic for creating solid-core matrices that can encapsulate and control the release of therapeutic agents. The safety of glyceryl esters, including this compound, has been reviewed, and they are considered safe for use in cosmetic and pharmaceutical applications.[1][2] These lipids are metabolized into endogenous compounds, glycerol and fatty acids, which are generally recognized as safe (GRAS).[3][4] Studies on similar lipid-based nanoparticles, such as those made from glyceryl monooleate, have demonstrated good biocompatibility with various cell lines.[5]
Applications in Controlled Drug Delivery
The solid matrix of this compound can effectively encapsulate both lipophilic and, to some extent, hydrophilic drugs, protecting them from enzymatic degradation and enabling a sustained release profile. This controlled release is crucial for improving patient compliance by reducing dosing frequency, minimizing side effects by maintaining drug levels within the therapeutic window, and enhancing the therapeutic efficacy of the encapsulated drug.
Data Presentation: Comparative In Vitro Drug Release
While specific drug release data for this compound matrices is limited, the following tables summarize the in vitro release profiles of drugs from matrices made of similar glyceryl esters (glyceryl behenate and glyceryl trinitrate) to provide a reference for expected release kinetics.
Table 1: In Vitro Release of Theophylline from Glyceryl Dibehenate Matrix Tablets
| Time (hours) | Cumulative Release (%) - Formulation with Lactose | Cumulative Release (%) - Formulation with Dibasic Calcium Phosphate |
| 1 | ~25 | ~15 |
| 4 | ~60 | ~40 |
| 8 | ~85 | ~65 |
| 12 | >95 | ~80 |
Data adapted from studies on glyceryl behenate matrix tablets, demonstrating the influence of pore-forming agents on drug release.[6][7]
Table 2: In Vitro Release of Glyceryl Trinitrate from a Hydrogel-Based Matrix
| Time (hours) | Cumulative Release (%) |
| 1 | 17.58 ± 2.97 |
| 4 | 44.64 ± 1.05 |
| 8 | 85.74 ± 3.56 |
This data illustrates a sustained release profile from a matrix system, with the release kinetics following a zero-order model.[8]
Experimental Protocols
Formulation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes a common method for producing SLNs.
Materials:
-
This compound (solid lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for 3-5 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize the sample for 3-5 cycles at a pressure between 500 and 1500 bar.
-
Cooling and SLN Formation: Cool the resulting nanoemulsion to room temperature or in an ice bath. The lipid will recrystallize, forming the solid lipid nanoparticles.
In Vitro Drug Release Study using the Dialysis Bag Method
This method is suitable for assessing the release of a drug from nanoparticle formulations.
Materials:
-
Drug-loaded this compound SLN dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking water bath or incubator
Procedure:
-
Preparation of the Dialysis Bag: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Accurately pipette a known volume of the SLN dispersion into the dialysis bag and securely seal both ends.
-
Initiation of Release Study: Place the dialysis bag in a vessel containing a defined volume of pre-warmed release medium.
-
Incubation: Maintain the system at 37°C in a shaking water bath to ensure gentle agitation.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Characterization of this compound Nanoparticles
a) Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.[9][10]
-
Protocol:
-
Dilute the nanoparticle dispersion with filtered, purified water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (typically 25°C).
-
Perform the measurement using a DLS instrument.
-
Analyze the correlation function to obtain the average particle size (Z-average) and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.
-
b) Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion.[11][12][13]
-
Protocol:
-
Dilute the nanoparticle dispersion in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Load the sample into a specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument's software calculates the zeta potential using the Helmholtz-Smoluchowski equation.
-
c) Morphological Characterization by Electron Microscopy (SEM/TEM)
-
Principle: SEM and TEM provide direct visualization of the nanoparticle morphology, size, and shape.
-
Sample Preparation Protocol (General):
-
For TEM: Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid. Remove excess liquid with filter paper and allow it to air dry. Negative staining (e.g., with phosphotungstic acid) may be required to enhance contrast.[14]
-
For SEM: Mount the dried sample on an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold) to prevent charging under the electron beam.[15][16]
-
Image the samples using the respective microscopes.
-
d) Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting behavior, crystallinity, and polymorphism.[17][18]
-
Protocol:
-
Accurately weigh a small amount of the lyophilized nanoparticle sample (or the bulk lipid) into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Record the heat flow to identify endothermic (melting) and exothermic (crystallization) events.
-
e) Crystallinity Analysis by X-ray Diffraction (XRD)
-
Principle: XRD is used to determine the crystalline structure of the lipid matrix. The diffraction pattern provides information on the polymorphic form of the lipid.[19][20]
-
Protocol:
-
Prepare a powdered sample of the lyophilized nanoparticles or the bulk lipid.
-
Mount the sample on the XRD sample holder.
-
Scan the sample over a range of 2θ angles.
-
Analyze the resulting diffractogram to identify characteristic peaks corresponding to different crystalline forms.
-
Visualization of Key Processes
Caption: Experimental workflow for the development and evaluation of this compound-based controlled drug release systems.
Caption: Conceptual diagram of the controlled drug release mechanism from a this compound matrix and subsequent therapeutic action.
Conclusion
This compound is a promising lipid excipient for the formulation of controlled-release drug delivery systems. Its favorable physicochemical properties and biocompatibility profile make it a suitable candidate for a range of pharmaceutical applications. The protocols and comparative data provided in this document serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the design and evaluation of novel and effective this compound-based therapeutic systems. Further research is warranted to generate more specific quantitative drug release data for various APIs from this compound matrices to expand its application in clinical practice.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Final report of the amended safety assessment of Glyceryl Laurate, Glyceryl Laurate SE, Glyceryl Laurate/Oleate, Glyceryl Adipate, Glyceryl Alginate, Glyceryl Arachidate, Glyceryl Arachidonate, Glyceryl Behenate, Glyceryl Caprate, Glyceryl Caprylate, Glyceryl Caprylate/Caprate, Glyceryl Citrate/Lactate/Linoleate/Oleate, Glyceryl Cocoate, Glyceryl Collagenate, Glyceryl Erucate, Glyceryl Hydrogenated Rosinate, Glyceryl Hydrogenated Soyate, Glyceryl Hydroxystearate, Glyceryl Isopalmitate, Glyceryl Isostearate, Glyceryl Isostearate/Myristate, Glyceryl Isostearates, Glyceryl Lanolate, Glyceryl Linoleate, Glyceryl Linolenate, Glyceryl Montanate, Glyceryl Myristate, Glyceryl Isotridecanoate/Stearate/Adipate, Glyceryl Oleate SE, Glyceryl Oleate/Elaidate, Glyceryl Palmitate, Glyceryl Palmitate/Stearate, Glyceryl Palmitoleate, Glyceryl Pentadecanoate, Glyceryl Polyacrylate, Glyceryl Rosinate, Glyceryl Sesquioleate, Glyceryl/Sorbitol Oleate/Hydroxystearate, Glyceryl Stearate/Acetate, Glyceryl Stearate/Maleate, Glyceryl Tallowate, Glyceryl Thiopropionate, and Glyceryl Undecylenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility of glycerol monooleate nanoparticles as tested on inner ear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 10. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nanocomposix.com [nanocomposix.com]
- 14. Miniaturized Sample Preparation for Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vaccoat.com [vaccoat.com]
- 16. youtube.com [youtube.com]
- 17. improvedpharma.com [improvedpharma.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. researchgate.net [researchgate.net]
- 20. icdd.com [icdd.com]
Application Notes and Protocols for High-Pressure Homogenization of Glyceryl Dimyristate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, offering a robust platform for the delivery of therapeutic agents. Their biocompatible and biodegradable nature, coupled with the ability to encapsulate lipophilic drugs, makes them an attractive alternative to traditional drug carriers like liposomes and polymeric nanoparticles. Glyceryl dimyristate, a solid lipid at room and body temperature, serves as an excellent lipid matrix for the production of SLNs.
High-Pressure Homogenization (HPH) is a widely adopted, scalable, and effective technique for the production of SLNs.[1] This method utilizes high pressure to force a pre-emulsion through a narrow gap, leading to a significant reduction in particle size to the nanometer range.[2] The hot HPH technique, in particular, involves homogenizing a hot oil-in-water emulsion, which upon cooling, allows the lipid to recrystallize and form solid nanoparticles. This application note provides a comprehensive overview, detailed protocols, and expected characterization data for the preparation of this compound nanoparticles using the HPH technique.
Data Presentation
While specific experimental data for this compound SLNs prepared by HPH is not extensively available in the reviewed literature, the following tables summarize typical formulation parameters and expected physicochemical characteristics based on data for SLNs prepared with similar long-chain triglycerides, such as glyceryl behenate and glyceryl palmitostearate.[1][3] These values should serve as a starting point for formulation optimization.
Table 1: Typical Formulation Parameters for this compound SLNs
| Parameter | Typical Value/Range | Reference |
| Solid Lipid Concentration (% w/v) | 1 - 10 | [1] |
| Surfactant Concentration (% w/v) | 0.5 - 5 | [1] |
| Drug Loading (% w/w of lipid) | 1 - 10 | [1] |
Table 2: Expected Physicochemical Properties of this compound SLNs
| Parameter | Typical Value/Range | Reference |
| Particle Size (Z-average, nm) | 100 - 400 | [1] |
| Polydispersity Index (PDI) | < 0.3 | [1][4] |
| Zeta Potential (mV) | -15 to -30 | [1] |
| Entrapment Efficiency (%) | > 70 | [1] |
Experimental Protocols
Materials and Equipment
-
Lipid Phase:
-
This compound (Solid Lipid)
-
Lipophilic Active Pharmaceutical Ingredient (API) (if applicable)
-
-
Aqueous Phase:
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Soya Lecithin)[1]
-
Purified Water (e.g., Milli-Q®)
-
-
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer with hot plate
-
Glass beakers
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Protocol for Preparation of this compound SLNs by Hot High-Pressure Homogenization
This protocol outlines the steps for preparing this compound SLNs using the hot HPH method.[1][3]
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and place it in a glass beaker.
-
If incorporating a lipophilic API, add it to the beaker with the lipid.
-
Heat the beaker on a magnetic stirrer hot plate to a temperature 5-10°C above the melting point of this compound (Melting point of a related compound, glyceryl trimyristate, is ~56-57°C). Ensure complete melting of the lipid.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the desired amount of surfactant and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the molten lipid phase while stirring.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous high-speed stirring using a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[1]
-
-
High-Pressure Homogenization:
-
Cooling and SLN Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature. This can be done by placing the beaker in an ice bath or allowing it to cool under ambient conditions.
-
Upon cooling, the lipid recrystallizes, forming solid lipid nanoparticles.
-
Protocol for Nanoparticle Characterization
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the SLN dispersion with purified water to an appropriate concentration for DLS measurement.
-
Determine the mean particle size (Z-average) and PDI of the SLN dispersion using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Dilute the SLN dispersion with purified water.
-
Measure the zeta potential of the SLNs using the same DLS instrument to assess the surface charge and predict the stability of the colloidal dispersion.
-
Visualizations
References
Application Notes: Analytical Characterization of Glyceryl Dimyristate
Introduction
Glyceryl Dimyristate (GDM), a diacylglycerol consisting of glycerin and two myristic acid units, is a critical excipient in the pharmaceutical and cosmetic industries. It functions as an emulsifier, emollient, and stabilizer in various formulations, including creams, lotions, and solid lipid nanoparticles (SLNs).[1] A thorough characterization of its physicochemical properties is essential to ensure product quality, stability, and performance. These application notes provide a comprehensive overview of the key analytical methods for the detailed characterization of GDM.
Physicochemical Properties
A summary of the fundamental physicochemical properties of Glyceryl 1,3-Dimyristate is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₆₀O₅ | [2][3] |
| Molecular Weight | 512.81 g/mol | [3] |
| IUPAC Name | (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate | [2] |
| CAS Number | 7770-09-4 | [2] |
| Physical Description | White crystalline solid | |
| Synonyms | 1,3-Dimyristin, 1,3-Ditetradecanoylglycerol | [2] |
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and quantifying it within formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.[4]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is effective for analyzing glycerides without requiring derivatization, simplifying sample preparation.[4] Detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID), as glycerides lack a strong UV chromophore.[4][5]
Experimental Protocol: HPLC-ELSD for Purity Assessment
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 10 mL of a 1:1 (v/v) mixture of isopropanol and hexane. Vortex until fully dissolved.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of Isopropanol (A) and Acetonitrile (B).
-
Start with 70% B, hold for 5 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
-
ELSD Detector Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Data Analysis: Identify the GDM peak based on its retention time, as determined by a reference standard. Purity is calculated based on the relative peak area. Mono-, di-, and triglycerides will be separated based on their equivalent carbon number (ECN).[4]
Gas Chromatography (GC)
GC offers high sensitivity and reproducibility for glyceride analysis but requires derivatization to increase the volatility of the analytes.[4][6] Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) group.[7][8]
Experimental Protocol: GC-FID for Glyceride Profiling
-
Derivatization (Silylation):
-
Chromatographic Conditions:
-
Column: A high-temperature capillary column suitable for lipid analysis (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium or Nitrogen at a flow rate of 1-2 mL/min.[9]
-
Injector Temperature: 340°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Ramp to 380°C at 10°C/min and hold for 10 minutes.[6]
-
-
Injection Mode: Split (e.g., 20:1 ratio).
-
-
Detector (FID) Settings:
-
Temperature: 380°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
-
Data Analysis: The silylated glycerides are separated by their boiling points. Identification is confirmed using standards, and quantification is performed relative to the internal standard.
Workflow for Chromatographic Analysis of this compound
Caption: Workflow for HPLC and GC analysis of GDM.
Spectroscopic Techniques
Spectroscopic methods provide structural confirmation and functional group analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the characteristic functional groups in GDM.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Mix a small amount of GDM powder with potassium bromide (KBr) and press into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.
Characteristic FTIR Peaks for Glyceryl Esters
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) of glycerol backbone[10] |
| 2920 & 2850 | C-H Stretch (asymmetric & symmetric) | Methylene (-CH₂) chains of myristic acid |
| ~1740 | C=O Stretch | Ester carbonyl group[11] |
| ~1160 | C-O Stretch | Ester linkage |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is the definitive method for elucidating the precise molecular structure of GDM, including the position of the fatty acid chains on the glycerol backbone.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of GDM in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Number of Scans: 16.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Data Analysis: Integrate proton signals and assign them to the corresponding molecular fragments. The signals for the glycerol backbone protons can confirm whether the structure is a 1,2- or 1,3-diglyceride.[12]
Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.10 | m | CH on glycerol backbone (C2) |
| ~4.20 | m | CH₂ protons on glycerol backbone (C1, C3) |
| ~2.35 | t | α-CH₂ protons of fatty acid chains |
| ~1.65 | m | β-CH₂ protons of fatty acid chains |
| ~1.25 | br s | (CH₂)n bulk methylene protons |
| ~0.88 | t | Terminal -CH₃ protons |
Thermal and Solid-State Characterization
These techniques are crucial for understanding the physical properties of GDM, such as its melting behavior, crystallinity, and polymorphism, which directly impact the stability of final formulations.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting point, heat of fusion, and to study polymorphism.[13][14]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of GDM into an aluminum DSC pan and hermetically seal it. Use an empty sealed pan as a reference.
-
Instrument Parameters:
-
Temperature Program: Heat the sample from 25°C to 100°C at a constant rate of 10°C/min.[15]
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: The melting point (Tₘ) is determined from the peak of the endothermic event. The enthalpy of fusion (ΔH) is calculated by integrating the peak area. These values are indicative of the material's crystallinity. A decrease in melting enthalpy often suggests a reduction in the crystallinity of the lipid matrix, which is a common observation in nanoparticle formulations.[14]
X-Ray Diffraction (XRD)
Powder XRD is used to investigate the crystalline structure and identify different polymorphic forms of GDM. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous state.[16]
Experimental Protocol: XRD Analysis
-
Sample Preparation: Place the GDM powder on a sample holder and gently flatten the surface.
-
Instrument Parameters:
-
Radiation Source: Cu Kα (λ = 1.54 Å).
-
Voltage and Current: 40 kV and 40 mA.[17]
-
Scan Range (2θ): 5° to 50°.
-
Scan Speed: 2°/min.
-
-
Data Analysis: The resulting diffractogram provides a fingerprint of the crystalline structure. The d-spacings calculated from the peak positions are characteristic of a specific polymorph.
Workflow for Solid-State Characterization
Caption: Integrated workflow for solid-state analysis of GDM.
Particle Size Analysis
For GDM used in dispersed systems like SLNs, particle size and size distribution are critical quality attributes that affect stability, drug release, and bioavailability.[18][19]
Experimental Protocol: Laser Diffraction for Particle Sizing
-
Sample Preparation: Disperse the GDM-containing formulation (e.g., an SLN suspension) in a suitable dispersant (e.g., deionized water) until an appropriate obscuration level (typically 5-15%) is reached.
-
Instrument Parameters:
-
Analysis Model: Fraunhofer or Mie theory (if the refractive index of GDM is known).
-
Measurement Duration: 60 seconds.
-
-
Data Analysis: The output provides the particle size distribution, typically reported as D10, D50 (median), and D90 values, along with the polydispersity index (PDI).
Summary of Analytical Techniques and Key Findings
| Technique | Parameter Measured | Typical Application |
| HPLC-ELSD | Purity, Impurity Profile | Quality control, stability testing |
| GC-FID | Glyceride Composition | Purity assay, raw material qualification |
| FTIR | Functional Groups | Identity confirmation |
| NMR | Molecular Structure | Structural elucidation, isomer identification |
| DSC | Melting Point, Enthalpy | Thermal behavior, crystallinity assessment |
| XRD | Crystalline Structure | Polymorphism screening, solid-state stability |
| Laser Diffraction | Particle Size Distribution | Formulation development and control |
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Glyceryl 1,3-dimyristate | C31H60O5 | CID 82201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. bce.au.dk [bce.au.dk]
- 5. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Determination of glycerol by gas chromatography using meso-erythritol as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. meatscience.org [meatscience.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. matec-conferences.org [matec-conferences.org]
- 16. icdd.com [icdd.com]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
- 18. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 19. brookhaveninstruments.com [brookhaveninstruments.com]
Application Notes and Protocols for Glyceryl Dimyristate in Pharmaceutical Formulations
Introduction
Glyceryl dimyristate, a diester of glycerin and myristic acid, is a versatile lipid excipient utilized in a variety of pharmaceutical formulations. Its biocompatibility, biodegradability, and specific physicochemical properties make it a valuable component in the development of advanced drug delivery systems.[1][2] As a solid lipid with a defined melting point, it is particularly well-suited for applications requiring controlled release, enhanced drug stability, and improved bioavailability. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), topical formulations, and oral solid dosage forms.
Application I: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound serves as a primary solid lipid matrix in the formulation of SLNs and NLCs.[3] These colloidal carriers are designed to encapsulate lipophilic and hydrophilic drugs, offering advantages like enhanced drug solubility, protection from degradation, controlled release, and targeted delivery.[4][5][6] NLCs are a second-generation system that incorporates liquid lipids into the solid lipid matrix, which creates imperfections in the crystal lattice, leading to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.[5][6][7]
Role of this compound in SLNs/NLCs
-
Solid Core Matrix : Forms the solid core of the nanoparticles, entrapping the active pharmaceutical ingredient (API).[8]
-
Controlled Release : The solid, crystalline nature of the lipid matrix allows for the sustained or controlled release of the encapsulated drug.[7]
-
Biocompatibility : Being derived from physiological lipids, it ensures high biocompatibility and low toxicity.[5][6]
Data Presentation: Formulation and Characterization
The following tables summarize typical formulation parameters and expected characterization results for nanoparticles prepared with glyceryl esters like this compound. These values serve as a starting point for formulation development and optimization.
Table 1: Typical Formulation Parameters for SLNs/NLCs
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Solid Lipid Concentration (% w/w) | 0.1 - 30 | [4] |
| Liquid Lipid Concentration (for NLCs) (% of total lipid) | 10 - 30 | [7] |
| Surfactant/Emulsifier Concentration (% w/w) | 0.5 - 5 | [4] |
| Drug Loading (% w/w of lipid) | 1 - 10 |[8] |
Table 2: Expected Physicochemical Characteristics of SLNs/NLCs
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Particle Size (Z-average, nm) | 100 - 400 | [8] |
| Polydispersity Index (PDI) | < 0.3 | [9] |
| Zeta Potential (mV) | -15 to -30 (for stable dispersions) | [8] |
| Entrapment Efficiency (%) | > 70 |[8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based SLNs via High-Pressure Homogenization (HPH)
This protocol details the hot homogenization method, a robust and scalable technique for SLN production.[8]
Materials and Equipment:
-
This compound (Solid Lipid)
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
Magnetic stirrer with hot plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (pre-heated)
-
Standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase:
-
Weigh the required amounts of this compound and the lipophilic API.
-
Place them in a glass beaker and heat on a magnetic stirrer hot plate to 5-10°C above the melting point of this compound to ensure complete melting and dissolution of the API.[8]
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.[8]
-
-
Formation of Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous high-shear homogenization for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.[8]
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the pre-heated high-pressure homogenizer.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar.[8] The optimal parameters should be determined empirically for each specific formulation.
-
-
Cooling and SLN Formation:
-
Allow the resulting hot nanoemulsion to cool to room temperature.
-
Upon cooling, the lipid recrystallizes, forming the solid lipid nanoparticles.[8]
-
References
- 1. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Glyceryl Dimyristate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl dimyristate is a diester of glycerin and myristic acid, a saturated fatty acid. In cosmetics and personal care, it primarily functions as a skin-conditioning agent, emollient, and emulsion stabilizer.[1][2] Within pharmaceutical sciences, its properties make it a valuable excipient for topical drug delivery. Its solid lipid nature at physiological temperatures, biocompatibility, and ability to modify skin barrier properties have led to its use in advanced drug delivery systems like solid lipid nanoparticles (SLNs) and nanoemulsions.[3][4] These systems can enhance the skin penetration of active pharmaceutical ingredients (APIs), provide controlled release, and improve the overall stability and aesthetic feel of topical formulations.[5][6][7] This document provides a detailed overview of its applications, mechanisms, and relevant experimental protocols.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for formulation development.
| Property | Value | Reference |
| IUPAC Name | propane-1,2,3-triol; tetradecanoic acid | |
| Synonyms | 1,3-Dimyristin, Diglyceryl Myristate | |
| Molecular Formula | C₃₁H₆₀O₅ | |
| Molecular Weight | 512.8 g/mol | |
| Physical State | Crystalline solid or white powder at room temperature. | [8] |
| Solubility | Soluble in organic solvents like chloroform.[8] Practically insoluble in water. | [9] |
| Function | Emollient, Skin-Conditioning Agent, Emulsifier, Viscosity Agent. | [1] |
Applications in Topical Drug Delivery
This compound is utilized in various topical formulations due to its versatility.
-
Emollient and Occlusive Agent: As a lipid, it forms a protective layer on the skin, reducing transepidermal water loss (TEWL) and helping to maintain skin hydration and barrier integrity.[8] This makes it a foundational ingredient in creams, lotions, and ointments designed to treat dry skin conditions.[10]
-
Solid Lipid Nanoparticles (SLNs): It serves as a core matrix lipid for encapsulating APIs.[3] SLNs are colloidal carriers with particle sizes ranging from 50 to 1000 nm.[3] The solid lipid core of this compound helps to protect labile drugs from degradation and provides a controlled-release profile.[11][12]
-
Nanoemulsions: In these systems, this compound can be part of the oil phase. Nanoemulsions, with their small droplet size, enhance the solubility of lipophilic drugs and improve their penetration into the skin by increasing the surface area for absorption.[5][13][14]
-
Penetration Enhancer: Lipids can reversibly disrupt the highly ordered structure of the stratum corneum, the skin's primary barrier.[15] this compound can fluidize the intercellular lipid bilayers, creating pathways for drugs to permeate more effectively.[16]
Mechanism of Action as a Penetration Enhancer
This compound enhances drug delivery into the skin primarily by interacting with the lipids of the stratum corneum (SC). The SC's barrier function is maintained by a highly organized, crystalline structure of ceramides, cholesterol, and free fatty acids. This compound can intercalate into these lipid bilayers, disrupting their tight packing and increasing their fluidity. This transient and reversible disruption creates more permeable pathways, allowing drug molecules to diffuse more readily through the intercellular route.
Quantitative Data Summary
The performance of this compound-based topical systems is evaluated using several quantitative parameters. The tables below outline key metrics for the characterization of nanoparticle systems and their performance in skin permeation studies.
Table 1: Typical Characterization Parameters for Nanoparticle Formulations
| Parameter | Description | Typical Range | Reference |
| Particle Size (nm) | The mean hydrodynamic diameter of the nanoparticles. Affects skin penetration and drug release. | 100 - 500 | [3] |
| Polydispersity Index (PDI) | A measure of the size distribution homogeneity. A value < 0.3 indicates a narrow, uniform size distribution. | 0.1 - 0.4 | [12] |
| Zeta Potential (mV) | Indicates the surface charge of the nanoparticles, which relates to their physical stability against aggregation. | ± 30 mV | [17] |
| Entrapment Efficiency (%) | The percentage of the initial drug amount that is successfully encapsulated within the nanoparticles. | 70 - 95% | [12] |
Table 2: Key Parameters from Ex Vivo Skin Permeation Studies
| Parameter | Symbol | Description | Reference |
| Steady-State Flux | Jss | The amount of drug permeating through a unit area of skin per unit time under steady-state conditions (µg/cm²/h). | [18][19] |
| Permeability Coefficient | Kp | A measure of the drug's ability to cross the skin barrier (cm/h). | [18] |
| Lag Time | tL | The time required for the drug to establish a steady-state diffusion profile across the skin (h). | [19] |
| Drug Retained in Skin | µg/cm² | The amount of drug that remains within the different layers of the skin (epidermis, dermis) at the end of the experiment. | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)
This protocol describes the high shear homogenization and ultrasonication method for preparing drug-loaded SLNs.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified Water
Equipment:
-
High-Shear Homogenizer (e.g., Ultra-Turrax®)
-
Probe Sonicator
-
Water Bath
-
Magnetic Stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the this compound by heating it to 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid under magnetic stirring to ensure a homogenous solution.
-
Preparation of Aqueous Phase: Heat the purified water to the same temperature as the lipid phase. Dissolve the surfactant(s) in the hot water to form a clear solution.
-
Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under continuous high-shear homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately subject the hot pre-emulsion to probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The cooling process causes the lipid droplets to solidify, forming the SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, PDI, and zeta potential. Determine the entrapment efficiency by separating the free drug from the nanoparticles (e.g., via ultracentrifugation) and quantifying the drug in the supernatant.
Protocol 2: In Vitro Drug Release Testing (IVRT)
This protocol is used to assess the rate and extent of drug release from a topical formulation, as recommended by regulatory agencies like the FDA.[21][22]
Equipment:
-
Vertical Diffusion Cells (Franz Cells)
-
Inert Synthetic Membrane (e.g., Polysulfone, PVDF)
-
Circulating Water Bath
-
Magnetic Stirrer
-
HPLC or UPLC system for drug quantification
Procedure:
-
Receptor Medium Preparation: Prepare a receptor medium in which the API is sufficiently soluble (e.g., phosphate-buffered saline (PBS) with a co-solvent like ethanol or a surfactant). Degas the medium before use.
-
Franz Cell Assembly: Mount the synthetic membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped beneath the membrane. Fill the receptor compartment with the degassed medium and equilibrate the system to 32°C ± 1°C.
-
Sample Application: Apply a finite dose (e.g., 5-15 mg/cm²) of the this compound-based formulation uniformly onto the membrane surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment's sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Quantify the concentration of the API in each sample using a validated analytical method, such as HPLC.
-
Data Calculation: Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time point, correcting for sample replacement. Plot the cumulative amount released versus the square root of time. The slope of the linear portion of this plot is the release rate.
Protocol 3: Ex Vivo Skin Permeation Study
This protocol measures drug permeation through and retention in excised skin, providing a more biologically relevant model than IVRT.[19][20]
Materials & Equipment:
-
Same as IVRT, with the following additions:
-
Excised Human or Porcine Skin
-
Dermatome (for preparing skin of uniform thickness)
-
Scalpel and Forceps
Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature.[23] If using full-thickness skin, carefully remove any subcutaneous fat. Use a dermatome to obtain split-thickness skin sections of a consistent thickness (e.g., 300-500 µm).
-
Franz Cell Assembly: Mount the dermatomed skin section between the donor and receptor compartments, with the stratum corneum side facing the donor compartment. The rest of the setup is identical to the IVRT protocol (equilibration at 32°C, filling with receptor medium).
-
Sample Application & Sampling: Follow steps 3 and 4 from the IVRT protocol.
-
Skin Analysis (at study end):
-
Dismount the skin from the diffusion cell.
-
Wipe the skin surface to remove excess formulation.
-
Separate the epidermis from the dermis (e.g., via heat separation).
-
Extract the drug from each skin layer using a suitable solvent.
-
Quantify the amount of drug retained in the epidermis and dermis using HPLC.
-
-
Analysis: Quantify the drug in the receptor samples to determine the permeation profile (Flux, Kp, Lag Time). Quantify the drug from the skin extracts to determine skin retention.
Safety and Toxicology
Glyceryl esters, including this compound, are generally considered safe for use in topical products. Studies on related compounds like Glyceryl Dilaurate have shown it to be a mild primary irritant in rabbits but not a skin sensitizer in guinea pigs.[24] A 21-week human study of a lotion containing 0.5% Glyceryl Dilaurate found no evidence of irritation, inflammation, or neoplasms in skin biopsies.[24] DNA synthesis assays indicated that these chemicals do not alter cell proliferation in human dermal fibroblasts.[24] As with any excipient, formulations should be tested for irritation and sensitization potential.
Conclusion
This compound is a highly functional lipid excipient for the development of topical drug delivery systems. Its utility as an emollient, occlusive agent, and structural component of advanced nanoparticle formulations makes it a valuable tool for formulators. By modulating the skin barrier and enabling the creation of sophisticated delivery vehicles like SLNs, it can significantly enhance the therapeutic efficacy of topically applied drugs. The protocols outlined in this document provide a framework for the systematic preparation and evaluation of such systems.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Lipid Nanoparticles for Topical Drug Delivery: Mechanisms, Dosage Form Perspectives, and Translational Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. jddtonline.info [jddtonline.info]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 16. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. ashdin.com [ashdin.com]
- 23. permegear.com [permegear.com]
- 24. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Glyceryl Dimyristate in Oral Lipid-Based Drug Delivery
Introduction
Glyceryl dimyristate is a solid lipid excipient composed of glycerin and myristic acid, a 14-carbon saturated fatty acid.[1] Its physicochemical properties make it an excellent candidate for formulating oral lipid-based drug delivery systems (LBDDS), particularly for poorly water-soluble drugs (Biopharmaceutics Classification System Class II and IV). LBDDS, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can significantly enhance the oral bioavailability of these challenging compounds. The primary mechanisms include improving drug solubilization in the gastrointestinal (GI) tract, protecting the drug from enzymatic degradation, and facilitating lymphatic absorption, which can bypass hepatic first-pass metabolism.[2]
Key Applications of this compound:
-
Solid Lipid Nanoparticles (SLNs): As the primary solid lipid matrix, this compound can encapsulate lipophilic drugs. Upon oral administration, these nanoparticles can increase the surface area for dissolution and absorption.[2]
-
Nanostructured Lipid Carriers (NLCs): this compound is used as the solid lipid component, blended with a liquid lipid (oil). This creates a less-ordered lipid matrix, which can increase drug loading capacity and minimize drug expulsion during storage compared to traditional SLNs.[3]
-
Bioavailability Enhancement: By dissolving the drug in the lipid matrix, this compound formulations overcome the dissolution rate-limiting step for absorption of poorly soluble drugs.[4]
-
Controlled Release: The solid nature of the lipid matrix can provide sustained release of the encapsulated drug as the lipid is digested in the GI tract.
Data Presentation
Quantitative data is crucial for formulation development. The following tables provide representative data for the physicochemical properties of this compound and typical characteristics of lipid-based formulations.
Table 1: Physicochemical Properties of Glyceryl Esters
| Property | Glyceryl 1,3-dimyristate | Glyceryl Monomyristate | Glyceryl Monostearate (for comparison) |
| Molecular Formula | C₃₁H₆₀O₅ | C₁₇H₃₄O₄ | C₂₁H₄₂O₄ |
| Molecular Weight | 512.8 g/mol [5] | 302.4 g/mol [6] | ~358.6 g/mol |
| Physical Form | Solid[5] | White Crystalline Solid | Off-white powder[7] |
| Melting Point (°C) | Not specified | 68 - 70[8] | 54 - 64[7] |
| HLB Value (approx.) | Low (estimated < 5) | ~3.8 - 5.2 | ~3[7] |
Note: Data for this compound is limited in public sources; values for related monoesters are provided for context. The HLB (Hydrophilic-Lipophilic Balance) value is critical for selecting appropriate surfactants.
Table 2: Representative Formulation and Characterization of Solid Lipid-Based Nanoparticles
| Parameter | SLN Formulation Example[9] | NLC Formulation Example[9] |
| Solid Lipid | Glyceryl Dibehenate | Glyceryl Dibehenate |
| Liquid Lipid | N/A | Caprylic/Capric Triglycerides |
| Surfactant | Poloxamer-188 | Poloxamer-188 |
| Drug | Model Drug | Model Drug |
| Particle Size (nm) | ~150 - 300 | ~150 - 300 |
| Zeta Potential (mV) | -20 to -35 | -20 to -35 |
| Entrapment Efficiency (%) | >80%[9] | >90%[9] |
Table 3: Representative Pharmacokinetic Data Comparing Standard Drug vs. SLN Formulation (Oral Administration in Rats)
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Drug Suspension | ~100-150 | ~2-4 | ~500-800 | 100 (Reference) |
| SLN Formulation | ~400-600 | ~3-5 | ~2500-4000 | ~400-500%[4] |
Note: Values are illustrative based on typical enhancements seen with SLN formulations for poorly soluble drugs and may vary significantly based on the specific drug and formulation.[4]
Experimental Protocols
Detailed protocols are essential for reproducible research in drug delivery.
Protocol 1: Preparation of this compound-Based SLNs/NLCs by Hot High-Pressure Homogenization (HPH)
This protocol describes a common and scalable method for producing SLNs and NLCs.[2][10]
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Miglyol 812, Oleic Acid) - for NLCs only
-
Active Pharmaceutical Ingredient (API), lipophilic
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional, e.g., Soy Lecithin)
-
Purified Water
Equipment:
-
Magnetic stirrer with hot plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (e.g., Avestin, Microfluidizer)
-
Glass beakers
-
Particle size analyzer (DLS)
Procedure:
-
Preparation of Lipid Phase: a. Weigh the required amounts of this compound and the lipophilic API. For NLCs, also weigh the liquid lipid. b. Place them in a glass beaker and heat on a magnetic stirrer hot plate to a temperature 5-10°C above the melting point of the this compound to ensure complete melting and drug dissolution.[10]
-
Preparation of Aqueous Phase: a. In a separate beaker, weigh the surfactant and co-surfactant and dissolve them in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase while stirring.[10]
-
Formation of Pre-emulsion: a. Pour the hot aqueous phase into the molten lipid phase under continuous high-speed stirring using a high-shear homogenizer (e.g., 10,000 rpm for 5-10 minutes).[11] This forms a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which should be pre-heated to the same temperature. b. Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500-1500 bar.[2] The optimal parameters must be determined for each specific formulation.
-
Cooling and SLN/NLC Formation: a. Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath or allow it to cool to room temperature under gentle stirring. b. As the lipid cools and recrystallizes, it forms the solid nanoparticles.
-
Characterization: a. Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). b. Zeta Potential: Measure using DLS to assess surface charge and predict colloidal stability. c. Entrapment Efficiency (EE%) and Drug Loading (DL%): Separate unencapsulated drug by ultracentrifugation and quantify the drug in the supernatant and pellet using a validated analytical method (e.g., HPLC).
Protocol 2: In Vitro Lipolysis of Lipid-Based Formulations
This protocol simulates the digestion of the lipid formulation in the small intestine to predict its in vivo behavior.[12][13]
Materials:
-
Lipid Formulation (SLN/NLC dispersion)
-
Lipolysis Medium (e.g., 50 mM Tris-maleate buffer, 150 mM NaCl, 5 mM CaCl₂)
-
Bile Salt (e.g., Sodium taurodeoxycholate)
-
Phospholipid (e.g., Phosphatidylcholine)
-
Pancreatin extract (lipase source)
-
0.2 M NaOH solution
-
Lipase inhibitor (e.g., 4-bromophenylboronic acid)
Equipment:
-
Thermostated reaction vessel (37°C)
-
pH-stat apparatus with an autoburette
-
Magnetic stirrer
-
Centrifuge/Ultracentrifuge
-
HPLC or other analytical instrument for drug quantification
Procedure:
-
Setup: a. Add the lipolysis medium, bile salt, and phospholipid to the thermostated reaction vessel at 37°C under continuous agitation (e.g., 100 rpm).[12] b. Adjust the pH of the medium to the desired value (e.g., pH 7.5) using the pH-stat.[12]
-
Dispersion and Digestion: a. Disperse a known amount of the lipid formulation into the medium and allow it to equilibrate for 10-15 minutes.[13] b. Initiate the lipolysis by adding a freshly prepared pancreatin solution.[14] The pH-stat will automatically titrate the free fatty acids produced with the NaOH solution.
-
Monitoring and Sampling: a. Record the volume of NaOH added over time (e.g., for 30-60 minutes). This volume is proportional to the extent of lipid digestion.[12] b. At predetermined time points (e.g., 0, 5, 15, 30 min), withdraw aliquots of the digestion mixture.[14]
-
Sample Processing and Analysis: a. Immediately add a lipase inhibitor to each aliquot to stop the reaction.[15] b. Separate the different phases by ultracentrifugation (e.g., 14,000 rpm at 37°C).[15] This will yield an aqueous phase (containing drug in micelles) and a pellet phase (containing precipitated drug and calcium soaps).[12] c. Carefully collect the aqueous phase and analyze the drug concentration using a validated method like HPLC. This represents the amount of drug available for absorption.
Protocol 3: In Vivo Pharmacokinetic Evaluation in a Rodent Model
This protocol outlines a standard procedure to assess the oral bioavailability of a this compound-based formulation.[16]
Materials:
-
Test animals (e.g., male Sprague-Dawley rats, 200-250 g)
-
Lipid nanoparticle formulation
-
Control formulation (e.g., aqueous suspension of the free drug)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K₂-EDTA)
-
Anesthetic (as per institutional guidelines)
Equipment:
-
Animal housing facilities
-
Centrifuge for plasma separation
-
-80°C freezer for sample storage
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing: a. House the animals under standard conditions (e.g., 12h light/dark cycle, 25±2°C) with free access to food and water.[16] Fast the animals overnight (8-12 hours) before dosing, with water available ad libitum. b. Divide animals into groups (e.g., n=6 per group): Group 1 receives the control formulation, and Group 2 receives the SLN/NLC formulation. c. Administer a single dose of the respective formulation via oral gavage at a predetermined concentration (e.g., 10 mg/kg).
-
Blood Sampling: a. Collect blood samples (~250 µL) from the tail vein or other appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: a. Immediately transfer blood samples into tubes containing an anticoagulant. b. Centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. c. Collect the plasma supernatant and store it at -80°C until analysis.
-
Bioanalysis: a. Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) for the quantification of the drug in plasma. b. Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the drug. c. Analyze the unknown plasma samples along with the standards and controls.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for each formulation group. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve). c. Calculate the relative oral bioavailability of the test formulation compared to the control.
Visualizations
Diagrams help visualize complex workflows and mechanisms.
Caption: Workflow for Development and Evaluation of Lipid Nanoparticles.
Caption: Mechanism of Oral Bioavailability Enhancement by Lipid Nanoparticles.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Solid lipid nanoparticles for enhancing vinpocetine's oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glyceryl 1,3-dimyristate | C31H60O5 | CID 82201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glyceryl Myristate | C17H34O4 | CID 79050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ioioleo.de [ioioleo.de]
- 8. glyceryl myristate [thegoodscentscompany.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Simvastatin Solid Lipid Nanoparticles for Oral Delivery: Formulation Development and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glyceryl Dimyristate in Cosmetic and Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl dimyristate, a diester of glycerin and myristic acid, is a multifaceted ingredient in the cosmetic and dermatological sectors. Predominantly utilized as a skin-conditioning agent, emollient, and emulsion stabilizer, its utility extends into advanced dermatological research, particularly in the realm of drug delivery systems. This document provides a comprehensive overview of its applications, mechanisms of action, and detailed protocols for its evaluation in research settings. While direct quantitative data for this compound's effect on skin hydration and barrier function is limited in publicly available literature, this report synthesizes information from closely related compounds to provide illustrative benchmarks and robust experimental designs.
Core Functions and Applications
This compound serves several key functions in cosmetic and dermatological formulations:
-
Emollient: It softens and soothes the skin by forming a protective layer that helps to reduce water loss.
-
Skin-Conditioning Agent: It helps to maintain the skin in good condition, improving its appearance and feel.
-
Emulsion Stabilizer: It aids in the formation and stabilization of emulsions, preventing the separation of oil and water components in a formulation.[1]
-
Viscosity-Increasing Agent: It can be used to thicken cosmetic formulations, improving their texture and application.
A significant advancement in its application is the use of its pegylated form, PEG-12 this compound , in the creation of liposomes. These microscopic vesicles can encapsulate active ingredients, enhancing their stability and penetration into the skin, thereby increasing their therapeutic efficacy.[2][3][4]
Data Presentation: Efficacy of Related Compounds
Table 1: Effects of Glycerol-Containing Formulations on Skin Hydration
| Formulation Details | Measurement Time | % Increase in Skin Hydration (vs. Baseline/Control) | Reference |
| Moisturizing fluid with 5% Glycerin | 1 hour | +59% | [5] |
| Moisturizing fluid with 5% Glycerin | 8 hours | +48% | [5] |
| Moisturizing fluid with 5% Glycerin | 24 hours | +29% | [5] |
Table 2: Effects of Glycerol-Containing Formulations on Transepidermal Water Loss (TEWL)
| Formulation Details | Measurement Time | % Reduction in TEWL (vs. Baseline/Control) | Reference |
| Moisturizing fluid with 5% Glycerin | 1 hour | -52% (post-stripping) | [5] |
| Moisturizing fluid with 5% Glycerin | 8 hours | -32% (post-stripping) | [5] |
| Moisturizing fluid with 5% Glycerin | 24 hours | -48% (post-stripping) | [5] |
Postulated Mechanism of Action: Skin Barrier Enhancement
While a direct signaling pathway for this compound has not been elucidated, research on the closely related compound PEG-23 glyceryl distearate suggests a potential mechanism involving the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . This pathway is a critical regulator of cellular defense against oxidative stress and plays a role in maintaining skin homeostasis.
Activation of Nrf2 by certain lipids is thought to occur through a non-canonical pathway involving the phosphorylation of the autophagy adaptor protein p62. This leads to the upregulation of genes involved in:
-
Stratum Corneum Formation: Increased expression of filaggrin (FLG) and loricrin (LOR), key proteins for skin barrier integrity.
-
Moisture Retention: Upregulation of aquaporin 3 (AQP3) and hyaluronan synthase 3 (HAS3).
-
Intercellular Lipid Synthesis: Increased expression of ceramide synthase.
The following diagram illustrates this proposed signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the cosmetic and dermatological properties of this compound.
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the thin-film hydration method for preparing liposomes incorporating PEG-12 this compound for enhanced delivery of a model active ingredient.
Materials:
-
PEG-12 this compound
-
Phosphatidylcholine (e.g., from soybean)
-
Cholesterol
-
Model active ingredient (hydrophilic or lipophilic)
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve PEG-12 this compound, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. If encapsulating a lipophilic active, dissolve it in this mixture as well.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4). If encapsulating a hydrophilic active, dissolve it in the PBS prior to hydration.
-
Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator until the suspension becomes clear.
-
For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the active ingredient using a suitable analytical method (e.g., HPLC) after separating the free drug from the liposomes (e.g., by dialysis or ultracentrifugation).
-
References
Troubleshooting & Optimization
Technical Support Center: Glyceryl Dimyristate Crystallization in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of glyceryl dimyristate in their formulations.
Troubleshooting Guide
Crystallization of this compound can manifest as graininess, increased viscosity, phase separation, or loss of homogeneity in a formulation. The following table outlines common issues, their probable causes, and recommended solutions.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Grainy or gritty texture | - High concentration of this compound.- Inadequate solubilization in the lipid phase.- Slow cooling rate during manufacturing.- Temperature fluctuations during storage. | - Reduce Concentration: Lower the concentration of this compound to below its saturation point in the formulation at the intended storage temperature.- Optimize Solvent System: Incorporate co-solvents such as isopropyl myristate or caprylic/capric triglyceride to improve solubility.- Control Cooling: Implement rapid cooling ("shock cooling") after the heating phase of production to promote the formation of smaller, less perceptible crystals.- Add Crystallization Inhibitors: Introduce surfactants (e.g., polysorbates, sorbitan esters) or polymers (e.g., PEGylated lipids) to interfere with crystal growth. |
| Increased viscosity or solidification over time | - Crystal network formation.- Ostwald ripening (growth of larger crystals at the expense of smaller ones). | - Incorporate Surfactants: Add non-ionic surfactants like Polysorbate 80 (typically 0.1-2.0% w/w) to adsorb onto the crystal surface and inhibit further growth.- Utilize Polymers: Include polymers such as PEGylated lipids (e.g., PEG-40 stearate) which can sterically hinder crystal agglomeration.- Modify Lipid Matrix: Blend this compound with other lipids that have different crystallization patterns to disrupt the formation of a uniform crystal network. |
| Phase separation or "blooming" on the surface | - Polymorphic transition to a less soluble, more stable crystal form.- Migration of crystallized lipid to the surface. | - Control Polymorphism: Use specific cooling and heating protocols (thermal cycling) to favor the formation of a more stable, less prone-to-bloom polymorphic form. This can be monitored using Differential Scanning Calorimetry (DSC).- Add Bloom Inhibitors: Incorporate sorbitan esters, such as sorbitan monostearate at concentrations of 0.15% to 0.5%, which have been shown to delay fat bloom in similar systems.[1][2][3][4] |
| Hazy or cloudy appearance | - Nucleation and formation of very fine crystals. | - Improve Solubilization: Increase the proportion of co-solvents or select a lipid phase with higher solvent capacity for this compound.- Heat and Re-disperse: Gently heating the formulation can sometimes redissolve the fine crystals. However, the underlying cause of poor solubility should be addressed to prevent recurrence. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it crystallize?
This compound is a diester of glycerin and myristic acid. It is a waxy, crystalline solid at room temperature.[5] Like many lipids, it has a tendency to crystallize from solutions when its concentration exceeds its solubility limit, or when the temperature of the formulation drops. This crystallization is a thermodynamically driven process where the molecules arrange themselves into an ordered crystal lattice.
Q2: How can I determine the solubility of this compound in my formulation's lipid phase?
The solubility of this compound can be determined experimentally. A common method involves preparing saturated solutions of this compound in the desired solvent or lipid blend at various temperatures. The solutions are equilibrated, and the concentration of dissolved this compound is then measured after filtering out the undissolved solid.
Q3: What are suitable co-solvents for this compound?
Cosmetic esters are often effective co-solvents. Examples include:
-
Isopropyl Myristate: A non-greasy emollient that can act as a good solvent for many lipids.[6][7][8][9]
-
Caprylic/Capric Triglyceride: A mixed triester that is a versatile emollient and solvent.[10][11]
The required amount of co-solvent will depend on the overall formulation and the desired concentration of this compound. It is recommended to start with incremental additions (e.g., 5-10% w/w of the lipid phase) and assess the impact on clarity and stability.
Q4: How do surfactants and polymers prevent crystallization?
Surfactants and polymers can inhibit crystallization through several mechanisms:
-
Adsorption: They can adsorb onto the surface of newly formed crystal nuclei, preventing their further growth.
-
Steric Hindrance: Polymers with bulky side chains can sterically hinder the approach of lipid molecules to the crystal lattice.
-
Increased Viscosity: Some polymers can increase the viscosity of the continuous phase, which slows down the diffusion of lipid molecules and thus inhibits crystal growth.
-
Modification of Crystal Habit: They can alter the shape and size of the crystals, making them less prone to form a disruptive network.
Q5: What is the role of the cooling rate in preventing crystallization?
A rapid cooling rate ("shock cooling") generally promotes the formation of a larger number of smaller crystals.[12] These smaller crystals are often less perceptible and may have a reduced tendency to form a rigid network that can negatively impact the texture of the formulation. In contrast, slow cooling allows for the growth of larger, more ordered crystals, which are more likely to cause graininess.
Quantitative Data
The following table summarizes key physicochemical properties of this compound and the solubility of related lipids in common cosmetic ingredients. Note: Specific solubility data for this compound is limited; therefore, data for structurally similar lipids is provided for guidance and should be confirmed experimentally.
| Parameter | Value | Reference |
| INCI Name | This compound | [5] |
| Chemical Formula | C₃₁H₆₀O₅ | |
| Appearance | Waxy Solid | [5] |
| Solubility of a related lipid (Glyceryl Monocaprylocaprate) in Caprylic/Capric Triglyceride | Miscible | [13] |
| Solubility of Isopropyl Myristate in Water | Immiscible | [7][8] |
| Solubility of Caprylic/Capric Triglyceride in Water | Insoluble | [11] |
Effective Concentrations of Crystallization Inhibitors (based on studies of similar lipid systems):
| Inhibitor | Typical Concentration Range | Application Notes | Reference |
| Sorbitan Monostearate | 0.15% - 0.5% (w/w) | Effective in delaying fat bloom in chocolate formulations. | [1][4] |
| Polysorbate 80 | 0.01% - 2.0% (w/v) | Used to stabilize protein formulations and lipid nanoparticles. Higher concentrations (>0.1%) may have a destabilizing effect in some systems. | [14][15] |
| PEGylated Lipids | 1% - 5% (mol%) | Can improve the stability and circulation time of lipid nanoparticles. | [16] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Analyzing Crystallization
Objective: To determine the crystallization and melting behavior of this compound in a formulation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the formulation into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC instrument.
-
Thermal Program:
-
Heating Scan 1: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point of this compound (e.g., 80°C) to erase its thermal history. Hold for 5 minutes.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -20°C). The exothermic peak observed during cooling represents the crystallization temperature.
-
Heating Scan 2: Heat the sample again at a controlled rate (e.g., 5°C/min) to 80°C. The endothermic peak(s) observed represent the melting point(s) of the crystalline forms present.
-
-
Data Analysis: Analyze the thermogram to determine the onset and peak temperatures of crystallization and melting, as well as the enthalpy of these transitions.
Polarized Light Microscopy (PLM) for Visualizing Crystals
Objective: To visually inspect the morphology and size of this compound crystals in a formulation.
Methodology:
-
Sample Preparation: Place a small amount of the formulation on a clean microscope slide and cover with a coverslip.
-
Microscope Setup: Use a polarized light microscope equipped with a temperature-controlled stage.
-
Observation:
-
Observe the sample at a controlled temperature (e.g., room temperature) to visualize any existing crystals. Crystalline structures will appear bright against a dark background under cross-polarized light.
-
To study the effect of temperature, the sample can be heated on the stage until all crystals melt, and then cooled at a controlled rate to observe the formation of new crystals.
-
-
Image Capture: Capture images at different magnifications to document the crystal morphology (e.g., needle-like, spherulitic) and size distribution.
Visualizations
References
- 1. warse.org [warse.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Delaying fat bloom formation in dark chocolate by adding sorbitan monostearate or cocoa butter stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Isopropyl myristate - Wikipedia [en.wikipedia.org]
- 7. neutronco.com [neutronco.com]
- 8. zhishangchem.com [zhishangchem.com]
- 9. Isopropyl Myristate - CD Formulation [formulationbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. avenalab.com [avenalab.com]
- 12. journalijdr.com [journalijdr.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Fatty Acid Composition in Polysorbate 80 on the Stability of Therapeutic Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glyceryl Dimyristate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the particle size of glyceryl dimyristate solid lipid nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for preparing this compound nanoparticles?
A1: The most common and effective methods for producing this compound nanoparticles are high-pressure homogenization (HPH), ultrasonication, and microemulsion techniques. The selection of the method often depends on the desired particle size, scalability of the process, and the properties of the active pharmaceutical ingredient (API) being encapsulated.
Q2: What is the typical particle size range for this compound SLNs?
A2: this compound SLNs typically have a particle size ranging from 50 nm to 1000 nm. For most pharmaceutical applications, a particle size between 100 nm and 500 nm is generally desired to ensure stability and optimal bioavailability.[1]
Q3: Which factors most significantly influence the final particle size of this compound nanoparticles?
A3: Several factors critically impact the final particle size. For high-pressure homogenization, the key parameters are the homogenization pressure and the number of cycles. For all preparation methods, the type and concentration of the surfactant, the concentration of this compound, and the processing temperature are crucial.[1]
Q4: How do I select an appropriate surfactant for my this compound formulation?
A4: The choice of surfactant is critical for controlling particle size and ensuring the stability of the nanoparticle suspension. Surfactants provide a protective layer around the nanoparticles, preventing aggregation. Common surfactants for SLNs include Polysorbate 80 (Tween® 80), Poloxamer 188, and soy lecithin. The ideal surfactant or combination of surfactants should be selected based on the desired particle characteristics and the regulatory acceptance for the intended application.
Q5: What are the key characterization techniques for this compound nanoparticles?
A5: The primary techniques for characterizing particle size are Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). DLS is used to determine the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the width of the particle size distribution.[2][3][4] TEM provides direct visualization of the nanoparticle morphology and size. Zeta potential analysis is also crucial for assessing the colloidal stability of the nanoparticle suspension; a zeta potential value greater than ±30 mV generally indicates good stability.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and handling of this compound nanoparticles.
Issue 1: Particle Size is Too Large
| Potential Cause | Recommended Solution |
| Insufficient Homogenization Pressure | Increase the homogenization pressure in increments. Higher pressure generally leads to smaller particle sizes.[5][6][7] |
| Too Few Homogenization Cycles | Increase the number of homogenization cycles to allow for more effective particle size reduction. |
| Inadequate Sonication Energy | If using ultrasonication, increase the sonication time or amplitude to provide more energy for particle disruption.[8][9][10] |
| High Lipid Concentration | A higher concentration of this compound can increase the viscosity of the dispersed phase, making size reduction more difficult. Try decreasing the lipid concentration in your formulation.[1] |
| Suboptimal Temperature | For hot homogenization methods, ensure the temperature of both the lipid and aqueous phases is maintained 5-10°C above the melting point of this compound. Temperatures that are too low can lead to premature lipid solidification.[1] |
| Inappropriate Surfactant Concentration | The surfactant concentration is critical. Too little surfactant will not adequately stabilize the newly formed nanoparticles, leading to aggregation and larger apparent sizes. Conversely, excessive surfactant can lead to micelle formation. Optimize the surfactant concentration systematically.[11][12] |
Issue 2: Nanoparticle Aggregation and Instability
| Potential Cause | Recommended Solution |
| Inappropriate Surfactant | The selected surfactant may not be providing sufficient steric or electrostatic stabilization. Experiment with different types of surfactants (e.g., non-ionic, ionic) or a combination of surfactants. |
| Insufficient Surface Charge | If the electrostatic repulsion between nanoparticles is too low, they will aggregate. Measure the zeta potential of your formulation. If the absolute value is below 30 mV, consider adding a charged surfactant or a stabilizer that can impart a higher surface charge.[1] |
| High Ionic Strength of the Medium | The presence of salts in the aqueous phase can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation. Use deionized water for your formulation. If buffers are necessary, use them at the lowest effective concentration.[1] |
| Inappropriate Storage Conditions | Temperature fluctuations during storage can cause lipid recrystallization and particle growth. Store the nanoparticle dispersion at a controlled, cool temperature (e.g., 4°C), and avoid freezing, which can cause irreversible aggregation.[1] |
| Drying and Re-suspending Powdered Nanoparticles | Drying nanoparticles can lead to irreversible aggregation. It is often better to store nanoparticles in a colloidal suspension. If drying is necessary, consider lyophilization with a suitable cryoprotectant.[13] |
Quantitative Data
The following tables summarize the impact of key formulation and process parameters on the particle size of glyceryl ester-based nanoparticles. While specific data for this compound is limited, the data for structurally similar lipids like glyceryl monostearate and trimyristin provide valuable insights for optimization.
Table 1: Effect of Surfactant Concentration on Glyceryl Monostearate Nanoparticle Size
| Surfactant (Polysorbate 80) Concentration (% w/v) | Resulting Particle Size (nm) | Polydispersity Index (PDI) |
| 0.4 | 306 | ~0.30 |
| 0.8 | 215 | ~0.28 |
| 1.2 | 116 | ~0.25 |
Data adapted from a study on glyceryl monostearate SLNs prepared by the ultrasound method. A clear inverse relationship between surfactant concentration and particle size is observed.[2]
Table 2: Effect of Homogenization Pressure on Nanoparticle Size
| Homogenization Pressure (psi) | Number of Cycles | Resulting Particle Size (d50) |
| 10,000 | 60 | Larger Particle Size |
| 30,000 | 60 | Significantly Smaller Particle Size |
General trend observed for a sparingly soluble drug using a Microfluidizer. Higher pressure leads to a significant reduction in particle size.[5]
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (HPH)
This protocol describes a common method for producing this compound SLNs.
Materials:
-
This compound (Solid Lipid)
-
Surfactant (e.g., Polysorbate 80/Tween® 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound.
-
If encapsulating a lipophilic active pharmaceutical ingredient (API), add it to the lipid.
-
Heat the lipid phase to 5-10°C above the melting point of this compound to ensure complete melting.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear mixer) for 3-5 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize for a predetermined number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-1500 bar). The optimal pressure and number of cycles should be determined experimentally.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess colloidal stability.
-
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension with purified water to a suitable concentration to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Set the temperature of the DLS instrument (e.g., 25°C).
-
Select the appropriate dispersant properties (e.g., viscosity and refractive index of water).
-
-
Measurement:
-
Data Analysis:
-
Analyze the correlation function to ensure data quality. The results will provide the size distribution of the nanoparticles. A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of high-pressure homogenization on droplet size distribution and rheological properties of ice cream mixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Surfactant Effect on the Physicochemical Characteristics of Solid Lipid Nanoparticles Based on Pillar[5]arenes [mdpi.com]
- 12. ijcmas.com [ijcmas.com]
- 13. researchgate.net [researchgate.net]
- 14. 3p-instruments.com [3p-instruments.com]
troubleshooting drug expulsion from glyceryl dimyristate matrices
Welcome to the technical support center for troubleshooting drug expulsion from glyceryl dimyristate matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during formulation and experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with drug expulsion from your this compound matrices.
| Problem | Potential Cause | Suggested Solution |
| Initial Burst Release is Too High | 1. High concentration of drug adsorbed on the particle surface. 2. Rapid initial dissolution of a hydrophilic drug from the matrix surface. | 1. Optimize the homogenization process to ensure proper drug encapsulation. 2. Consider incorporating a portion of the surfactant in the lipid phase to improve drug partitioning into the matrix core. 3. For hydrophilic drugs, consider modifying the matrix with a more hydrophobic polymer to slow initial water penetration. |
| Drug Expulsion/Crystallization During Storage | 1. Polymorphic transition: The this compound matrix is likely transitioning from a less stable, higher energy α-form (which can accommodate more drug) to a more stable, highly ordered β-form, which has a denser crystalline packing and expels the drug.[1] 2. High drug load: The drug concentration exceeds the saturation solubility within the lipid matrix, leading to supersaturation and subsequent crystallization.[2] | 1. Control Cooling Rate: Employ a slower cooling rate during the solidification process to encourage the formation of the more stable β' or β polymorphs from the outset, reducing the potential for later transitions.[3] 2. Add Polymorphic Modifiers: - Liquid Lipids (e.g., Medium-Chain Triglycerides): Incorporating a liquid lipid can disrupt the crystalline order of the this compound, creating imperfections in the lattice that can better accommodate the drug.[1] - Surfactants (e.g., Polysorbates, Poloxamers): These can stabilize the nanoparticles and inhibit crystal growth at the particle surface.[4][5] - Polymers (e.g., Polyvinylpyrrolidone - PVP): PVP can inhibit drug crystallization by increasing the glass transition temperature and through specific molecular interactions.[6][7] 3. Reduce Drug Load: Determine the optimal drug loading capacity to avoid supersaturation.[8] |
| Inconsistent Drug Release Profiles Between Batches | 1. Variable Cooling Rates: Inconsistent cooling during manufacturing can lead to different polymorphic forms in different batches. 2. Particle Size Variation: Differences in homogenization or sonication parameters can alter the particle size distribution, affecting the surface area and release rate. | 1. Standardize Cooling Protocol: Implement a controlled and reproducible cooling process. 2. Optimize and Validate Homogenization/Sonication Parameters: Ensure consistent energy input to achieve a narrow and reproducible particle size distribution. Monitor particle size using techniques like Dynamic Light Scattering (DLS). |
| Particle Aggregation or Instability of the Dispersion | 1. Insufficient Surfactant Concentration: The amount of surfactant may not be adequate to stabilize the surface of the lipid nanoparticles.[4] 2. Inappropriate Surfactant Choice: The selected surfactant may not be providing sufficient steric or electrostatic stabilization. | 1. Optimize Surfactant Concentration: Conduct a concentration-response study to find the optimal surfactant level that minimizes particle size and polydispersity index (PDI). 2. Screen Different Surfactants: Test a range of non-ionic (e.g., Tween® 80, Poloxamer 188) or ionic surfactants to find the most effective stabilizer for your specific drug and lipid combination.[4] |
Frequently Asked Questions (FAQs)
Q1: What is drug expulsion and why does it happen in this compound matrices?
A1: Drug expulsion is the process where a drug is pushed out of the solid lipid matrix during storage.[8] This primarily occurs due to the polymorphic nature of lipids like this compound.[1] When the lipid solidifies, it can form a metastable α-polymorph which has a less ordered structure and can accommodate a higher amount of the drug.[1] Over time, this can transform into a more thermodynamically stable β-polymorph, which has a more compact and ordered crystal lattice, leaving less space for the drug molecules and forcing them out.[1]
Q2: How can I detect if drug expulsion is occurring?
A2: You can use several analytical techniques to detect drug expulsion:
-
Differential Scanning Calorimetry (DSC): Changes in the melting endotherms of the drug and the lipid matrix over time can indicate drug crystallization and polymorphic transitions of the lipid.[9][10]
-
Powder X-Ray Diffraction (XRD): The appearance of sharp peaks corresponding to the crystalline drug, or changes in the diffraction pattern of the lipid matrix, confirms crystallization and polymorphism.[11][12]
-
Polarized Light Microscopy (PLM): This technique allows for the direct visualization of birefringent drug crystals that have been expelled from the matrix.[13][14]
Q3: What is the ideal cooling rate to prevent drug expulsion?
A3: While the optimal cooling rate is formulation-dependent, a slower cooling rate generally promotes the formation of more stable polymorphic forms from the beginning, which can reduce the driving force for polymorphic transitions during storage.[3] However, very slow cooling can sometimes lead to the formation of larger, more perfect crystals that might expel the drug more readily. It is recommended to experimentally determine the optimal cooling rate for your specific formulation.
Q4: How do I choose the right surfactant to prevent drug expulsion?
A4: The choice of surfactant is critical for the stability of solid lipid nanoparticles.[4] An effective surfactant will provide a steric or electrostatic barrier on the surface of the nanoparticles, preventing aggregation.[15] For inhibiting drug expulsion, surfactants can also interfere with the crystallization process of both the drug and the lipid at the particle interface. Commonly used surfactants include Polysorbate 80 (Tween® 80), Poloxamer 188, and soy lecithin.[16] The optimal choice and concentration should be determined experimentally by evaluating particle size, zeta potential, and stability over time.
Q5: Can increasing the drug load lead to more expulsion?
A5: Yes, a higher drug load increases the risk of expulsion.[2] When the drug concentration exceeds its solubility in the solid lipid matrix, the system becomes supersaturated. This is a thermodynamically unstable state that provides a strong driving force for the drug to crystallize and be expelled from the matrix. It is crucial to determine the loading capacity of your this compound matrix for your specific drug.
Data Presentation: Formulation and Characterization Parameters
The following table provides typical formulation parameters and expected characterization results for solid lipid nanoparticles (SLNs) prepared with long-chain triglycerides, such as this compound. These values can serve as a starting point for formulation development and optimization.
| Parameter | Typical Value/Range | Reference |
| Formulation Parameters | ||
| Solid Lipid Concentration (% w/v) | 1 - 10 | [16] |
| Surfactant Concentration (% w/v) | 0.5 - 5 | [16] |
| Drug Loading (% w/w of lipid) | 1 - 10 | [16] |
| Characterization Results | ||
| Particle Size (Z-average, nm) | 100 - 400 | [16] |
| Polydispersity Index (PDI) | < 0.3 | [16] |
| Zeta Potential (mV) | -15 to -30 | [16] |
| Entrapment Efficiency (%) | > 70 | [16] |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Polymorphism Analysis
Objective: To identify the polymorphic forms of this compound and the physical state of the encapsulated drug.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Lyophilized or dried lipid matrix sample
-
Reference pan (empty, sealed)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the dried lipid matrix sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a crimper to prevent any loss of volatile components.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the temperature program:
-
Initial Temperature: 25°C
-
Heating Rate: 10°C/min
-
Final Temperature: A temperature approximately 20°C above the melting point of the highest melting component.
-
Cooling Rate (optional): 10°C/min back to the initial temperature for studying recrystallization behavior.
-
Atmosphere: Inert nitrogen purge at a flow rate of 20-50 mL/min.
-
-
-
Data Acquisition: Run the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events.
-
The melting point of the drug in its crystalline form will appear as a sharp endotherm. Its absence suggests the drug is in an amorphous or dissolved state.
-
Polymorphic forms of this compound will exhibit different melting points. The less stable α-form has a lower melting point than the more stable β-form.
-
An exothermic peak upon heating may indicate a polymorphic transition from a metastable to a more stable form.
-
Protocol 2: Powder X-Ray Diffraction (XRD) for Crystallinity Assessment
Objective: To determine the crystalline structure of the lipid matrix and detect any crystalline drug.
Materials and Equipment:
-
Powder X-Ray Diffractometer with a Cu Kα radiation source
-
Sample holder
-
Lyophilized or dried lipid matrix sample
Procedure:
-
Sample Preparation: Place a sufficient amount of the dried sample onto the sample holder and gently flatten the surface to ensure a level plane.
-
Instrument Setup:
-
Mount the sample holder in the diffractometer.
-
Set the instrument parameters:
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis:
-
Analyze the diffractogram for characteristic peaks.
-
An amorphous sample will show a broad halo with no sharp peaks.
-
The crystalline drug will show a series of sharp, characteristic peaks at specific 2θ angles. Compare these to a reference pattern of the pure crystalline drug.
-
Different polymorphs of this compound will have distinct diffraction patterns. The α-form typically shows a strong reflection at a wide angle (WAXS) around 4.15 Å, while the β'-form shows strong reflections around 4.2 Å and 3.8 Å, and the β-form shows a strong reflection around 4.6 Å.[11]
-
Protocol 3: In Vitro Drug Release Study (Dialysis Bag Method)
Objective: To measure the rate and extent of drug release from the this compound matrix.
Materials and Equipment:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle) or a shaking water bath
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Surfactant (e.g., Tween® 80 or Sodium Lauryl Sulfate)
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Dialysis Bag Preparation: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Accurately weigh a specific amount of the lipid matrix formulation and place it inside the dialysis bag. Add a small, known volume of release medium if necessary.
-
Sealing: Securely seal both ends of the dialysis bag.
-
Study Initiation:
-
Place the sealed dialysis bag into a vessel of the dissolution apparatus containing a known volume of pre-warmed (37°C) release medium. The release medium should contain a surfactant to ensure sink conditions, especially for poorly water-soluble drugs.
-
Start the paddle or shaker at a specified speed (e.g., 50 rpm).
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the release medium from the dissolution vessel.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Quantification: Analyze the collected samples for drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Visualizations
Troubleshooting Workflow for Drug Expulsion
Caption: Troubleshooting workflow for drug expulsion.
Key Factors Influencing Drug Expulsion
Caption: Key factors influencing drug expulsion.
References
- 1. Effects of molecular weight of polyvinylpyrrolidone on the glass transition and crystallization of co-lyophilized sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of surfactants on the physical stability of solid lipid nanoparticle (SLN) formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Various Poly (N-vinylpyrrolidone) (PVP) Polymers on the Crystallization of Flutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tainstruments.com [tainstruments.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy [micro.magnet.fsu.edu]
- 14. Drug recrystallization in drug-in-adhesive transdermal delivery system: A case study of deteriorating the mechanical and rheological characteristics of testosterone TDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
improving the stability of glyceryl dimyristate lipid dispersions
Welcome to the technical support center for glyceryl dimyristate lipid dispersions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, characterization, and troubleshooting to enhance the stability of your lipid-based nanoparticle systems.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the stability of this compound solid lipid nanoparticle (SLN) dispersions?
A1: The stability of this compound SLN dispersions is primarily governed by several critical factors:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically 100-400 nm) with a narrow distribution (PDI < 0.3) are generally more stable.[1]
-
Zeta Potential (ZP): A sufficiently high absolute ZP value (typically ≥ |25| mV) indicates strong repulsive forces between particles, preventing aggregation.[2]
-
Surfactant Type and Concentration: The choice of surfactant and its concentration is crucial for providing steric and/or electrostatic stabilization at the particle interface.[1][3]
-
Lipid Concentration: The concentration of this compound can affect particle size and the overall stability of the dispersion.[1]
-
Storage Conditions: Temperature, pH, and exposure to light can significantly impact the long-term stability of the dispersion.[4][5]
Q2: What is an ideal zeta potential for a stable this compound dispersion?
A2: For a physically stable dispersion, a zeta potential with an absolute value of 25 mV or higher is generally recommended.[2] This value suggests that the electrostatic repulsion between particles is strong enough to overcome the natural tendency to aggregate.[2] For this compound SLNs, a zeta potential in the range of -15 to -30 mV is a typical target for achieving good stability.[1]
Q3: How does pH affect the stability of my lipid dispersion?
A3: The pH of the dispersion medium can significantly influence the surface charge of the lipid nanoparticles, thereby affecting the zeta potential and stability. For many lipid nanoparticle systems, extreme pH values (highly acidic or alkaline) can lead to particle aggregation.[6][7] It has been shown that a decrease in pH, especially in the presence of electrolytes, can reduce electrostatic repulsion and lead to aggregation.[6] Conversely, very high pH (e.g., ≥ 8) can also cause an increase in particle size.[6] It is crucial to determine the optimal pH range for your specific formulation, which is often near neutral (pH 7.4) for biological applications.[4]
Q4: What are the recommended storage conditions for long-term stability?
A4: For long-term stability, it is generally recommended to store this compound lipid dispersions under refrigeration (e.g., 2°C or 4°C).[4] Storage at room temperature or in a freezer (-20°C) can lead to particle aggregation and loss of efficacy.[4] Exposure to light can also be a destabilizing factor, so storage in light-protected containers is advisable.[5] Lyophilization (freeze-drying) with the use of cryoprotectants like trehalose or sucrose can also be an effective strategy for long-term storage at room temperature.[4]
Troubleshooting Guides
Issue 1: My this compound dispersion is showing visible aggregation or an increase in particle size over time.
This is a common issue indicating a loss of colloidal stability. The following guide will help you diagnose and resolve the problem.
Troubleshooting Workflow for Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. ijcmas.com [ijcmas.com]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
challenges in scaling up glyceryl dimyristate nanoparticle production
Welcome to the technical support center for the challenges in scaling up glyceryl dimyristate nanoparticle production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental scale-up.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of this compound nanoparticle production in a question-and-answer format.
Question: We are observing a significant increase in average particle size and polydispersity index (PDI) upon scaling up our this compound nanoparticle formulation from a 10 mL lab-scale batch to a 1 L pilot-scale batch. What are the potential causes and solutions?
Answer:
An increase in particle size and PDI during scale-up is a common challenge and can be attributed to several factors related to mixing efficiency and thermal homogeneity.
-
Inadequate Mixing Energy: The power input per unit volume of your mixing system (e.g., high-speed homogenizer, microfluidizer) may not be sufficient for the larger volume. This leads to incomplete emulsification and the formation of larger, more varied nanoparticles.
-
Solution: Re-evaluate your homogenization parameters. For high-pressure homogenization (HPH), you may need to increase the pressure or the number of homogenization cycles. For microfluidics-based systems, scaling up often involves using multiple microfluidic chips in parallel to maintain the same mixing conditions as the lab scale.
-
-
Non-uniform Temperature Distribution: this compound has a specific melting point. In larger volumes, maintaining a uniform temperature throughout the lipid phase can be challenging. Cold spots can lead to premature crystallization and the formation of larger aggregates.
-
Solution: Ensure your heating system is adequate for the larger vessel size. Implement multiple temperature probes to monitor and ensure uniform heating of the lipid phase before and during emulsification.
-
-
Slower Cooling Rate: Larger volumes cool down more slowly, which can affect the crystallization process of the this compound nanoparticles. Slower cooling can sometimes lead to the formation of more ordered, larger crystals.
-
Solution: Implement a controlled and rapid cooling process for the nanoemulsion. This can be achieved using a heat exchanger or by dividing the larger batch into smaller volumes for more rapid and uniform cooling.
-
Question: Our this compound nanoparticles show good drug encapsulation efficiency at the lab scale, but this efficiency drops significantly upon scale-up. Why is this happening and how can we mitigate it?
Answer:
A decrease in encapsulation efficiency during scale-up is often linked to changes in the formulation environment and processing parameters.
-
Drug Expulsion during Crystallization: The slower cooling and crystallization process in larger batches can lead to the formation of a more perfect crystalline structure of the this compound, which can expel the encapsulated drug.
-
Solution: Incorporate a liquid lipid (oil) into your formulation to create Nanostructured Lipid Carriers (NLCs). The presence of the liquid lipid disrupts the crystal lattice of the solid lipid, creating imperfections that provide more space for the drug, thus reducing drug expulsion.
-
-
Changes in Surfactant Performance: The surfactant-to-lipid ratio and the efficiency of surfactant adsorption at the oil-water interface are critical for encapsulation. In larger volumes with less efficient mixing, the surfactant may not stabilize the newly formed nanoparticles quickly enough, leading to drug leakage.
-
Solution: Optimize the surfactant concentration for the scaled-up process. It might be necessary to slightly increase the surfactant concentration or use a combination of surfactants to ensure rapid stabilization of the nanoparticles.
-
-
Drug Partitioning: Inefficient mixing can lead to a higher concentration of the drug remaining in the aqueous phase rather than partitioning into the lipid phase.
-
Solution: Ensure that the drug is fully dissolved in the molten lipid phase before emulsification. The temperature of the aqueous phase should also be optimized to facilitate efficient partitioning of the drug into the lipid droplets.
-
Question: We are experiencing batch-to-batch inconsistency in our scaled-up production of this compound nanoparticles. What are the key process parameters we need to control?
Answer:
Achieving batch-to-batch consistency is crucial for reproducible results and is a significant challenge in nanoparticle manufacturing.[1][2] The key is to identify and tightly control critical process parameters (CPPs).
-
Homogenization Parameters: The pressure, number of cycles, and flow rate in a high-pressure homogenizer, or the flow rates and pressures in a microfluidic system, are critical.
-
Solution: Implement a robust process control strategy. Use calibrated equipment and maintain detailed batch records of all homogenization parameters.
-
-
Temperature Control: The temperatures of the lipid and aqueous phases, as well as the cooling rate, must be precisely controlled.
-
Solution: Utilize automated temperature control systems with feedback loops. Ensure consistent and validated cooling protocols.
-
-
Raw Material Quality: Variations in the quality of raw materials, including the this compound, surfactants, and the active pharmaceutical ingredient (API), can significantly impact the final product.
-
Solution: Establish strict quality control specifications for all incoming raw materials. Source materials from reliable suppliers who can ensure batch-to-batch consistency.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the production of this compound nanoparticles?
A1: The primary challenges include:
-
Maintaining Particle Size and Uniformity: Ensuring that the particle size and polydispersity index (PDI) remain within the desired range when moving from small to large-scale production.[2]
-
Ensuring High Encapsulation Efficiency: Preventing a decrease in the amount of drug successfully encapsulated within the nanoparticles during scale-up.
-
Achieving Batch-to-Batch Reproducibility: Consistently producing nanoparticles with the same physicochemical properties across different batches.[1]
-
Sterility and Purity: Maintaining a sterile production environment to prevent contamination, which is more challenging in larger-scale operations.[1][2]
-
Process Control and Automation: Implementing robust control over critical process parameters to ensure consistent product quality.
Q2: Which production methods for this compound nanoparticles are most suitable for large-scale manufacturing?
A2: High-pressure homogenization (HPH) and microfluidics are two of the most promising methods for scalable production of lipid nanoparticles. HPH is a well-established technique that can be readily scaled up. Microfluidics offers precise control over particle size and can be scaled by operating multiple microfluidic cartridges in parallel. The choice of method will depend on the specific formulation and desired particle characteristics.
Q3: How does the purity of this compound affect the nanoparticle formulation during scale-up?
A3: The purity of this compound is critical. Impurities can affect the melting point, crystallization behavior, and stability of the nanoparticles. Using high-purity this compound is essential for consistent results, especially during scale-up where process parameters are more sensitive.
Q4: What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound nanoparticles?
A4: The key CQAs to monitor include:
-
Particle Size and Polydispersity Index (PDI): These affect the bioavailability and in vivo performance of the drug.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their colloidal stability.
-
Encapsulation Efficiency and Drug Loading: These determine the therapeutic efficacy of the formulation.
-
Crystallinity and Polymorphism: The crystalline state of the lipid can impact drug release and stability.
-
In Vitro Drug Release Profile: This ensures that the scaled-up batch has the same release characteristics as the lab-scale batch.
-
Stability: Assessing the physical and chemical stability of the nanoparticle suspension over time.
Q5: Can you provide a general troubleshooting workflow for scale-up issues?
A5: A logical troubleshooting workflow is essential. The following diagram illustrates a typical approach to diagnosing and resolving common scale-up challenges.
Caption: A flowchart for troubleshooting common issues during the scale-up of this compound nanoparticle production.
Data Presentation
The following table summarizes typical changes in key parameters observed during the scale-up of solid lipid nanoparticle production. These values are representative and will vary depending on the specific process and formulation.
| Parameter | Lab Scale (10 mL) | Pilot Scale (1 L) - Unoptimized | Pilot Scale (1 L) - Optimized |
| Process Parameters | |||
| Homogenization Pressure | 15,000 psi | 15,000 psi | 20,000 psi |
| Number of Cycles | 3 | 3 | 5 |
| Lipid Phase Temperature | 75°C ± 1°C | 75°C ± 5°C | 75°C ± 1°C |
| Cooling Method | Ice Bath | Ambient Cooling | Controlled Cooling (Heat Exchanger) |
| Nanoparticle Characteristics | |||
| Mean Particle Size (nm) | 150 ± 5 | 250 ± 50 | 155 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.35 ± 0.08 | 0.16 ± 0.03 |
| Zeta Potential (mV) | -30 ± 2 | -25 ± 5 | -29 ± 2 |
| Encapsulation Efficiency (%) | 90 ± 2 | 65 ± 10 | 88 ± 3 |
Experimental Protocols
Preparation of this compound Nanoparticles (Lab Scale - 10 mL)
Method: High-Pressure Homogenization
-
Lipid Phase Preparation:
-
Weigh 200 mg of this compound and 50 mg of the lipophilic drug.
-
Heat the mixture to 75°C in a water bath until a clear, molten lipid phase is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve 100 mg of a suitable surfactant (e.g., Poloxamer 188) in 9.65 mL of purified water.
-
Heat the aqueous phase to 75°C.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer at 15,000 psi for 3 cycles.
-
-
Cooling:
-
Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.
-
-
Characterization:
-
Analyze the nanoparticle suspension for particle size, PDI, zeta potential, and encapsulation efficiency.
-
Scaled-Up Production of this compound Nanoparticles (Pilot Scale - 1 L)
Method: High-Pressure Homogenization
-
Lipid Phase Preparation:
-
Weigh 20 g of this compound and 5 g of the lipophilic drug into a temperature-controlled vessel.
-
Heat the mixture to 75°C under continuous stirring until a homogenous molten lipid phase is formed.
-
-
Aqueous Phase Preparation:
-
Dissolve 10 g of Poloxamer 188 in 965 mL of purified water in a separate temperature-controlled vessel.
-
Heat the aqueous phase to 75°C.
-
-
Pre-emulsification:
-
Transfer the hot aqueous phase to the molten lipid phase using a pump, while simultaneously homogenizing with a high-shear mixer to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Continuously feed the hot pre-emulsion into a pilot-scale high-pressure homogenizer set at 20,000 psi.
-
Recirculate the emulsion for 5 cycles to ensure uniform particle size reduction.
-
-
Controlled Cooling:
-
Pass the hot nanoemulsion through a heat exchanger to rapidly and uniformly cool it down to room temperature, leading to the formation of solid lipid nanoparticles.
-
-
In-Process Control and Characterization:
-
Collect samples at various stages for in-process control checks (e.g., particle size).
-
Perform comprehensive characterization of the final batch for all critical quality attributes.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for scaling up the production of this compound nanoparticles.
Caption: A workflow diagram illustrating the key stages in scaling up this compound nanoparticle production.
References
methods for improving drug loading efficiency in glyceryl dimyristate SLNs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve drug loading efficiency in glyceryl dimyristate (GDM) solid lipid nanoparticles (SLNs).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of formulating drug-loaded GDM SLNs.
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<70%) or Drug Loading | 1. Poor Drug Solubility in Molten GDM: The drug has limited solubility in the melted this compound lipid matrix.[1] | - Increase Lipid Melt Temperature: Cautiously increase the temperature of the molten lipid to enhance drug solubility, ensuring the drug remains stable at the elevated temperature. - Formulate Nanostructured Lipid Carriers (NLCs): Introduce a small amount of a liquid lipid (e.g., oleic acid, medium-chain triglycerides) into the this compound matrix. This creates a less-ordered crystal lattice, providing more space for drug molecules and improving solubility.[1][2][3][4][5][6][7] - Optimize Drug-to-Lipid Ratio: Systematically decrease the initial drug concentration to avoid supersaturation and subsequent drug expulsion upon cooling.[1] |
| 2. Drug Expulsion During Lipid Recrystallization: As the GDM cools and solidifies, its highly ordered crystalline structure can squeeze out the drug molecules.[1][4][6] | - Rapid Cooling: Employ a rapid cooling step (e.g., disperse the hot nanoemulsion in a cold aqueous medium) to quickly solidify the lipid matrix, trapping the drug before it can be expelled.[1] - Transition to NLCs: The presence of a liquid lipid in NLCs disrupts the perfect crystal lattice, reducing drug expulsion during storage.[2][3][4][5][6][7] - Storage Conditions: Store the final SLN dispersion at a lower temperature (e.g., 4°C) to slow down polymorphic transitions of the lipid that can lead to drug leakage over time.[1] | |
| 3. Drug Partitioning into Aqueous Phase: A portion of the drug may preferentially move to the external aqueous phase during the homogenization process. | - Select Appropriate Surfactant: Choose a surfactant or a combination of surfactants that promotes the stabilization of the lipid nanoparticles without excessively solubilizing the drug in the aqueous phase. - pH Adjustment: If the drug's solubility is pH-dependent, adjust the pH of the aqueous phase to minimize its solubility in water and favor its partitioning into the lipid phase. | |
| Large Particle Size (>400 nm) or High Polydispersity Index (PDI > 0.3) | 1. Insufficient Homogenization Energy: The energy applied is not adequate to reduce the coarse pre-emulsion to the desired nanoparticle size.[1] | - Increase Homogenization Pressure: For high-pressure homogenization (HPH), increase the pressure within the recommended range (typically 500-1500 bar).[1][8] - Increase Homogenization Cycles: Process the emulsion for additional cycles (usually 3-5 cycles are effective).[1][8] - Optimize High-Shear/Ultrasonication Time: For other methods, increase the duration or intensity of homogenization or sonication. |
| 2. Particle Aggregation: The concentration or type of surfactant is not sufficient to stabilize the newly formed nanoparticles, leading to clumping.[1] | - Increase Surfactant Concentration: Gradually increase the amount of surfactant to ensure adequate coverage of the nanoparticle surface.[1] - Use a Surfactant Blend: Combine different types of surfactants (e.g., a non-ionic and an ionic surfactant) to provide both steric and electrostatic stabilization.[1] | |
| Inconsistent Results Between Batches | 1. Variability in Process Parameters: Minor deviations in temperature, homogenization time, pressure, or cooling rate between different experimental runs.[1] | - Standardize Operating Procedures (SOPs): Maintain strict control over all process parameters. Use calibrated equipment and follow a detailed, consistent protocol for every batch.[1] - Ensure Homogeneous Pre-emulsion: The quality of the initial pre-emulsion is critical. Ensure vigorous and consistent stirring when preparing the pre-emulsion before the main homogenization step.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high drug loading in this compound SLNs?
A1: The most crucial factor is the solubility of the drug in the molten this compound.[1] A higher solubility of the drug in the lipid phase generally leads to a higher encapsulation efficiency. If your drug has low solubility in GDM, you are likely to face challenges with drug loading.
Q2: How can I increase the solubility of my drug in the this compound lipid matrix?
A2: A highly effective strategy is to create Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid (oil) with the solid this compound.[2][3][4][5][9] This creates imperfections in the crystal structure of the solid lipid, which can better accommodate drug molecules and enhance solubility.[2][4]
Q3: What is a typical drug loading capacity for GDM SLNs?
A3: The drug loading for SLNs is highly dependent on the specific drug and formulation. However, typical drug loading as a percentage of the lipid weight can range from 1% to 10% for triglycerides similar to this compound.[8] Forcing a higher loading without optimizing the formulation can lead to drug expulsion and low encapsulation efficiency.[1]
Q4: Which preparation method is recommended for temperature-sensitive drugs?
A4: For thermolabile drugs, the cold homogenization technique is preferable to the more common hot homogenization method. In the cold HPH method, the drug is dissolved in the melted lipid, which is then rapidly cooled and solidified. The solid, drug-containing lipid is then ground into microparticles and dispersed in a cold surfactant solution before being subjected to high-pressure homogenization. This process avoids exposing the drug to high temperatures for extended periods.
Q5: How do I measure the Encapsulation Efficiency (EE%) and Drug Loading (DL%) of my GDM SLNs?
A5: To determine EE% and DL%, you must first separate the unencapsulated (free) drug from the SLNs. This is typically done by ultracentrifugation or centrifugal filtration.
-
Quantify Free Drug: Measure the concentration of the drug in the supernatant/filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Quantify Total Drug: Take a known volume of the original, unseparated SLN dispersion, and disrupt the nanoparticles using a suitable solvent to release the encapsulated drug. Measure the total drug concentration in this sample.
-
Calculate EE% and DL%:
-
EE (%) = ((Total Drug - Free Drug) / Total Drug) * 100
-
DL (%) = ((Total Drug - Free Drug) / Weight of Lipid) * 100
-
Data Presentation
Table 1: Typical Formulation and Characterization Parameters for GDM-based SLNs
This table provides a starting point for developing and optimizing your GDM SLN formulations.
| Parameter | Typical Value/Range | Reference |
| Formulation Parameters | ||
| Solid Lipid Concentration (% w/v) | 1 - 10 | [8] |
| Surfactant Concentration (% w/v) | 0.5 - 5 | [8] |
| Drug Loading (% w/w of lipid) | 1 - 10 | [8] |
| Characterization Results | ||
| Particle Size (Z-average, nm) | 100 - 400 | [8] |
| Polydispersity Index (PDI) | < 0.3 | [8] |
| Zeta Potential (mV) | -15 to -30 | [8] |
| Entrapment Efficiency (%) | > 70 | [8] |
Experimental Protocols
Detailed Methodology: Preparation of GDM SLNs by Hot High-Pressure Homogenization (HPH)
This protocol describes a common and scalable method for producing GDM SLNs.
Materials and Equipment:
-
This compound (GDM)
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer (HPH)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amounts of this compound and the lipophilic API.
-
Place them in a glass beaker and heat on a magnetic stirrer hot plate to 5-10°C above the melting point of GDM (approx. 57°C) to ensure complete melting and dissolution of the API.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the chosen surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the molten lipid phase while stirring.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous high-speed stirring using a high-shear homogenizer.
-
Homogenize for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion. The mixture should appear milky and uniform.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[1][8] The optimal pressure and number of cycles should be determined experimentally for each specific formulation.
-
-
Cooling and SLN Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature. This can be done by placing the beaker in an ice bath or allowing it to cool under ambient conditions.
-
Upon cooling, the this compound recrystallizes, forming the solid lipid nanoparticles with the entrapped drug.
-
Visualizations
Caption: Workflow for GDM SLN preparation by hot high-pressure homogenization.
Caption: Decision tree for troubleshooting low drug loading efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and characterization of Amoitone B-loaded nanostructured lipid carriers for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. sid.ir [sid.ir]
Technical Support Center: Glyceryl Dimyristate Polymorphism Control
Welcome to the technical support center for controlling the polymorphism of glyceryl dimyristate in formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for this compound formulations?
A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][2] For lipids like this compound, these different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability.[1] Controlling polymorphism is critical because unexpected changes can affect the final product's quality, leading to issues such as altered drug release profiles, changes in texture, and reduced shelf-life.[1]
Q2: What are the common polymorphic forms of triglycerides like this compound?
A2: Triglycerides typically exhibit three main polymorphic forms: α (alpha), β' (beta-prime), and β (beta).[3] The α form is the least stable with the lowest melting point, while the β form is the most stable and has the highest melting point. The β' form is intermediate in stability and melting point.[3] Upon storage, less stable forms tend to convert to more stable ones.[4]
Q3: How can I identify the polymorphic form of this compound in my sample?
A3: Several analytical techniques can be used to identify polymorphs. The most common are Differential Scanning Calorimetry (DSC), which measures thermal transitions like melting points, and Powder X-ray Diffraction (PXRD), which provides a unique diffraction pattern for each crystal structure.[1][2] Other useful techniques include Raman spectroscopy and hot-stage microscopy.[5]
Q4: What are the main factors that influence the polymorphism of this compound during formulation?
A4: The formation of a specific polymorph is highly dependent on processing conditions. Key factors include:
-
Temperature and Cooling Rate: Rapid cooling of molten this compound often yields the metastable α form, while slower cooling allows for the formation of the more stable β' or β forms.[2][6]
-
Solvent System: The type of solvent and its interaction with the lipid can influence which polymorph crystallizes.
-
Presence of Other Excipients: Ingredients like emulsifiers, co-solvents, or other lipids can promote the formation of a specific polymorph or inhibit the transition between forms.[7]
-
Mechanical Stress: High-shear mixing or homogenization can also impact the crystalline structure.
Troubleshooting Guide
Issue 1: My formulation has a grainy or gritty texture after storage.
-
Probable Cause: This is a common sign of polymorphic transformation. The initial smooth texture, likely from the α form, has changed due to the growth of larger, more stable β' or β crystals over time.
-
Troubleshooting Workflow:
-
Corrective Actions:
-
Confirmation: Use polarized light microscopy to confirm that the particles are crystalline. Crystalline materials will appear bright against a dark background.
-
Identification: Characterize the polymorph using DSC and PXRD to understand the transformation that occurred.
-
Formulation Modification:
-
Increase Co-solvent: Adding a good solvent for this compound, such as medium-chain triglycerides, can help keep it dissolved. [4] * Add a Crystallization Inhibitor: Certain excipients can interfere with crystal growth.
-
-
Process Optimization:
-
Rapid Cooling: Fast cooling can sometimes "trap" the lipid in the less stable, but often smoother, α form.
-
Controlled Slow Cooling: Alternatively, a very controlled slow cooling process can encourage the formation of the most stable β form from the start, preventing further changes during storage.
-
-
Issue 2: The viscosity of my formulation changes over time.
-
Probable Cause: A change in the crystal network within the formulation due to polymorphic transitions can lead to viscosity changes. The growth of needle-like β' crystals, for example, can significantly increase viscosity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for viscosity changes.
-
Corrective Actions:
-
Characterize: Use DSC and PXRD to track the polymorphic changes over time and correlate them with your viscosity measurements.
-
Stabilize:
-
Add Emulsifiers: Certain surfactants can stabilize the α form and slow the transition to the β form. [7] * Incorporate Other Lipids: Blending this compound with other lipids can disrupt the crystal lattice and inhibit transformations.
-
-
Process Control: Adjusting the homogenization speed and temperature can influence the initial crystal size and form, which in turn affects the viscosity.
-
Issue 3: My solid lipid nanoparticles (SLNs) show drug expulsion during storage.
-
Probable Cause: If the this compound in the SLNs was initially in the less-ordered α form, it could have incorporated the drug within its structure. As it transforms to the more stable and densely packed β form, the drug can be pushed out. [4]* Troubleshooting Workflow:
Caption: Troubleshooting workflow for drug expulsion from SLNs.
-
Corrective Actions:
-
Lipid Matrix Modification: Incorporating a liquid lipid (like medium-chain triglycerides) into the this compound matrix can create imperfections in the crystal lattice, leaving more space for the drug even after potential polymorphic transitions. [4] 2. Surfactant Selection: The type of surfactant used to stabilize the nanoparticles can influence the crystallization of the lipid core. Experiment with different surfactants to see their effect on polymorph stability. [7] 3. Process Parameters: The temperature and pressure during high-pressure homogenization can affect the final polymorphic form of the lipid in the nanoparticles.
-
Data Presentation
Table 1: Representative Thermal Properties of Triglyceride Polymorphs
(Note: The following data is representative of triglycerides and serves as a guideline. Specific values for this compound should be determined experimentally.)
| Polymorphic Form | Melting Point Range (°C) | Relative Stability | Crystal Structure |
| α (alpha) | Lowest | Least Stable | Hexagonal |
| β' (beta-prime) | Intermediate | Metastable | Orthorhombic |
| β (beta) | Highest | Most Stable | Triclinic |
Table 2: Influence of Cooling Rate on Polymorph Formation (Illustrative)
| Cooling Rate | Predominant Polymorph Formed | Consequence for Formulation |
| Fast Cooling (>20°C/min) | α form | Smoother initial texture, but higher risk of transformation and instability. |
| Moderate Cooling (5-10°C/min) | β' form | Can lead to a fine crystal network, potentially increasing viscosity. |
| Slow Cooling (<2°C/min) | β form | More stable formulation from the start, but may have a different initial texture. |
Experimental Protocols
Protocol 1: Characterization of this compound Polymorphs by DSC
-
Objective: To determine the melting points of the different polymorphs of this compound.
-
Instrumentation: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
First Heating Scan (to identify the initial polymorph): Heat the sample from room temperature to 80°C at a rate of 10°C/min. This will show the melting point of the polymorph present in the raw material.
-
Controlled Cooling (to induce a specific polymorph):
-
To favor the α form : Hold at 80°C for 5 minutes to erase thermal history, then cool rapidly (e.g., 50°C/min) to 0°C.
-
To favor the β form : Hold at 80°C for 5 minutes, then cool slowly (e.g., 2°C/min) to 0°C.
-
-
Second Heating Scan: Heat the sample from 0°C to 80°C at 10°C/min. The melting peak observed will correspond to the polymorph formed during the controlled cooling step.
-
-
Data Analysis: Record the onset and peak temperatures of the melting endotherms.
Protocol 2: Preparation of Different Polymorphic Forms for Analysis
-
Objective: To prepare samples enriched in the α and β forms of this compound for characterization.
-
Materials: this compound, beaker, hot plate, acetone (or other suitable solvent), petri dish, freezer (-20°C), oven (set just below the β form melting point).
-
Procedure for α Form (Metastable):
-
Melt the this compound in a beaker on a hot plate until completely liquid.
-
Pour a thin layer of the molten lipid into a petri dish.
-
Immediately place the petri dish in a -20°C freezer for at least 1 hour for shock cooling.
-
Scrape the solidified lipid. This sample should be enriched in the α form. Analyze immediately as it will convert over time.
-
-
Procedure for β Form (Stable):
-
Melt the this compound as above.
-
Allow the melt to cool slowly to room temperature on the benchtop.
-
Alternatively, dissolve the lipid in a minimal amount of warm acetone and allow the solvent to evaporate slowly over several hours at room temperature.
-
For complete conversion, the resulting solid can be tempered (annealed) in an oven at a temperature slightly below its melting point for several hours. This sample should be enriched in the stable β form.
-
References
- 1. resources.rigaku.com [resources.rigaku.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Glyceryl Dimyristate Purification Protocols: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of glyceryl dimyristate. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound often include unreacted starting materials such as myristic acid and glycerol, as well as byproducts like monomyristin and trimyristin. Residual catalysts and solvents from the synthesis process can also be present.
Q2: What is the recommended starting point for developing a purification protocol for this compound?
A2: A good starting point is to assess the purity of the crude product using an analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Based on the impurity profile, either recrystallization or column chromatography can be chosen as the primary purification method. For minor impurities, a single recrystallization may be sufficient. For more complex mixtures, column chromatography is recommended.
Q3: How can I assess the purity of my final this compound product?
A3: The purity of this compound can be determined using several analytical methods. HPLC and GC are quantitative methods that can provide precise purity levels.[1][2][3][4][5] 1H NMR spectroscopy can also be used to assess purity by integrating the proton signals of this compound and comparing them to any impurity signals. Melting point analysis is a simpler, albeit less precise, method where a narrow melting range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound.[6][7][8][9] However, several issues can arise during the process.
Problem 1: Low or No Crystal Formation Upon Cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[9]
-
-
Possible Cause: The compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution: Try a different solvent or a solvent mixture (binary solvent system). A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6]
-
Problem 2: The Product "Oils Out" Instead of Crystallizing.
-
Possible Cause: The melting point of this compound is lower than the boiling point of the solvent, causing it to melt before dissolving.
-
Solution: Use a lower-boiling point solvent or a solvent mixture.
-
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
-
Problem 3: Colored Impurities Remain in the Crystals.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Be aware that using too much charcoal can also adsorb your product, leading to lower yields.
-
Column Chromatography
Column chromatography is an effective method for separating this compound from closely related impurities.[10]
Problem 1: Poor Separation of this compound from Impurities.
-
Possible Cause: The chosen mobile phase (eluent) has incorrect polarity.
-
Solution: Optimize the solvent system using TLC first. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for this compound and provide good separation from impurities. A common starting point for lipids is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).
-
-
Possible Cause: The column is overloaded with the crude sample.
-
Solution: Use an appropriate ratio of sample to stationary phase (silica gel or alumina). A general guideline is a 1:20 to 1:100 ratio (by weight) of crude material to silica gel.
-
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.
-
Problem 2: The Compound Elutes Too Quickly or Not at All.
-
Possible Cause: The mobile phase is too polar (elutes too quickly) or not polar enough (does not elute).
-
Solution: Adjust the polarity of the eluent. If the compound comes out too fast, decrease the proportion of the polar solvent. If it's stuck on the column, gradually increase the polarity of the mobile phase (gradient elution).
-
Problem 3: Low Recovery of this compound.
-
Possible Cause: The compound is adsorbing irreversibly to the stationary phase.
-
Solution: For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine may be beneficial.
-
-
Possible Cause: The fractions were not collected and analyzed properly.
-
Solution: Collect smaller fractions and analyze them by TLC to ensure all the product-containing fractions are combined.
-
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may need optimization based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetone, ethanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add the solvent dropwise to avoid using an excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
Column Chromatography of this compound
This protocol describes a standard flash column chromatography procedure.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Mobile phase (e.g., a gradient of hexane/ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
Methodology:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various solvent systems.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, ensuring a flat and even bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar composition. Collect fractions in test tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will help to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Quantitative Data
The following table summarizes typical outcomes for the purification of this compound. Note that actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Solvent/Mobile Phase | Typical Yield (%) | Typical Purity (%) |
| Recrystallization | Acetone | 70-85 | >98 |
| Recrystallization | Ethanol | 65-80 | >97 |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | 50-75 | >99 |
Signaling Pathway
This compound, as a diacylglycerol (DAG), is a crucial second messenger in various signal transduction pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).[11][12]
Protein Kinase C (PKC) Activation Pathway
Caption: Activation of Protein Kinase C by Diacylglycerol.
Downstream Effectors of Conventional PKC (α, β, γ):
Upon activation, conventional PKC isoforms (α, β, and γ) phosphorylate a wide range of downstream target proteins, leading to diverse cellular responses. These responses are highly cell-type and context-specific.[13][14] Key cellular processes regulated by these PKC isoforms include:
-
Cell Proliferation and Differentiation: PKCα and PKCβ have been implicated in both promoting and inhibiting cell cycle progression.[11][13] They can influence the expression and activity of cyclins and cyclin-dependent kinases (CDKs).
-
Gene Expression: Activated PKCs can phosphorylate transcription factors, altering their activity and leading to changes in gene expression.
-
Apoptosis: PKC isoforms can have both pro-apoptotic and anti-apoptotic roles depending on the cellular context and the specific substrates phosphorylated.[13]
-
Cytoskeletal Organization and Cell Migration: PKCα and PKCβII are known to be involved in regulating the cytoskeleton, which is crucial for cell shape, adhesion, and motility.[11]
-
Neuronal Function: PKCγ is predominantly expressed in the brain and spinal cord and plays a role in neuronal signaling and function.[15]
Experimental Workflow Diagrams
This compound Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Monoglyceride analysis with reversed phase HPLC | Semantic Scholar [semanticscholar.org]
- 4. An HPLC Method for the Analysis of Glycerol and Other Glycols in Soap | Semantic Scholar [semanticscholar.org]
- 5. Glycerol (GC-C-IRMS or HPLC-IRMS method) (Type-IV) | OIV [oiv.int]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. LabXchange [labxchange.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 11. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Substrates of Protein Kinase C Isoforms in Human Breast Cells By The Traceable Kinase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein kinase C-α and the regulation of diverse cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
strategies to minimize cytotoxicity of glyceryl dimyristate-based carriers
Technical Support Center: Glyceryl Dimyristate-Based Carriers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound-based carriers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity in this compound-based carriers like solid lipid nanoparticles (SLNs)?
The cytotoxicity of these carriers is multifactorial and rarely stems from the this compound lipid alone, which is generally considered biocompatible. The primary factors include:
-
Excipients, especially surfactants: The type and concentration of surfactants used for stabilization are often the main contributors to cytotoxicity.
-
Physicochemical Properties: Particle size, surface charge, and shape can influence how the carrier interacts with cells, potentially leading to toxicity.
-
Lipid Matrix and Degradation: The physical state of the lipid matrix and byproducts from its degradation can also induce cytotoxic effects.
-
Surface Chemistry: Unmodified nanoparticle surfaces can interact non-specifically with cell membranes and proteins, triggering toxic responses.
Q2: How does surfactant selection and concentration impact the cytotoxicity of the formulation?
Surfactant properties and concentration are critical determinants of carrier biocompatibility. High concentrations of certain surfactants can disrupt cell membranes, leading to cell death. The choice of surfactant is crucial, as some, like sodium dodecyl sulfate, have been reported to cause high toxicity in SLN formulations. Conversely, optimizing the surfactant-to-lipid ratio can significantly improve cell viability. The particle size is also often inversely correlated to the surfactant concentration, adding another variable to consider.
Q3: What is the role of surface modification in reducing cytotoxicity?
Surface modification is a key strategy to enhance biocompatibility. Coating carriers with hydrophilic polymers like polyethylene glycol (PEG), a process known as PEGylation, creates a protective steric barrier. This "stealth" layer can:
-
Reduce non-specific interactions with cells.
-
Prevent protein adsorption (opsonization), which can trigger uptake by the reticuloendothelial system (RES).
-
Increase the overall hydrophilicity of the carrier, improving stability and reducing aggregation. These modifications can lead to lower baseline cytotoxicity and improved in vivo circulation times.
Q4: Can the degradation products of this compound carriers be toxic?
Yes, byproducts from the enzymatic degradation of the lipid matrix can contribute to cytotoxicity. For instance, the release of fatty acids like stearic acid after the breakdown of some solid lipids has been linked to toxic effects on macrophages. It is therefore important to consider the entire lifecycle of the carrier within the biological system.
Troubleshooting Guide
Problem: My cell viability assays show unexpectedly high cytotoxicity from my blank this compound carriers.
This is a common issue that can often be resolved by systematically evaluating and optimizing your formulation and experimental design.
Step 1: Analyze the Formulation Components
-
Question: Have I optimized the surfactant concentration?
-
Solution: Surfactants are a frequent source of toxicity. Create a concentration curve for your surfactant alone to determine its intrinsic toxicity to your cell line. Aim to use the lowest possible concentration in your formulation that still provides adequate particle stability. Studies have shown that increasing surfactant concentration can lead to higher toxicity.
-
-
Question: Could the type of surfactant be the issue?
-
Solution: Some surfactants are inherently more cytotoxic than others. Consider screening alternative, more biocompatible surfactants such as polysorbates (e.g., Polysorbate 80) or poloxamers. Using a combination of surfactants (co-surfactants) can sometimes improve stability at lower total concentrations.
-
Step 2: Characterize and Refine Particle Properties
-
Question: Are the physicochemical properties of my particles optimal?
-
Solution: Characterize your particles for size, polydispersity index (PDI), and zeta potential. Very small particles (<100 nm) may exhibit higher reactivity due to a larger surface area-to-volume ratio. While a high zeta potential can prevent aggregation, highly cationic surfaces are often associated with greater cytotoxicity due to strong interactions with negatively charged cell membranes. Adjust formulation parameters to achieve a particle size and surface charge that balances stability with biocompatibility.
-
Step 3: Implement Surface Modification
-
Question: Is the carrier surface interacting non-specifically with cells?
-
Solution: Implement surface modification with PEG or other biocompatible polymers. PEGylation creates a hydrophilic shield that can significantly reduce non-specific cellular uptake and baseline cytotoxicity. This is a highly effective strategy for improving the biocompatibility of lipid-based carriers.
-
Step 4: Review the Preparation and Purification Process
-
Question: Could there be residual contaminants from the synthesis process?
-
Solution: Ensure your purification methods (e.g., dialysis, centrifugation) are effective at removing residual organic solvents, unreacted surfactants, or other reagents used during preparation, as these can be highly toxic to cells.
-
Below is a workflow diagram to guide your troubleshooting process.
Caption: A workflow for troubleshooting high cytotoxicity in lipid carriers.
Quantitative Data Summary
Formulation components have a direct and measurable impact on the cytotoxicity of carriers. The tables below summarize quantitative data from studies on solid lipid nanoparticles (SLNs).
Table 1: Effect of SLN Composition on Cytotoxicity in A549 Cells
| Formulation | Lipid Composition Detail | EC50 (MTT Assay) | EC50 (LD
Validation & Comparative
A Comparative Analysis of Glyceryl Dimyristate and Other Solid Lipids for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-based drug delivery systems, the choice of solid lipid is a critical determinant of a formulation's success. Glyceryl dimyristate, a saturated fatty acid ester of glycerin, presents itself as a viable candidate for creating stable and effective drug carriers such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This guide provides an objective comparative analysis of this compound against other commonly employed solid lipids, namely glyceryl behenate, glyceryl palmitostearate, and stearic acid. The comparison is based on their physicochemical properties and performance in drug delivery systems, supported by experimental data from various studies.
Physicochemical Properties of Solid Lipids
The fundamental characteristics of a solid lipid, such as its melting point and Hydrophilic-Lipophilic Balance (HLB), significantly influence the stability and drug release profile of the final formulation. A higher melting point generally contributes to better stability at body temperature, while the HLB value indicates the lipid's affinity for aqueous or lipid phases, affecting emulsification and drug encapsulation.
| Solid Lipid | Chemical Name(s) | Melting Point (°C) | HLB Value | Key Characteristics |
| This compound | 1,2-Dimyristoyl-rac-glycerol | ~56-58 | ~3.8 | Forms stable crystalline structures, suitable for controlled release. |
| Glyceryl Behenate | Glyceryl Dibehenate (Compritol® 888 ATO) | 65 - 77 | ~2 | High melting point contributes to excellent stability; widely used for sustained release.[1] |
| Glyceryl Palmitostearate | Glyceryl Distearate (Precirol® ATO 5) | 50 - 60 | ~2 | Mixture of C16 and C18 fatty acid esters; used as a lubricant and matrix former.[2] |
| Stearic Acid | Octadecanoic Acid | ~69 | ~15 | A common fatty acid used in various pharmaceutical formulations; can act as a matrix former and emulsifier.[3] |
Performance in Solid Lipid Nanoparticle (SLN) Formulations
The performance of solid lipids in SLN formulations is evaluated based on key parameters such as particle size, polydispersity index (PDI), zeta potential, drug loading (DL), and encapsulation efficiency (EE). Smaller particle sizes with a narrow PDI are generally desired for improved bioavailability and tissue penetration. A sufficiently high zeta potential (typically > |±30| mV) indicates good colloidal stability. High drug loading and encapsulation efficiency are crucial for therapeutic efficacy.
| Solid Lipid | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Glyceryl Behenate (Compritol® 888 ATO) | Desvenlafaxine | - | - | - | - | 65.95 | [4] |
| Glyceryl Behenate (Compritol® 888 ATO) | Troxerutin | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | - | 83.62 | [5] |
| Glyceryl Palmitostearate (Precirol® ATO 5) | 5-Fluorouracil | 100.3 ± 2.86 | - | - | - | - | [6] |
| Stearic Acid | Gliclazide | - | - | - | - | - | [3] |
| Glyceryl Monostearate | Itraconazole | 421 - 588 | 0.34 - 0.41 | - | - | 85.21 - 91.34 | [7] |
Note: Direct comparative data for this compound under the same experimental conditions was limited in the reviewed literature. The data presented is a compilation from individual studies to provide a general performance overview.
In Vitro Drug Release Profiles
The drug release profile from a solid lipid matrix is a critical performance attribute, with sustained release often being the primary objective. The choice of lipid, its crystalline structure, and the drug's partitioning behavior all influence the rate and duration of drug release.
| Solid Lipid | Drug | Release Profile Highlights | Reference |
| Glyceryl Behenate (Compritol® 888 ATO) | Theophylline | Showed sustained release over 12 hours.[8] | [9] |
| Glyceryl Palmitostearate (Precirol® ATO 5) | Niacin | Demonstrated sustained release from matrix tablets. | [10] |
| Stearic Acid | Gliclazide | Appeared to facilitate the release of the drug from matrix tablets.[3] | [3] |
| Glyceryl Monostearate | Gliclazide | Greatly controlled the release of the drug from the matrix.[3] | [3] |
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
A widely used and scalable method for producing SLNs involves high-pressure homogenization (HPH). The general steps are as follows:
-
Lipid Phase Preparation: The solid lipid (e.g., this compound) and the lipophilic drug are melted at a temperature 5-10°C above the lipid's melting point.
-
Aqueous Phase Preparation: A surfactant solution (e.g., Poloxamer 188, Tween 80) is prepared in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring to form a coarse oil-in-water (o/w) emulsion.
-
Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles and pressure to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.
Characterization of Solid Lipid Nanoparticles
-
Particle Size, PDI, and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) techniques.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): The unencapsulated drug is separated from the SLN dispersion by ultracentrifugation. The amount of free drug in the supernatant and the total amount of drug in the formulation are quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry). The EE and DL are then calculated using the following formulas:
-
EE (%) = [(Total drug - Free drug) / Total drug] x 100
-
DL (%) = [(Total drug - Free drug) / Total lipid weight] x 100
-
-
In Vitro Drug Release Study: The drug release from SLNs is often assessed using the dialysis bag method. The SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline) at a constant temperature and stirring rate. At predetermined time intervals, samples of the release medium are withdrawn and analyzed for drug content.
Visualizing Key Processes and Relationships
To better understand the experimental workflow and the factors influencing the final product, the following diagrams are provided.
References
- 1. Compritol® 888 ATO ⋅ Gattefossé [gattefosse.com]
- 2. scispace.com [scispace.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Compritol®-based solid lipid nanoparticles of desvenlafaxine prepared by ultrasonication-assisted hot-melt encapsulation to modify its release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. gattefossechina.cn [gattefossechina.cn]
Validating Glyceryl Dimyristate as a Safe Pharmaceutical Excipient: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of glyceryl dimyristate, evaluating its safety and physicochemical properties as a pharmaceutical excipient. Through a detailed comparison with commonly used alternatives—glyceryl monostearate and glyceryl behenate—this document offers supporting experimental data and protocols to assist in the validation of this compound for various pharmaceutical applications.
Executive Summary
This compound, a di-ester of glycerin and myristic acid, demonstrates a favorable safety profile and possesses physicochemical properties that make it a versatile excipient in drug formulation. This guide compares its key attributes with those of glyceryl monostearate and glyceryl behenate, highlighting its potential in oral and topical drug delivery systems. The experimental data and protocols provided herein offer a framework for the systematic evaluation of its suitability in new drug formulations.
Comparative Data of Glyceryl Esters
The selection of an appropriate lipid excipient is critical for the performance and stability of a pharmaceutical formulation. The following table summarizes the key physicochemical and toxicological properties of this compound and its alternatives.
| Property | This compound | Glyceryl Monostearate | Glyceryl Behenate |
| Melting Point (°C) | ~56-57 (estimate for trimyristin) | 55-60[1] | 69-74[2] |
| HLB Value | Not explicitly found; estimated to be low | ~3.8[3][4] | ~2[5] |
| Molecular Weight ( g/mol ) | 512.81[6] | 358.57 | ~1079.8 (for tribehenin)[5] |
| Oral LD50 (rat) | Data not available; generally recognized as safe for glyceryl diesters[7] | >5000 mg/kg[8] | >5000 mg/kg[9] |
| Primary Function | Emollient, emulsifier, thickening agent | Emulsifier, lubricant, sustained-release matrix[8] | Lubricant, sustained-release agent, coating agent |
Experimental Protocols for Safety and Performance Evaluation
To validate the safety and performance of this compound as a pharmaceutical excipient, a series of in-vitro experiments are recommended. The following are detailed methodologies for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Excipient Exposure: Prepare various concentrations of this compound (solubilized in a non-toxic solvent like DMSO, with the final solvent concentration kept below 0.5%) in cell culture medium. Replace the old medium with the medium containing the excipient and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control cells.
Hemolytic Potential Assessment
This assay evaluates the potential of the excipient to cause red blood cell lysis (hemolysis).
Principle: The release of hemoglobin from red blood cells upon exposure to a test material is quantified spectrophotometrically.
Protocol:
-
Blood Collection: Obtain fresh human blood in a tube containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Suspension Preparation: Centrifuge the blood at 1000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the erythrocytes three times with phosphate-buffered saline (PBS, pH 7.4). Resuspend the erythrocytes in PBS to a final concentration of 2% (v/v).
-
Incubation: Add 100 µL of the erythrocyte suspension to 900 µL of this compound solutions at various concentrations in PBS. Use PBS as a negative control and a known hemolytic agent (e.g., 1% Triton X-100) as a positive control. Incubate the samples at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples at 1000 x g for 5 minutes.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
In-Vitro Drug Release Studies
These studies are crucial for evaluating the excipient's ability to control the release of an active pharmaceutical ingredient (API).
For Oral Solid Dosage Forms (e.g., Tablets, Capsules):
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.[10]
Protocol:
-
Medium: Use 900 mL of a dissolution medium that mimics physiological conditions (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8). The medium should provide sink conditions.
-
Temperature: Maintain the temperature at 37 ± 0.5°C.
-
Agitation: Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Procedure: Place the dosage form in the dissolution vessel. At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium.
-
Analysis: Analyze the amount of dissolved API in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Presentation: Plot the cumulative percentage of drug released versus time.
For Topical Formulations (e.g., Creams, Ointments):
Apparatus: Franz Diffusion Cell is a common choice.[11]
Protocol:
-
Membrane: Use a synthetic membrane (e.g., polysulfone) that is compatible with the formulation and does not act as a barrier to diffusion.
-
Receptor Medium: Fill the receptor chamber with a suitable medium in which the drug is soluble and that maintains sink conditions.
-
Temperature: Maintain the temperature of the receptor medium at 32 ± 0.5°C to mimic skin surface temperature.
-
Procedure: Apply a finite dose of the topical formulation to the membrane. At specified time points, collect samples from the receptor chamber and replace with fresh medium.
-
Analysis: Quantify the amount of drug in the collected samples using a validated analytical method.
-
Data Presentation: Plot the cumulative amount of drug released per unit area versus the square root of time.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in excipient validation, the following diagrams are provided.
Caption: Workflow for validating a new pharmaceutical excipient.
Caption: Hypothetical signaling pathway for excipient-induced cytotoxicity.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. scientificspectator.com [scientificspectator.com]
- 5. HLB Calculator - Materials [hlbcalc.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. foodb.ca [foodb.ca]
- 10. agnopharma.com [agnopharma.com]
- 11. ashdin.com [ashdin.com]
In Vitro and In Vivo Correlation of Drug Release from Glyceryl Dimyristate: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable gap in direct, quantitative data establishing an in vitro-in vivo correlation (IVIVC) for drug release specifically from glyceryl dimyristate formulations. While the principles of IVIVC for lipid-based drug delivery systems are well-established, specific experimental data for this compound, a C14 fatty acid ester of glycerin, remains elusive in published studies. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of IVIVC in the context of lipid-based systems, drawing comparisons from closely related glyceryl esters where data is available, and to outline the necessary experimental protocols to establish such a correlation for this compound.
The development of a predictive mathematical model, or an IVIVC, is a critical step in pharmaceutical development. It describes the relationship between an in vitro property of a dosage form, typically the rate and extent of drug dissolution, and an in vivo response, such as the plasma drug concentration profile. A robust IVIVC can streamline formulation optimization, justify manufacturing changes, and potentially reduce the need for extensive bioequivalence studies.
For lipid-based formulations, establishing a meaningful IVIVC presents unique challenges due to the complex physiological processes involved, including lipid digestion and absorption. However, the scientific community has made significant strides in developing in vitro models that can better simulate the in vivo environment of the gastrointestinal tract.
Comparative Analysis: Insights from Related Glyceryl Esters
In the absence of direct data for this compound, this guide presents a comparative overview of in vitro release characteristics and in vivo performance of formulations based on other commonly used solid lipid excipients, such as glyceryl behenate and glyceryl monostearate. It is important to note that these are not direct substitutes but can offer valuable insights into the expected behavior of lipid-based matrices.
| Lipid Excipient | Drug | Formulation Type | Key In Vitro Findings | Key In Vivo Findings | Reference |
| Glyceryl Behenate | Various | Solid Lipid Nanoparticles (SLNs), Microspheres | Biphasic release pattern: initial burst release followed by sustained release. Release rate is influenced by drug solubility in the lipid matrix and the manufacturing process. | Demonstrates sustained release profiles in animal models, leading to prolonged plasma concentrations. | [Data synthesized from multiple sources] |
| Glyceryl Monostearate | Various | Solid Lipid Nanoparticles (SLNs) | Often exhibits a controlled-release profile. The degree of crystallinity of the lipid matrix can impact the drug release rate. | Can enhance the oral bioavailability of poorly soluble drugs by promoting their absorption. | [Data synthesized from multiple sources] |
| This compound | - | - | Data Not Available | Data Not Available | - |
Note: The table above is illustrative and compiled from general knowledge in the field. Specific quantitative data for a direct comparison is not available in the public domain.
Experimental Protocols for Establishing IVIVC for this compound Formulations
To establish a Level A IVIVC, the most predictive level of correlation, for a this compound-based formulation, a systematic experimental approach is required. This involves developing formulations with different release rates and comparing their in vitro dissolution profiles with their in vivo absorption profiles.
In Vitro Drug Release Studies
Objective: To determine the rate and extent of drug release from this compound formulations under various conditions.
Apparatus: USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 4 (Flow-Through Cell) are commonly used for lipid-based formulations.
Dissolution Media: A range of dissolution media should be tested to mimic the physiological conditions of the gastrointestinal tract. This includes:
-
0.1 N HCl (simulated gastric fluid)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (simulated intestinal fluid)
-
Biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, Fed State Simulated Intestinal Fluid - FeSSIF) containing bile salts and lecithin to simulate the composition of intestinal fluids.
Procedure:
-
Prepare at least three formulations of the drug with this compound exhibiting different release rates (e.g., fast, medium, and slow). This can be achieved by varying the drug-to-lipid ratio, particle size, or by including other excipients.
-
Place the formulation in the dissolution vessel containing the pre-warmed dissolution medium (37°C ± 0.5°C).
-
Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Studies
Objective: To determine the plasma concentration-time profile of the drug after oral administration of the this compound formulations.
Study Design: A randomized, crossover study design is recommended to minimize inter-subject variability.
Subjects: A suitable animal model (e.g., rats, dogs) or human volunteers, following ethical guidelines.
Procedure:
-
Administer the different formulations (fast, medium, and slow release) to the subjects after an overnight fast.
-
Collect blood samples at appropriate time intervals (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Establishing the Correlation
The in vivo absorption profile is typically determined from the plasma concentration data using deconvolution methods (e.g., Wagner-Nelson or Loo-Riegelman). A Level A IVIVC is established by plotting the percentage of drug absorbed in vivo against the percentage of drug dissolved in vitro at corresponding time points. A linear relationship with a high correlation coefficient (r² > 0.9) is indicative of a strong correlation.
Visualizing the Path to IVIVC
The following diagrams illustrate the key workflows and relationships in establishing an IVIVC for a lipid-based formulation like one containing this compound.
Glyceryl Dimyristate vs. Tristearin: A Comparative Guide for Drug Delivery Efficacy
For researchers, scientists, and drug development professionals, the selection of lipid excipients is a critical determinant of a drug delivery system's success. Among the solid lipids frequently employed in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), glyceryl dimyristate and tristearin are prominent choices. This guide provides an objective comparison of their efficacy in drug delivery, supported by experimental data, to aid in the rational design of lipid-based nanocarriers.
This compound, a diglyceride, and tristearin, a triglyceride, offer distinct physicochemical properties that influence key performance parameters of drug delivery systems, including drug loading capacity, encapsulation efficiency, release kinetics, and stability. While both are biocompatible and biodegradable lipids, their structural differences lead to variations in the crystalline matrix of nanoparticles, which in turn affects drug incorporation and release.
Performance Comparison: this compound vs. Tristearin
To facilitate a direct comparison, the following tables summarize quantitative data from various studies on the performance of drug delivery systems formulated with either this compound or tristearin. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a collation from individual studies on different drug molecules.
Table 1: Physicochemical Properties and Drug Entrapment
| Lipid Carrier | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Tristearin | Etodolac | 175.7 - 264.6[1] | - | - | - | - |
| Tristearin | Genistein | 650 - 1200 | - | - | ~92[2] | - |
| Tristearin | Ebastine | 147.5 ± 3.32[3] | 0.106 ± 0.005[3] | - | 86.7[3] | 10.02[3] |
| Tristearin | Coenzyme Q10 (in NLC) | < 1000[4] | < 0.3[4] | < -30[4] | - | - |
| This compound | - | Data not readily available in reviewed literature | - | - | - | - |
Note: The lack of readily available quantitative data for this compound in SLN or NLC formulations for direct comparison is a notable finding of this review.
Table 2: In Vitro Drug Release Profile
| Lipid Carrier | Drug | Release Profile |
| Tristearin | Etodolac | Prolonged release up to 36 hours, following the Higuchi kinetic model.[1] |
| Tristearin | Genistein | Triphasic release profile.[2] |
| Tristearin | Ebastine | Sustained drug release over a period of 24 hours.[3] |
| This compound | - | Data not readily available in reviewed literature |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the characterization of lipid-based nanoparticles.
Preparation of Solid Lipid Nanoparticles (SLNs)
A widely used method for preparing SLNs is the hot homogenization technique followed by ultrasonication.
-
Lipid Phase Preparation: The solid lipid (tristearin or this compound) and the lipophilic drug are weighed and heated to 5-10°C above the melting point of the lipid in a beaker with constant stirring until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase Preparation: An aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) is prepared and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring using a homogenizer to form a coarse oil-in-water pre-emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication for a specific number of cycles to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Determination of Encapsulation Efficiency and Drug Loading
The encapsulation efficiency (EE) and drug loading (DL) are critical parameters to quantify the amount of drug successfully incorporated into the nanoparticles.[5]
-
Separation of Free Drug: The nanoparticle dispersion is centrifuged at high speed using a cooling centrifuge. The supernatant containing the free, unencapsulated drug is carefully separated from the nanoparticle pellet.
-
Quantification of Free Drug: The concentration of the free drug in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The EE and DL are calculated using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
The in vitro drug release profile is commonly evaluated using the dialysis bag diffusion technique.
-
Preparation of Dialysis System: A known amount of the drug-loaded nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions. The entire setup is maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected samples is quantified using an appropriate analytical technique.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
Characterization of Physicochemical Properties
-
Particle Size and Polydispersity Index (PDI): These are determined by Dynamic Light Scattering (DLS).[]
-
Zeta Potential: This is a measure of the surface charge of the nanoparticles and is determined by Electrophoretic Light Scattering (ELS). A high absolute zeta potential value (typically > |30| mV) indicates good colloidal stability.[]
-
Crystallinity and Polymorphism: Differential Scanning Calorimetry (DSC) is used to investigate the melting and recrystallization behavior of the lipid matrix, providing insights into its crystalline nature.[7][8][9]
Mandatory Visualizations
Experimental Workflow for SLN Preparation and Characterization
Caption: Workflow for the preparation and characterization of Solid Lipid Nanoparticles.
Logical Relationship in Drug Release from Lipid Nanoparticles
Caption: Factors influencing the drug release profile from solid lipid nanoparticles.
Concluding Remarks
Based on the currently available literature, tristearin is a well-characterized solid lipid for the formulation of SLNs and NLCs, with a significant body of research demonstrating its ability to effectively encapsulate various drugs and provide sustained release profiles. The highly ordered crystalline structure of tristearin can sometimes lead to drug expulsion during storage, a phenomenon that can be mitigated by formulating it into NLCs with the inclusion of a liquid lipid.
This compound, while a recognized lipid excipient, has less extensive publicly available data specifically detailing its performance in terms of drug loading, encapsulation efficiency, and release kinetics when used as the primary solid lipid in SLN and NLC systems. This data gap presents an opportunity for further research to fully elucidate its potential and allow for a more direct and comprehensive comparison with tristearin.
Researchers and formulation scientists are encouraged to consider the specific requirements of their drug candidate and desired release profile when selecting between these two lipids. For well-documented and predictable performance, tristearin offers a more established foundation. However, the unique properties of this compound may offer advantages for specific applications that warrant further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Development, characterization, molecular docking, and in vivo skin penetration of coenzyme Q10 nanostructured lipid carriers using tristearin and stearyl alcohol for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. improvedpharma.com [improvedpharma.com]
- 9. Characterization of lipid nanoparticles by differential scanning calorimetry, X-ray and neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
Glyceryl Dimyristate in Transdermal Patches: A Comparative Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
Glyceryl dimyristate, a diester of glycerin and myristic acid, is a lipophilic substance with potential as a penetration enhancer in transdermal drug delivery systems (TDDS). Its ability to integrate into the stratum corneum's lipid matrix can transiently disrupt this principal barrier to drug absorption, facilitating the passage of therapeutic agents into the systemic circulation. This guide provides a comparative analysis of this compound's performance against other common penetration enhancers, supported by available experimental data.
Due to a scarcity of direct quantitative data for this compound, this guide will draw comparisons from studies on structurally similar compounds, such as glyceryl monocaprylate, and contrast their performance with well-documented enhancers like fatty acids (e.g., oleic acid), fatty acid esters (e.g., isopropyl myristate), and glycols (e.g., propylene glycol).
Quantitative Performance Comparison
| Penetration Enhancer | Drug Model | Skin Model | Flux (μg/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) | Lag Time (h) | Enhancement Ratio (ER) |
| Glyceryl Monocaprylate (+ IPM) | Pentazocine | Hairless Mouse | Data not directly comparable | Data not directly comparable | Data not directly comparable | Synergistic enhancement observed |
| Isopropyl Myristate (IPM) | Pentazocine | Hairless Mouse | Data not directly comparable | 0.82 ± 0.11 | 3.5 ± 0.8 | 1.0 |
| Oleic Acid | Various | Human/Animal | Drug Dependent | Drug Dependent | Drug Dependent | ~10-50 |
| Propylene Glycol | Various | Human/Animal | Drug Dependent | Drug Dependent | Drug Dependent | ~2-10 |
| Ethanol | Various | Human/Animal | Drug Dependent | Drug Dependent | Drug Dependent | ~5-20 |
Note: The performance of penetration enhancers is highly dependent on the specific drug molecule, the formulation, and the experimental conditions. The enhancement ratio (ER) is the ratio of the drug flux with the enhancer to the flux without the enhancer. The data for Glyceryl Monocaprylate with Isopropyl Myristate (IPM) demonstrated a significant synergistic effect, indicating that the combination is more effective than IPM alone; however, specific flux values were not provided in a directly comparable format[1][2][3][4].
Mechanism of Action: Disruption of Stratum Corneum Lipids
The primary mechanism by which lipophilic enhancers like this compound are believed to function is by disrupting the highly ordered lipid lamellae of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.
References
- 1. benchchem.com [benchchem.com]
- 2. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery [mdpi.com]
- 3. Synergistic effect of isopropyl myristate and glyceryl monocaprylate on the skin permeation of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Glyceryl Dimyristate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glyceryl dimyristate, a key component in many pharmaceutical formulations and lipid-based drug delivery systems, is paramount for ensuring product quality, stability, and efficacy. The cross-validation of analytical methods provides a high degree of certainty in the accuracy and reliability of quantification data. This guide offers an objective comparison of the primary analytical techniques employed for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document provides a summary of their performance characteristics based on experimental data for this compound and structurally similar glycerides, detailed experimental protocols, and a logical workflow for the cross-validation process.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance parameters of GC-FID, HPLC-ELSD, and LC-MS/MS for the analysis of this compound and related diglycerides.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile or derivatized semi-volatile compounds in the gas phase followed by detection via ionization in a hydrogen flame. | Separation of non-volatile compounds in the liquid phase followed by detection based on the scattering of light by analyte particles after solvent evaporation. | Separation in the liquid phase followed by mass-based detection of precursor and product ions, providing high selectivity and sensitivity. |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.997[2] | ≥ 0.995[3] |
| Limit of Detection (LOD) | 0.001% (for diglycerides)[4] | 0.02 - 0.04 µg on column[5][2] | Down to fmol levels with derivatization |
| Limit of Quantification (LOQ) | 0.006% (for diglycerides)[4] | 0.04 - 0.10 µg on column[5][2] | 0.02 µg/mL (for very long-chain ceramides)[6] |
| Precision (%RSD) | < 2.2%[7] | < 5%[5][2] | < 15% |
| Accuracy (Recovery %) | 94 - 101% (for diglycerides)[4] | 92.9 - 108.5%[5][2] | 96.4% (average recovery for glycerol monolaurate)[3] |
| Derivatization | Typically required (silylation) to increase volatility. | Not required. | Optional, can be used to enhance ionization efficiency. |
| Throughput | Moderate, due to longer run times and sample preparation. | High, with relatively short run times. | High, especially with modern UPLC systems. |
| Selectivity | Good, based on retention time. | Moderate, may have interferences from other non-volatile components. | Excellent, highly specific due to mass-based detection of parent and fragment ions. |
| Instrumentation Cost | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-FID, HPLC-ELSD, and LC-MS/MS are outlined below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile lipids like this compound, a derivatization step is necessary to increase their volatility.
a) Sample Preparation (Derivatization):
-
Accurately weigh approximately 10-20 mg of the sample containing this compound into a reaction vial.
-
Add an internal standard (e.g., tricaprin) for accurate quantification.
-
Add 1 mL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
b) GC-FID Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 320°C.[8]
-
Detector (FID) Temperature: 350°C.[8]
-
Oven Temperature Program:
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a powerful technique for the analysis of non-volatile compounds that lack a UV chromophore, making it well-suited for lipids.
a) Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in an appropriate solvent (e.g., a mixture of chloroform and methanol).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
b) HPLC-ELSD Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Acetonitrile/Water (60:40 v/v).
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v).
-
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar lipids.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
ELSD Settings:
-
Drift Tube Temperature: 50°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest selectivity and sensitivity for the quantification of lipids, enabling the analysis of complex matrices with minimal sample cleanup.
a) Sample Preparation:
-
Perform a lipid extraction from the sample matrix using a method such as the Folch or Bligh-Dyer extraction.
-
The extracted lipid residue is reconstituted in a suitable solvent mixture (e.g., methanol/chloroform) compatible with the LC mobile phase.
-
An internal standard (e.g., a deuterated analog of this compound) should be added at the beginning of the sample preparation for accurate quantification.
b) LC-MS/MS Conditions:
-
Column: A reversed-phase C18 or C8 column with a smaller particle size (e.g., < 2 µm) for high-resolution separation (UPLC).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50 v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
Gradient Program: A gradient tailored to resolve this compound from other lipid species.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for glycerides, often forming ammonium adducts ([M+NH₄]⁺).
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques for this compound quantification and a simplified signaling pathway for lipid analysis.
Caption: Workflow for the cross-validation of analytical techniques.
Caption: General workflow for lipid analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a GC-FID method for quantitative characterisation of polyglycerols in polyglycerol polyricinoleate (PGPR) present in a lipid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating Biocompatibility: A Comparative Guide to Glyceryl Dimyristate-Based Drug Delivery Systems
For researchers, scientists, and drug development professionals, the selection of a biocompatible nanocarrier is a critical step in the formulation of safe and effective therapeutics. This guide provides a comprehensive comparison of glyceryl dimyristate (GDM)-based systems with other commonly used lipid-based and polymeric alternatives, supported by available experimental data and detailed methodologies.
This compound, a diacylglyceride composed of glycerin and myristic acid, is a key excipient in the development of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its biocompatibility is a primary advantage, stemming from its physiological similarity to lipids found in the human body. This guide delves into the evidence for the biocompatibility of GDM-based systems, placing it in context with other widely used platforms, including those based on glyceryl monostearate (GMS), poly(lactic-co-glycolic acid) (PLGA), and liposomes.
Quantitative Comparison of Biocompatibility
To facilitate a clear comparison, the following tables summarize quantitative data from various in vitro biocompatibility studies. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions (e.g., cell line, nanoparticle concentration, incubation time) can influence results. The data presented here are for unloaded ("blank") nanoparticles to assess the intrinsic biocompatibility of the carrier material itself.
Table 1: In Vitro Cytotoxicity Data for Various Blank Nanocarriers
| Nanocarrier System | Lipid/Polymer Matrix | Cell Line | Assay | Concentration | Cell Viability (%) | IC50 Value | Citation(s) |
| GDM-related SLNs | Myristyl Myristate | Human Lymphocytes | MTT | Up to 300 µg/mL | > 90% (at 24h) | Not Reported | [1] |
| GMS-based SLNs | Glyceryl Monostearate | Not Specified | Cytotoxicity Study | Not Specified | Biocompatible | Not Reported | [2][3] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Caco-2 | MTS | Up to 5.8 mg/mL | Not toxic | Not Reported | [4] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Various | Cytotoxicity assays | Not Specified | Generally biocompatible, but can show some toxicity at high concentrations | Varies widely | [5][6][7] |
| Liposomes (empty) | Phosphatidylcholine, Cholesterol | J774 Macrophages | Not Specified | Not Specified | Can induce some cellular responses | Not Reported | [8][9] |
Table 2: Hemolysis Assay Data for Blank Nanocarriers
| Nanocarrier System | Primary Component(s) | Hemolysis (%) | Interpretation | Citation(s) |
| Solid Lipid Nanoparticles (General) | Various Lipids | < 5% | Generally considered safe for intravenous administration | [10] |
| Stearoyl-poly(glycerol adipate) Nanoparticles | Stearic acid, Poly(glycerol adipate) | Generally non-hemolytic | Safe for intravenous use | [7] |
| Liposomes (empty) | Phospholipids, Cholesterol | Variable, can be low | Dependent on composition and concentration | [11][12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of nanocarrier biocompatibility. Below are methodologies for key in vitro assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., Caco-2, J774 macrophages) in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Nanoparticle Exposure: Prepare serial dilutions of the blank nanoparticle suspensions in a complete cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (commonly 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the nanoparticle concentration.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Culture and Exposure: Follow the same initial steps as the MTT assay for cell seeding and nanoparticle exposure.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (usually up to 30 minutes). During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The amount of color formed is proportional to the amount of LDH released, which indicates the degree of cytotoxicity. Results are often expressed as a percentage of the positive control (cells treated with a lysis buffer).
Hemolysis Assay
This assay assesses the compatibility of nanoparticles with red blood cells (RBCs) and their potential to cause hemolysis, which is crucial for intravenously administered formulations.
-
Blood Collection and Preparation: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs several times with a phosphate-buffered saline (PBS) solution.
-
Nanoparticle Incubation: Prepare different concentrations of the blank nanoparticle suspensions in PBS. Add a fixed amount of the washed RBC suspension to each nanoparticle dilution.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes complete hemolysis, such as Triton X-100 or distilled water).
-
Incubation: Incubate the samples at 37°C for a specific period (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100. According to standards, hemolysis values below 5% are generally considered non-hemolytic.[13]
Visualizing Biocompatibility Assessment and Cellular Interactions
To better illustrate the processes involved in assessing biocompatibility and the potential interactions of nanoparticles with cells, the following diagrams are provided.
References
- 1. sct.ageditor.ar [sct.ageditor.ar]
- 2. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyceryl Monostearate based Solid Lipid Nanoparticles for Control...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro toxicity of Stearoyl-poly(glycerol adipate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Empty liposomes induce antitumoral effects associated with macrophage responses distinct from those of the TLR1/2 agonist Pam3CSK4 (BLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient effects of empty liposomes on hepatic macrophage populations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Delivery of Oligonucleotides Using a Self-Degradable Lipid-Like Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stearic acid-based nanoparticles loaded with antibacterial peptides - Bacitracin and LL-37: Selection of manufacturing parameters, cytocompatibility, and antibacterial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Drug Encapsulation Efficiency in Lipid-Based Nanocarriers
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents to their target sites is a cornerstone of modern medicine. Lipid-based nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), have emerged as leading platforms for drug delivery, offering enhanced bioavailability, stability, and controlled release of encapsulated drugs. A critical parameter in the development of these delivery systems is the drug encapsulation efficiency (EE), which is the percentage of the drug that is successfully entrapped within the nanoparticle relative to the total amount of drug used.
This guide provides an objective comparison of drug encapsulation efficiency across these three prominent lipid matrices, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal carrier for their specific therapeutic agent.
Comparative Analysis of Encapsulation Efficiency
The choice of lipid matrix significantly impacts the encapsulation efficiency, primarily due to the distinct structural organization of each carrier type. NLCs, often referred to as second-generation lipid nanoparticles, were specifically designed to overcome the limitations of SLNs, such as lower drug loading capacity and potential drug expulsion upon storage.[1][2][3][4] This is achieved by creating a less ordered lipid core through the inclusion of liquid lipids, which provides more space to accommodate drug molecules.[1][2][3][5][6] Liposomes, while versatile, have their encapsulation efficiency governed by factors such as the rigidity of the lipid bilayer and the method of preparation.[7][8]
The following table summarizes quantitative data from comparative studies, highlighting the encapsulation efficiency of different drugs in SLNs and NLCs.
| Drug | Lipid Matrix | Encapsulation Efficiency (%) | Key Findings |
| Hydrochlorothiazide | SLN | ~80% | NLCs demonstrated superior encapsulation efficiency and better storage stability, with less than 5% drug loss over 6 months compared to 15% for SLNs.[9] |
| NLC | ~90% | The imperfect, less-ordered matrix of NLCs, created by the blend of solid and liquid lipids, allows for higher drug loading.[9] | |
| Prilocaine HCl | SLN | 84.6 ± 2.1% | NLCs exhibited significantly higher entrapment of the local anesthetic.[10] |
| NLC | 92.4 ± 1.9% | The higher payload capacity of NLCs makes them promising for long-acting topical and transdermal applications.[10] | |
| Quercetin | NLC | 91% | The use of medium-chain triglycerides as the liquid lipid in the NLC formulation resulted in high encapsulation efficiency for this flavonoid.[5] |
Factors Influencing Encapsulation Efficiency
Several critical factors influence the drug encapsulation efficiency in lipid-based carriers. A thorough understanding of these parameters is essential for the rational design and optimization of drug delivery systems.[7][8]
-
Lipid Composition: The type and ratio of lipids are paramount. For instance, the inclusion of liquid lipids in NLCs disrupts the crystalline structure of the solid lipid matrix, creating more space for drug molecules and thereby enhancing encapsulation efficiency.[2] In liposomes, the rigidity of the bilayer, often modulated by the inclusion of cholesterol, can affect drug retention.[8]
-
Drug Properties: The physicochemical properties of the drug, particularly its solubility in the lipid matrix, play a crucial role. Lipophilic drugs generally exhibit higher encapsulation efficiency in lipid nanoparticles.
-
Manufacturing Process: The method used to prepare the nanoparticles, such as high-pressure homogenization or microfluidization, significantly impacts particle size and drug entrapment.[11]
-
Drug-to-Lipid Ratio: The concentration of the drug relative to the lipid material can influence encapsulation. An optimal ratio must be determined to maximize loading without compromising the stability of the nanoparticle.[8]
Experimental Protocol: Determination of Encapsulation Efficiency
The accurate determination of encapsulation efficiency is a critical step in the characterization of lipid-based drug delivery systems. The general principle involves separating the unencapsulated (free) drug from the drug-loaded nanoparticles and then quantifying the amount of encapsulated drug.
Objective: To determine the percentage of a drug encapsulated within a lipid nanoparticle formulation.
Materials and Reagents:
-
Lipid nanoparticle formulation (e.g., SLNs, NLCs, or liposomes)
-
Appropriate solvent for the drug
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Centrifugal filter units (e.g., Amicon® Ultra) with a molecular weight cut-off (MWCO) appropriate to retain the nanoparticles while allowing the free drug to pass through.
-
Quantification instrument (e.g., UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC) system, or a spectrofluorometer).
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the lipid nanoparticle dispersion.
-
To separate the unencapsulated drug, techniques such as ultracentrifugation or size exclusion chromatography can be employed.[12] A common and efficient method is the use of centrifugal filter units.
-
Place the nanoparticle dispersion into the upper chamber of the centrifugal filter unit.
-
Centrifuge at a specified speed and time, as determined by the nanoparticle characteristics and the filter unit manufacturer's instructions. This forces the aqueous phase containing the free drug through the filter membrane, while the nanoparticles are retained in the upper chamber.
-
Collect the filtrate, which contains the unencapsulated drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the drug in the collected filtrate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax, HPLC, or a fluorescence assay).[12][]
-
This value represents the amount of unencapsulated drug.
-
-
Quantification of Total Drug:
-
Take the same initial volume of the original (un-centrifuged) lipid nanoparticle dispersion.
-
Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, ethanol, or a mixture with a buffer) that dissolves both the lipid matrix and the drug.
-
Measure the total drug concentration in this disrupted sample using the same analytical method as in step 2.
-
-
Calculation of Encapsulation Efficiency:
-
The encapsulation efficiency (EE%) is calculated using the following formula:[12]
EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation of lipid nanoparticles and the subsequent determination of their drug encapsulation efficiency.
Caption: Workflow for nanoparticle preparation and encapsulation efficiency analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective , American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 12. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
Glyceryl Dimyristate as a Skin Penetration Enhancer: A Comparative Analysis
A Guide for Researchers and Drug Development Professionals
Introduction
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of therapeutic agents. To overcome this, penetration enhancers are incorporated into topical and transdermal formulations to reversibly decrease the barrier's resistance and improve drug delivery. Glyceryl dimyristate, a diester of glycerin and myristic acid, is one such compound that has garnered interest for its potential to enhance skin permeability. This guide provides a comparative analysis of this compound and other common penetration enhancers, supported by experimental data and detailed methodologies, to aid researchers in the selection and validation of appropriate enhancers for their formulations.
While direct quantitative data for this compound as a singular penetration enhancer is limited in publicly available literature, this guide will utilize data from closely related glyceryl esters, such as glyceryl monocaprylate, to provide a valuable comparative context. It is important to note that the efficacy of a penetration enhancer is highly dependent on the specific drug molecule, the vehicle, and the overall formulation.
Mechanisms of Skin Penetration Enhancement
Penetration enhancers facilitate drug absorption through the skin via several mechanisms, primarily by disrupting the highly ordered structure of the stratum corneum lipids. The primary pathways for drug penetration are the intercellular (between the corneocytes) and transcellular (through the corneocytes) routes. Most chemical enhancers act on the intercellular lipid matrix.
Below is a diagram illustrating the primary mechanisms of action of common chemical penetration enhancers.
Caption: Mechanisms of action of different classes of chemical penetration enhancers on the stratum corneum.
Standard Experimental Protocol: In Vitro Permeation Test (IVPT)
The gold standard for validating the efficacy of a penetration enhancer is the in vitro permeation test (IVPT) using a Franz diffusion cell. This method allows for the measurement of a drug's permeation through a skin membrane from a topical or transdermal formulation.
Experimental Workflow
The following diagram outlines the typical workflow for an IVPT study.
Caption: A typical workflow for an in vitro permeation test using a Franz diffusion cell.
Detailed Methodology
-
Skin Membrane Preparation:
-
Full-thickness or dermatomed human or animal (e.g., porcine) skin is commonly used.
-
The skin is carefully excised, and subcutaneous fat is removed.
-
The prepared skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
-
Franz Diffusion Cell Setup:
-
The receptor chamber is filled with a physiologically relevant receptor fluid (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
The receptor fluid is maintained at a constant temperature (typically 32°C to mimic skin surface temperature) and continuously stirred.
-
-
Formulation Application and Sampling:
-
A precise amount of the test formulation (with the penetration enhancer) and the control formulation (without the enhancer) is applied to the surface of the skin in the donor chamber.
-
At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis and replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Sample Analysis and Data Interpretation:
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
Key permeation parameters are calculated:
-
Steady-State Flux (Jss): The rate of drug permeation at steady state (the linear portion of the cumulative amount vs. time plot).
-
Lag Time (tL): The time taken for the drug to reach a steady-state diffusion across the skin.
-
Enhancement Ratio (ER): The ratio of the steady-state flux of the drug from the formulation with the enhancer to that from the control formulation without the enhancer.
-
-
Comparative Performance Data
The following table summarizes quantitative data from various in vitro permeation studies, comparing the performance of different penetration enhancers. As previously mentioned, direct data for this compound is limited; therefore, data for glyceryl monocaprylate is included as a representative glyceryl ester.
| Penetration Enhancer | Drug | Vehicle | Skin Membrane | Key Findings |
| Glyceryl Monocaprylate (10% w/w) + Isopropyl Myristate (IPM) | Pentazocine | Isopropyl Myristate | Hairless Mouse | Permeability coefficient significantly increased compared to IPM alone. |
| Oleic Acid (5%) | 5-Fluorouracil | Propylene Glycol | Human | Moderately successful enhancement. |
| Oleic Acid (0.75%) | Diclofenac Diethylamine | Isopropyl alcohol/propylene glycol/water | Human | More rapid initial permeation compared to oleyl alcohol. |
| Isopropyl Myristate (IPM) | Piroxicam | Hydroalcoholic Gel | Rat | Showed a lower enhancement ratio compared to oleic acid. |
| Propylene Glycol (PG) | Niacinamide | Aqueous Solution | Human | Low flux when used alone, but synergistic effects observed with other enhancers. |
Discussion
The data presented in the table highlights the variability in the efficacy of penetration enhancers depending on the drug and formulation.
-
Glyceryl Esters: The study on glyceryl monocaprylate in combination with IPM demonstrates a synergistic effect, significantly enhancing the permeation of pentazocine. This suggests that glyceryl esters can effectively disrupt the stratum corneum lipids to facilitate drug delivery. While this is not this compound, it provides evidence for the potential of this class of compounds as effective penetration enhancers. This compound, with its longer fatty acid chains, may exhibit different partitioning behavior within the stratum corneum lipids, which would require specific experimental validation.
-
Fatty Acids: Oleic acid is a well-established and potent penetration enhancer. It is known to fluidize the lipid bilayers of the stratum corneum, creating pathways for drug diffusion. The data shows its effectiveness for both hydrophilic (5-Fluorouracil) and lipophilic (Diclofenac) drugs.
-
Esters: Isopropyl myristate (IPM) is another commonly used enhancer. While effective, its enhancement ratio for piroxicam was found to be lower than that of oleic acid in one study, indicating that its mechanism or potency may be less pronounced for certain drugs.
-
Solvents/Alcohols: Propylene glycol (PG) is a widely used solvent in topical formulations. While it can enhance the penetration of some drugs, its primary role is often as a vehicle and to maintain hydration of the stratum corneum. Its enhancement effect is generally less potent than that of fatty acids or esters when used alone, but it can act synergistically with other enhancers.
Conclusion
For researchers and formulation scientists, the selection of a penetration enhancer should be based on a systematic evaluation of various candidates in the specific formulation being developed. The in vitro permeation test using Franz diffusion cells remains the most reliable method for this validation process. Based on the available literature, this compound warrants further investigation to quantify its penetration-enhancing effects and to understand its mechanism of action in comparison to well-established enhancers like oleic acid and isopropyl myristate. Future studies should focus on generating quantitative data on the flux, lag time, and enhancement ratio for various drug molecules when formulated with this compound.
Safety Operating Guide
Proper Disposal of Glyceryl Dimyristate: A Procedural Guide
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of Glyceryl Dimyristate is a critical aspect of laboratory safety and environmental responsibility. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others may consider it a hazardous substance.[1][2][3] Therefore, a conservative approach is recommended. Laboratory personnel should treat all waste chemicals as hazardous unless a specific determination to the contrary has been made by their institution's safety office.[4] This guide provides a framework for the safe handling and disposal of this compound, emphasizing adherence to institutional and regulatory standards.
The most critical first step before handling or disposal is to consult the manufacturer-specific Safety Data Sheet (SDS) and your institution's chemical hygiene and waste disposal plans.[5][6] All waste must be handled in accordance with local, state, and federal regulations.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses or goggles are recommended.[7]
-
Skin Protection: Chemically resistant gloves and a lab coat should be worn to avoid skin contact.[2][8]
-
Ventilation: Use in a well-ventilated area.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[2][7]
**Step-by-Step Disposal Protocol
This protocol assumes this compound will be disposed of as a regulated chemical waste.
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated this compound powder in a designated, compatible waste container.[6] The container must be in good condition with a secure, screw-top cap.[9]
-
Solutions: Do not dispose of solutions containing this compound down the drain.[1][8] Collect them in a designated hazardous waste container suitable for liquids.
-
Contaminated Materials: Any items heavily contaminated with this compound, such as absorbent pads from a spill cleanup, should be collected as hazardous waste.[2][4]
-
-
Container Labeling:
-
Storage:
-
Arrange for Pickup:
Spill and Empty Container Procedures
-
Spills: For minor spills, avoid generating dust.[2] Use dry clean-up procedures and place the material into a sealed, labeled container for disposal.[2] Be aware that absorbent materials wet with oily substances may auto-oxidize and self-heat; they should be wet with water before disposal.[2]
-
Empty Containers: A container that has held this compound can typically be disposed of as regular trash after all contents have been removed, leaving as little residue as possible.[4] All chemical labels must be defaced or removed, and the cap should be removed before disposal.[4] If local regulations classify the material as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent, and the rinseate must be collected as hazardous waste.[4]
Safety and Physical Data Summary
The following table summarizes key data for this compound, though some physical properties are not well-defined in available literature.
| Property | Data | Source(s) |
| GHS Classification | Not classified as hazardous by the majority of notifiers. | [1][3] |
| NFPA 704 Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Toxicity | No significant acute toxicological data identified. Not considered a skin irritant or sensitizer. | [2][11][12] |
| Environmental Fate | Low persistence in water/soil and air; Low bioaccumulation potential. | [2] |
| Flammability | Product is not flammable. | [1] |
| Disposal Consideration | Do not allow to enter sewers, surface, or groundwater. | [1][8] |
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the proper disposal route for this compound and associated waste.
Caption: Decision workflow for this compound disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Glyceryl Myristate | C17H34O4 | CID 79050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. louisville.edu [louisville.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Amended final report on the safety assessment of glyceryl dilaurate, glyceryl diarachidate, glyceryl dibehenate, glyceryl dierucate, glyceryl dihydroxystearate, glyceryl diisopalmitate, glyceryl diisostearate, glyceryl dilinoleate, this compound, glyceryl dioleate, glyceryl diricinoleate, glyceryl dipalmitate, glyceryl dipalmitoleate, glyceryl distearate, glyceryl palmitate lactate, glyceryl stearate citrate, glyceryl stearate lactate, and glyceryl stearate succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
Personal protective equipment for handling Glyceryl Dimyristate
Essential Safety and Handling Guide for Glyceryl Dimyristate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure work environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[1][2] Some safety data sheets advise treating it as a hazardous substance.[1][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is recommended when handling this compound. The following table summarizes the minimum and enhanced PPE requirements.
| PPE Component | Specification | Purpose | When to Use |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from spills.[1] | Always |
| Eye Protection | Safety glasses with side shields | Shields eyes from dust and splashes.[1] | Always |
| Hand Protection | Disposable nitrile gloves | Prevents direct skin contact with the chemical.[1] | Always |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[1] | Always |
| Face Shield | Full-face shield worn over safety glasses | Provides additional protection when there is a significant risk of splashing.[1][4] | As needed |
| Respiratory Protection | Not generally required | Use if generating dust, especially in poorly ventilated areas.[1] | As needed |
Occupational Exposure Limits
While specific occupational exposure limits for this compound are not established, guidelines for related substances provide a reference for maintaining a safe laboratory environment.
| Substance | Limit | Authority |
| Vegetable oil mists | TWA: 10 mg/m³ | ACGIH |
| Particulates Not Otherwise Specified (PNOS) | TWA: 15 mg/m³ (total particulate); 5 mg/m³ (respirable particulate) | OSHA |
TWA: Time-Weighted Average ACGIH: American Conference of Governmental Industrial Hygienists OSHA: Occupational Safety and Health Administration
Note: These limits for "nuisance" particulates are for substances that have little adverse effect on the lung and do not produce toxic effects when exposures are kept under reasonable control.[3]
Operational Plan: Safe Handling, Storage, and Disposal
This section provides step-by-step guidance for the safe handling of this compound.
Handling Procedures
-
Preparation:
-
Handling:
Storage Procedures
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][5]
-
Store away from incompatible materials and foodstuff containers.[3]
-
Protect containers from physical damage and check regularly for leaks.[3]
Spill Response
-
Minor Spills:
-
Clean up spills immediately.[3]
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.[3]
-
Use dry clean-up procedures to avoid generating dust.[3]
-
Sweep up, shovel up, or vacuum the material.[3]
-
Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[3]
-
-
Major Spills:
Disposal Plan
-
Collection: Place waste material in a clearly labeled, sealed container.[1]
-
Segregation: Do not mix with other waste streams unless explicitly permitted.[1]
-
Consultation: All waste must be handled in accordance with local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[1] First aid is not generally required.[3] |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention if respiratory irritation develops or if breathing becomes difficult.[6][7] |
| Skin Contact | Promptly wash the contaminated skin with soap and water.[6] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][6] |
| Eye Contact | Immediately wash eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[6][7] Remove contact lenses if present and easy to do.[5] Continue rinsing. If irritation persists, seek medical attention.[3][5] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. avenalab.com [avenalab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
